Dexrabeprazole sodium
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/t25-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCQSTCYZUOBHN-VQIWEWKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171440-18-9 | |
| Record name | Dexrabeprazole sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171440189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEXRABEPRAZOLE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7PHQ4KA8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Dexrabeprazole Sodium on Gastric H+/K+-ATPase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexrabeprazole (B173243) sodium, the dextrorotatory (R)-enantiomer of rabeprazole (B1678785), is a second-generation proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. This technical guide provides a comprehensive overview of its core mechanism of action at the molecular level, focusing on its interaction with the gastric H+/K+-ATPase. The document details the activation cascade of this prodrug, its covalent modification of the proton pump, and the resulting irreversible inhibition of acid secretion. Comparative quantitative data, detailed experimental protocols, and visual representations of the underlying pathways are presented to offer a thorough resource for researchers and professionals in the field of gastroenterology and drug development.
Introduction: The Gastric Proton Pump and Its Inhibition
Gastric acid secretion is the final step in a complex physiological process, culminating in the pumping of protons into the gastric lumen by the H+/K+-ATPase. This enzyme, located in the secretory canaliculi of parietal cells, is the primary target for the clinical management of acid-related disorders.[1] Proton pump inhibitors (PPIs) are a class of drugs designed to specifically and potently inhibit this enzyme system.[2]
Dexrabeprazole sodium belongs to the substituted benzimidazole (B57391) class of PPIs.[3] Like other members of this class, it is a prodrug that requires activation in an acidic environment to exert its inhibitory effect.[4] Its mechanism involves a multi-step process that ensures targeted action at the site of acid secretion, leading to a profound and sustained reduction in gastric acidity.
The Molecular Mechanism of Action of this compound
The inhibitory action of this compound on the gastric H+/K+-ATPase can be dissected into two critical phases: acid-catalyzed activation and covalent binding to the enzyme.
Acid-Catalyzed Activation Pathway
This compound, as a weak base, selectively accumulates in the highly acidic environment of the parietal cell secretory canaliculi.[5] This acidic milieu triggers a cascade of chemical rearrangements, converting the inactive prodrug into its active form.
The activation process involves the following key steps:
-
Protonation: The benzimidazole and pyridine (B92270) moieties of the dexrabeprazole molecule undergo protonation in the acidic environment.
-
Conversion to Sulfenic Acid: The protonated form of dexrabeprazole is chemically unstable and rapidly converts to a reactive tetracyclic sulfenic acid derivative.
-
Formation of the Active Sulfenamide (B3320178): The sulfenic acid is then transformed into the active tetracyclic sulfenamide, the species responsible for interacting with the proton pump.
This acid-catalyzed activation ensures that the drug's inhibitory activity is localized to the site of acid secretion, minimizing off-target effects.
Caption: Acid-catalyzed activation of dexrabeprazole.
Covalent Binding and Irreversible Inhibition
The active sulfenamide of dexrabeprazole is a highly reactive electrophile that readily forms a covalent disulfide bond with the sulfhydryl groups of specific cysteine residues on the luminal surface of the H+/K+-ATPase α-subunit.[4] This covalent modification is the cornerstone of the irreversible inhibition characteristic of PPIs.
While the exact cysteine residues targeted by dexrabeprazole have not been definitively elucidated in publicly available literature, studies on other PPIs, such as omeprazole (B731), have identified key residues involved in this covalent interaction. These include Cys813 and Cys822 in the 5th and 6th transmembrane segments (TM5/6) and Cys892 in the TM7/8 loop.[6][7] It is highly probable that dexrabeprazole interacts with one or more of these same luminal-facing cysteine residues.
The formation of this stable disulfide bond induces a conformational change in the H+/K+-ATPase, rendering it incapable of pumping protons into the gastric lumen. Because the inhibition is irreversible, the restoration of acid secretion is dependent on the synthesis of new H+/K+-ATPase enzyme units, a process that can take over 24 hours.
Caption: Covalent binding and inhibition of the H+/K+-ATPase.
Quantitative Analysis of Inhibitory Potency
Clinical studies have consistently demonstrated that dexrabeprazole is more effective at a lower dosage compared to its racemic counterpart, rabeprazole. For instance, 10 mg of dexrabeprazole has been shown to be as effective or even superior to 20 mg of rabeprazole in the treatment of gastroesophageal reflux disease (GERD).[10][11][12] This suggests that the R-enantiomer possesses a higher intrinsic inhibitory activity or more favorable pharmacokinetic properties.
| Proton Pump Inhibitor | Reported IC50 (H+/K+-ATPase Inhibition) | Notes |
| Rabeprazole (Racemate) | 72 nM | [8] |
| Omeprazole | 470 nM - 36 µM | [8] |
| Lansoprazole | 2.1 µM | [8] |
| Dexrabeprazole | Data not available | Clinical data suggests higher potency than the racemate. |
Detailed Experimental Protocols
The following protocols provide a framework for the in vitro assessment of this compound's inhibitory action on the gastric H+/K+-ATPase.
Preparation of H+/K+-ATPase-Enriched Gastric Vesicles
This protocol is adapted from established methods for the isolation of H+/K+-ATPase from hog gastric mucosa.
Materials:
-
Fresh or frozen hog stomachs
-
Homogenization buffer (e.g., 250 mM sucrose (B13894), 5 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Sucrose solutions of varying densities
-
Ultracentrifuge and rotors
-
Dounce homogenizer
Procedure:
-
The gastric mucosa is scraped from the muscular layer of the hog stomach and washed with cold buffer.
-
The mucosa is minced and then homogenized in the homogenization buffer using a Dounce homogenizer.
-
The homogenate is subjected to a series of differential centrifugation steps to remove cellular debris and mitochondria.
-
The resulting microsomal fraction is layered onto a discontinuous sucrose density gradient.
-
Ultracentrifugation is performed to separate the H+/K+-ATPase-enriched vesicles based on their density.
-
The vesicle fraction is collected, washed, and resuspended in a suitable buffer for storage at -80°C.
Caption: Workflow for H+/K+-ATPase vesicle preparation.
In Vitro H+/K+-ATPase Inhibition Assay (IC50 Determination)
This assay measures the concentration of this compound required to inhibit 50% of the H+/K+-ATPase activity.
Materials:
-
H+/K+-ATPase-enriched gastric vesicles
-
Assay buffer (e.g., 40 mM Tris-HCl, 5 mM MgCl2, 10 mM KCl, pH 7.4)
-
ATP solution
-
This compound solutions of varying concentrations
-
Malachite green reagent for phosphate (B84403) detection
-
Microplate reader
Procedure:
-
H+/K+-ATPase-enriched vesicles are pre-incubated with varying concentrations of this compound in the assay buffer at 37°C.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 10-20 minutes).
-
The reaction is stopped by the addition of a stopping reagent (e.g., trichloroacetic acid).
-
The amount of inorganic phosphate released from ATP hydrolysis is quantified using the malachite green assay, which is measured spectrophotometrically.
-
The percentage of inhibition for each this compound concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for IC50 determination.
Conclusion
This compound exerts its potent acid-suppressing effects through a well-defined, multi-step mechanism of action. As a prodrug, its localized activation in the acidic environment of the parietal cell canaliculus ensures target specificity. The subsequent irreversible covalent binding to cysteine residues of the gastric H+/K+-ATPase leads to a profound and sustained inhibition of gastric acid secretion. While the precise quantitative inhibitory parameters and specific cysteine binding profile for dexrabeprazole warrant further investigation, the available evidence strongly supports its high potency and clinical efficacy. This in-depth understanding of its molecular mechanism is crucial for the ongoing research and development of novel and improved therapies for acid-related gastrointestinal disorders.
References
- 1. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rabeprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Dexrabeprazole Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 4. central.proteomexchange.org [central.proteomexchange.org]
- 5. RABEPRAZOLE ACCORD Gastro-resistant tablet Pharmacology - MPI, EU: SmPC - RxReasoner [rxreasoner.com]
- 6. Comparison of covalent with reversible inhibitor binding sites of the gastric H,K-ATPase by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the site of inhibition by omeprazole of a alpha-beta fusion protein of the H,K-ATPase using site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. A postmarketing surveillance study of dexrabeprazole in the treatment of acid peptic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereospecificity of Dexrabeprazole versus Rabeprazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rabeprazole (B1678785), a widely prescribed proton pump inhibitor (PPI), is a racemic mixture of two enantiomers: dexrabeprazole (B173243) (R-(+)-rabeprazole) and S-(-)-rabeprazole. This technical guide provides a comprehensive analysis of the stereospecific activity of dexrabeprazole compared to the racemic mixture. Through an examination of in-vitro data, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy and safety studies, this document elucidates the distinct advantages of the chirally pure R-enantiomer. Dexrabeprazole consistently demonstrates a more favorable pharmacokinetic profile, leading to greater and more consistent acid suppression, which translates to improved clinical outcomes in the management of acid-related disorders such as gastroesophageal reflux disease (GERD).
Introduction: The Significance of Chirality in Proton Pump Inhibitors
Proton pump inhibitors are the cornerstone of therapy for acid-related gastrointestinal disorders.[1] They act by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, the final step in gastric acid secretion.[1] Many PPIs, including rabeprazole, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. While chemically similar, enantiomers can exhibit significant differences in their pharmacological and toxicological properties due to their stereospecific interactions with chiral biological systems like enzymes and receptors.
Rabeprazole is administered as a racemic mixture containing equal amounts of dexrabeprazole and S-rabeprazole.[2] However, emerging evidence highlights the stereoselective disposition and activity of these enantiomers, with dexrabeprazole emerging as the more therapeutically active moiety.[3] This guide will delve into the core differences between dexrabeprazole and racemic rabeprazole, providing a detailed technical overview for researchers and drug development professionals.
Mechanism of Action: Stereospecific Inhibition of the Gastric H+/K+-ATPase
The therapeutic effect of rabeprazole stems from its ability to suppress gastric acid production. This is achieved through the covalent inhibition of the H+/K+-ATPase enzyme. While direct in-vitro comparative studies detailing the IC50 values for dexrabeprazole and S-rabeprazole on the proton pump are not extensively published, in-vivo animal studies have indicated that dexrabeprazole is more effective than S-rabeprazole and the racemate in preventing acid-related gastric lesions.[4]
The process of proton pump inhibition is initiated by the activation of the prodrug in the acidic environment of the parietal cell canaliculi. The activated sulfonamide form then binds to cysteine residues on the H+/K+-ATPase.
Pharmacokinetics: The Stereospecific Advantage of Dexrabeprazole
The pharmacokinetic profiles of dexrabeprazole and S-rabeprazole differ significantly, primarily due to stereoselective metabolism by the cytochrome P450 enzyme system, particularly CYP2C19.
Metabolism
Rabeprazole is metabolized in the liver via both enzymatic and non-enzymatic pathways. The main enzymatic pathway involves CYP2C19 and CYP3A4. Crucially, the disposition of dexrabeprazole (R-enantiomer) is more influenced by CYP2C19 genetic polymorphisms than the S-enantiomer. In individuals who are poor metabolizers (PMs) of CYP2C19, the elimination half-life of dexrabeprazole is significantly longer compared to extensive metabolizers (EMs). This leads to higher plasma concentrations and a greater area under the curve (AUC) for dexrabeprazole in PMs. In contrast, the pharmacokinetics of S-rabeprazole are less affected by CYP2C19 genotype.
The non-enzymatic pathway involves the reduction of rabeprazole to rabeprazole thioether.
Pharmacokinetic Parameters
The stereoselective metabolism results in distinct pharmacokinetic parameters for the two enantiomers.
| Parameter | Dexrabeprazole (R-isomer) | S-rabeprazole | Racemic Rabeprazole | Reference(s) |
| AUC (ng·h/mL) | Higher, especially in CYP2C19 PMs | Lower | Intermediate | [5] |
| Cmax (ng/mL) | Higher | Lower | Intermediate | [5] |
| Elimination Half-life (t½) | Longer, especially in CYP2C19 PMs | Shorter | Intermediate | [5] |
| Metabolism | Primarily CYP2C19 | Primarily CYP3A4 and non-enzymatic | Mixed | [5] |
Table 1: Comparative Pharmacokinetic Parameters
Clinical Efficacy: Dexrabeprazole Demonstrates Superiority
Multiple randomized, double-blind clinical trials have compared the efficacy of dexrabeprazole (at a 10 mg dose) with racemic rabeprazole (at a 20 mg dose) in patients with GERD. The findings consistently indicate that 10 mg of dexrabeprazole is at least as effective, and in several key aspects, superior to 20 mg of racemic rabeprazole.
| Endpoint | Dexrabeprazole (10 mg) | Rabeprazole (20 mg) | P-value | Reference(s) |
| Healing of Esophagitis (at 4 weeks) | 95.2% | 65.2% | 0.036 | [4] |
| ≥50% Improvement in Regurgitation | 96% | 60% | 0.002 | [4] |
| Onset of Symptom Improvement (days) | 1.8 ± 0.8 | 2.6 ± 1.4 | < 0.05 | [4] |
| Reduction in Heartburn VAS Score (at 4 weeks) | Significant reduction from baseline | Significant reduction from baseline | No significant intergroup difference | [6] |
| Reduction in Regurgitation VAS Score (at 4 weeks) | Significant reduction from baseline | Significant reduction from baseline | No significant intergroup difference | [6] |
Table 2: Summary of Clinical Efficacy Data in GERD
These results suggest that dexrabeprazole at half the dose of the racemate provides more effective healing of esophageal lesions and faster relief from regurgitation symptoms.[4]
Safety and Tolerability
Clinical studies have shown that both dexrabeprazole and racemic rabeprazole are well-tolerated. The incidence of adverse events is low and comparable between the two treatment groups. No significant differences in laboratory parameters have been observed.[4][6]
Experimental Protocols
In-vitro H+/K+-ATPase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of PPIs on the gastric proton pump.
-
Preparation of Gastric Vesicles:
-
Isolate gastric glands from rabbit or hog stomachs by enzymatic digestion with collagenase.
-
Homogenize the glands to release microsomal vesicles containing the H+/K+-ATPase.
-
Purify the vesicles by differential centrifugation and sucrose (B13894) gradient centrifugation.
-
-
ATPase Activity Assay:
-
Pre-incubate the purified gastric vesicles with varying concentrations of the test compound (dexrabeprazole, S-rabeprazole, or racemic rabeprazole) in a buffer at a slightly acidic pH to facilitate activation.
-
Initiate the ATPase reaction by adding ATP and K+.
-
Measure the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric method (e.g., Fiske-Subbarow method).
-
Calculate the percentage of inhibition relative to a control without the inhibitor.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
-
Chiral HPLC Analysis of Rabeprazole Enantiomers in Human Plasma
This protocol describes a method for the separation and quantification of dexrabeprazole and S-rabeprazole in plasma samples.
-
Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., another PPI).
-
Perform solid-phase extraction (SPE) to remove interfering substances.
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
HPLC Conditions:
-
Column: Chiral stationary phase (e.g., Chiralpak IC).
-
Mobile Phase: A mixture of organic solvents (e.g., hexane, ethanol) and a basic additive (e.g., ethylenediamine).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 285 nm) or tandem mass spectrometry (MS/MS) for higher sensitivity and selectivity.
-
-
Quantification:
-
Generate a calibration curve using standard solutions of known concentrations of each enantiomer.
-
Calculate the concentration of each enantiomer in the plasma samples based on the peak areas relative to the internal standard.
-
Clinical Trial Methodology for GERD Assessment
-
Patient Population: Patients with a clinical diagnosis of GERD, often confirmed by endoscopy.
-
Study Design: Randomized, double-blind, parallel-group study.
-
Treatment: Administration of dexrabeprazole (e.g., 10 mg once daily) or racemic rabeprazole (e.g., 20 mg once daily) for a specified duration (e.g., 4 or 8 weeks).
-
Efficacy Assessments:
-
Endoscopy: Performed at baseline and at the end of treatment to assess the healing of erosive esophagitis, graded according to the Los Angeles (LA) Classification.
-
Symptom Assessment: Patients rate the severity of their symptoms (e.g., heartburn, regurgitation) daily using a Visual Analog Scale (VAS), typically a 100-mm line where 0 represents no symptoms and 100 represents the worst possible symptoms.
-
-
Safety Assessments: Monitoring of adverse events and changes in laboratory parameters.
Conclusion
The stereospecific properties of dexrabeprazole confer significant advantages over racemic rabeprazole. Its favorable pharmacokinetic profile, particularly its reduced dependence on the polymorphic CYP2C19 enzyme for metabolism, leads to more consistent and predictable acid suppression. This translates into superior clinical efficacy, as evidenced by higher rates of esophagitis healing and a faster onset of symptom relief in patients with GERD, all at a lower dose compared to the racemate. The development and use of dexrabeprazole exemplify the importance of considering chirality in drug design and therapy to optimize patient outcomes. For researchers and drug development professionals, the focus on single-enantiomer PPIs like dexrabeprazole represents a promising avenue for refining the management of acid-related disorders.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. A postmarketing surveillance study of dexrabeprazole in the treatment of acid peptic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Chemical Synthesis and Characterization of Dexrabeprazole Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and analytical characterization of dexrabeprazole (B173243) sodium. Dexrabeprazole sodium, the R-(+)-enantiomer of rabeprazole (B1678785), is a potent proton pump inhibitor (PPI) that suppresses gastric acid secretion.[1][2] Its chemical name is sodium;2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide.[1] As a single enantiomer, dexrabeprazole offers potential advantages in terms of pharmacokinetics and efficacy compared to its racemic mixture, rabeprazole.[1][3] This document details the synthetic pathways, experimental protocols, and characterization methodologies crucial for the development and quality control of this active pharmaceutical ingredient (API).
Chemical Synthesis
The synthesis of this compound is a multi-step process that begins with the formation of a thioether intermediate, followed by a critical asymmetric oxidation step to establish the desired stereochemistry, and concludes with salt formation.[1][4]
The overall synthetic route can be summarized as follows:
-
Step 1: Thioether Formation: Condensation of 2-mercaptobenzimidazole (B194830) and 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride to form the rabeprazole thioether precursor.[1][4]
-
Step 2: Asymmetric Oxidation: Enantioselective oxidation of the prochiral sulfide (B99878) to the corresponding (R)-sulfoxide, dexrabeprazole.[1] This is the key step for isolating the desired R-enantiomer.[1]
-
Step 3: Salt Formation: Reaction of dexrabeprazole with a sodium source, such as sodium hydroxide (B78521), to yield this compound.[4][5][6]
Figure 1: Chemical Synthesis Pathway of this compound.
Experimental Protocols
Step 1: Synthesis of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]methyl]thio]-1H-benzimidazole (Rabeprazole Thioether)
This procedure involves the condensation of 2-mercaptobenzimidazole with a substituted pyridine (B92270) derivative.
-
Reactants:
-
2-mercaptobenzimidazole
-
2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride
-
-
Reagents and Solvents:
-
Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)
-
Base (e.g., sodium hydroxide)
-
Solvent system (e.g., dichloromethane, ethanol (B145695), or methanol).[4]
-
-
Procedure:
-
Dissolve 2-mercaptobenzimidazole in the chosen solvent system containing the base.
-
Add the phase transfer catalyst to the mixture.
-
Slowly add a solution of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or HPLC).
-
Upon completion, perform an aqueous workup to remove inorganic salts.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude rabeprazole thioether, which can be purified by crystallization.
-
Step 2: Asymmetric Oxidation to Dexrabeprazole
This crucial step establishes the chirality of the final product. A common method is the Sharpless-Kagan asymmetric oxidation.
-
Reactants:
-
2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]methyl]thio]-1H-benzimidazole
-
-
Reagents and Catalysts:
-
Chiral catalyst system: Titanium(IV) isopropoxide (Ti(O-iPr)₄) and L-(+)-diethyl tartrate (DET).[5][7]
-
Oxidizing agent: Cumene hydroperoxide (CHP) or tert-butyl hydroperoxide (TBHP).[1][5]
-
Organic base (e.g., diisopropylethylamine - DIPEA)
-
Solvent (e.g., toluene (B28343) or dichloromethane)
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the chiral ligand (L-(+)-diethyl tartrate) in the solvent.
-
Add titanium(IV) isopropoxide and stir to form the chiral titanium complex.[8]
-
Add the rabeprazole thioether to the catalyst mixture.[5]
-
Cool the reaction mixture (typically to -5 to 0 °C).
-
Slowly add the oxidizing agent (cumene hydroperoxide) to the reaction mixture while maintaining the temperature.
-
Monitor the reaction by HPLC for the formation of dexrabeprazole and the disappearance of the starting material.
-
Once the reaction is complete, quench it by adding a suitable reagent (e.g., a saturated solution of sodium thiosulfate).
-
Perform an aqueous workup and extract the product into an organic solvent.
-
The crude dexrabeprazole is then purified, often by crystallization, to achieve high enantiomeric purity.
-
Step 3: Formation of this compound
The final step involves the conversion of dexrabeprazole base to its sodium salt.
-
Reactants:
-
Purified dexrabeprazole
-
-
Reagents and Solvents:
-
Procedure:
-
Dissolve sodium hydroxide in ethanol with stirring until a clear solution is obtained.[6]
-
Add the purified dexrabeprazole to the ethanolic sodium hydroxide solution and stir until completely dissolved.[6]
-
Slowly add an antisolvent (e.g., diisopropyl ether) to the solution to induce precipitation of this compound.[6]
-
Collect the precipitate by filtration.
-
Wash the collected solid with the antisolvent to remove any residual impurities.
-
Dry the product under vacuum to yield this compound as a solid. A total yield of 79% with an HPLC purity of >99.5% has been reported for this process.[5][7]
-
Summary of Synthetic Parameters
| Parameter | Step 1: Thioether Formation | Step 2: Asymmetric Oxidation | Step 3: Salt Formation |
| Key Reagents | 2-mercaptobenzimidazole, Substituted pyridine HCl, Phase Transfer Catalyst | Rabeprazole Thioether, Chiral Catalyst, Oxidant | Dexrabeprazole, Sodium Hydroxide |
| Catalyst System | Tetrabutylammonium bromide (example) | Ti(O-iPr)₄ / L-(+)-DET[5][7] | N/A |
| Oxidizing Agent | N/A | Cumene Hydroperoxide[5][7] | N/A |
| Solvent(s) | Dichloromethane, Ethanol[4] | Toluene, Dichloromethane | Ethanol, Diisopropyl ether[6] |
| Typical Yield | High | Good to Excellent | ~79% (overall)[5] |
| Typical Purity | >98% (intermediate) | >99% (chiral purity) | >99.5% (HPLC)[5][7] |
Characterization of this compound
A suite of analytical techniques is employed to confirm the identity, structure, purity, and quality of the synthesized this compound.
Figure 2: Analytical Workflow for this compound Characterization.
Spectroscopic and Chromatographic Methods
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the molecular structure of dexrabeprazole by analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[1] The resulting spectra provide a detailed map of the molecule, confirming the presence of the benzimidazole (B57391) and substituted pyridine ring systems.[1][5]
-
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: Chemical shifts (δ) are reported in ppm relative to an internal standard (e.g., TMS). The pattern of signals and their integrations are compared against a reference standard or theoretical values.
-
2. Mass Spectrometry (MS)
-
Purpose: To determine the molecular weight and fragmentation pattern of the molecule, confirming its identity. It is often coupled with liquid chromatography (LC-MS) for impurity profiling.[5]
-
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724)/water mixture).
-
Instrumentation: Use an LC-MS system, typically with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire mass spectra in positive ion mode. The protonated molecule [M+H]⁺ is typically observed. For dexrabeprazole, an [M+H]⁺ ion at m/z 360.3 would be expected.[9]
-
Analysis: Compare the observed molecular ion mass with the calculated theoretical mass of the dexrabeprazole structure.
-
3. Infrared (IR) Spectroscopy
-
Purpose: To identify the functional groups present in the molecule. The IR spectrum provides a characteristic "fingerprint" for the compound.[2][5]
-
Experimental Protocol:
-
Sample Preparation: Prepare a sample pellet using potassium bromide (KBr) or analyze the neat solid using an attenuated total reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the typical IR range (e.g., 4000-400 cm⁻¹).
-
Analysis: Identify characteristic absorption peaks corresponding to functional groups such as N-H, C=N, S=O, and C-O bonds. For a monohydrate crystal form, characteristic peaks have been reported at 3350.35, 3192.19, 1583.56, 1463.97, 1269.16, 1041.56, and 740.67 cm⁻¹.[10]
-
4. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of this compound and quantify any related substances or impurities.[5][11] Reverse-phase HPLC (RP-HPLC) is the most common technique used.
-
Experimental Protocol (Example):
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[12]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, acetonitrile and phosphate (B84403) buffer (pH 7) in a 50:50 (v/v) ratio.[11] Another reported mobile phase is a 30:70 (v/v) mixture of acetonitrile and 0.025 M potassium dihydrogen orthophosphate buffer (pH adjusted to 5.1).[12]
-
Detection: UV detection at a specific wavelength, such as 272 nm or 284 nm.[11][12]
-
Analysis: The retention time of the main peak is used for identification. The peak area is used to calculate the purity and assay of the sample against a reference standard. The method should be validated for linearity, accuracy, precision, and robustness.[11][13]
-
| Parameter | HPLC Method 1[11] | HPLC Method 2[12] | HPLC Method 3[13] |
| Column | C18 | C18 (4.6 mm x 250 mm, 5 µm) | Not Specified |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 7) (50:50 v/v) | Acetonitrile:0.025M KH₂PO₄ (pH 5.1) (30:70 v/v) | 10mM KH₂PO₄:Methanol (20:80 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Detection (UV) | 272 nm | 284 nm | Not Specified |
| Retention Time | 4.33 min | 9.28 min | 4.02 min |
| Linearity Range | 77-143 mg/L | 10-50 µg/mL | Not Specified |
| Correlation Coeff. | 0.9989 | >0.999 | 0.999 |
Key Characterization Data
| Analysis Technique | Parameter | Typical Result | Reference |
| HPLC | Purity | > 99.5% | [5][7] |
| Retention Time | 4.33 min (Isocratic) | [11] | |
| Mass Spec (ESI+) | [M+H]⁺ | m/z 360.3 | [9] |
| Elemental Analysis | Molecular Formula | C₁₈H₂₀N₃NaO₃S | [1][14] |
| Molecular Weight | 381.42 g/mol | [14] | |
| UV Spectroscopy | λmax (in Methanol) | ~284 nm | [12] |
| Linearity Range | 2-36 µg/ml | [15] |
This guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and data serve as a valuable resource for professionals engaged in the research, development, and quality assurance of this important pharmaceutical agent. All procedures should be conducted in accordance with laboratory safety standards and regulatory guidelines.
References
- 1. This compound [benchchem.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105859685A - Method for preparing this compound - Google Patents [patents.google.com]
- 5. Improved process of this compound [jcpu.cpu.edu.cn]
- 6. Rabeprazole Sodium synthesis - chemicalbook [chemicalbook.com]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 8. WO2011161421A1 - Salts and polymorphs of dexrabeprazole - Google Patents [patents.google.com]
- 9. ijrpc.com [ijrpc.com]
- 10. CN102924434A - this compound monohydrate crystal form and preparation method thereof - Google Patents [patents.google.com]
- 11. Sakarya University Journal of Science » Submission » Development and Validation of RP-HPLC Method for the Determination of this compound [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. Forced degradation method for validating dexrabeprazole formulation. [wisdomlib.org]
- 14. clearsynth.com [clearsynth.com]
- 15. rjptonline.org [rjptonline.org]
Dexrabeprazole sodium CAS number and molecular structure
An In-depth Technical Guide to Dexrabeprazole (B173243) Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexrabeprazole sodium, the (R)-(+)-enantiomer of rabeprazole (B1678785), is a second-generation proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical identity, molecular structure, mechanism of action, pharmacokinetic profile, and clinical efficacy. Detailed experimental protocols for its synthesis and clinical evaluation are presented, alongside visualizations of key pathways and workflows to support research and development efforts in the field of gastroenterology.
Chemical Identity and Molecular Structure
This compound is the sodium salt of the active R-enantiomer of rabeprazole, a substituted benzimidazole (B57391).[2]
CAS Number: 171440-18-9[3][4][5][6][7][8]
Molecular Structure:
The molecular structure of this compound is characterized by a benzimidazole ring linked to a pyridine (B92270) ring through a methylsulfinyl group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₀N₃NaO₃S | [3][5][8][9] |
| Molecular Weight | 381.42 g/mol | [5][6][8][10] |
| IUPAC Name | sodium;2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | [2][8] |
| SMILES | O=--INVALID-LINK--CC3=NC=CC(OCCCOC)=C3C.[Na+] | [5][6][9] |
| Appearance | White or off-white powder | [4] |
Mechanism of Action
This compound is a proton pump inhibitor that suppresses gastric acid secretion by specifically inhibiting the H+/K+-ATPase enzyme system at the secretory surface of gastric parietal cells.[2][11] This enzyme is considered the acid (proton) pump of the stomach.[11] The inhibition is irreversible and dose-dependent, affecting both basal and stimulated acid secretion.[11]
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized in various studies.
Table 2: Summary of Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Absorption | Orally bioavailable with peak plasma concentrations reached in approximately 2.0 to 5.0 hours.[12] | [11][12] |
| Bioavailability | Approximately 52% (compared to intravenous administration).[11][12] | [11][12] |
| Distribution | 96.3% bound to human plasma proteins.[12] | [12] |
| Metabolism | Extensively metabolized in the liver, primarily by cytochrome P450 isoenzymes CYP2C19 and CYP3A4.[11][13] | [11][13] |
| Elimination Half-life | Approximately 1 to 2 hours.[12][13] | [12][13] |
| Excretion | Metabolites are mainly excreted in the urine (approximately 90%).[11][13] | [11][13] |
Clinical Efficacy
Clinical trials have demonstrated the efficacy of this compound in the treatment of acid-related disorders, particularly gastroesophageal reflux disease (GERD). Comparative studies with the racemic mixture, rabeprazole, have shown that dexrabeprazole at half the dose can provide comparable or even superior efficacy.
Table 3: Comparative Efficacy Data in GERD (Dexrabeprazole 10 mg vs. Rabeprazole 20 mg)
| Efficacy Endpoint | Dexrabeprazole 10 mg | Rabeprazole 20 mg | p-value | Reference |
| Onset of Symptom Improvement (days) | 1.8 ± 0.8 | 2.6 ± 1.4 | < 0.05 | [14] |
| Patients with ≥50% Improvement in Regurgitation | 96% | 60% | 0.002 | [14] |
| Improvement/Healing of Esophagitis | 95.2% | 65.2% | 0.036 | [14] |
| Mean Reduction in Heartburn Score (Day 0 to 28) | From 2.57 to 0.83 | From 2.53 to 1.04 | Not significant between groups | [1] |
| Mean Reduction in Regurgitation Score (Day 0 to 28) | From 2.85 to 0.65 | From 2.70 to 0.88 | Not significant between groups | [15] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving the formation of a thioether intermediate, followed by asymmetric oxidation and subsequent salt formation.[16][17]
Protocol for Synthesis:
-
Step 1: Thioether Formation: 2-mercaptobenzimidazole (B194830) is reacted with 2-chloromethyl-3-methyl-4-(3-methoxypropoxy) pyridine hydrochloride in the presence of a phase transfer catalyst to generate rabeprazole thioether.[17]
-
Step 2: Asymmetric Oxidation: The rabeprazole thioether undergoes asymmetric oxidation to produce dexrabeprazole.[16][17] This can be achieved using an oxidant such as cumene (B47948) hydroperoxide in the presence of a chiral catalyst system, for example, tetraisopropyl titanate and L-(+)-diethyl tartrate.[16]
-
Step 3: Salt Formation: The purified dexrabeprazole is then reacted with sodium hydroxide (B78521) to yield this compound.[16][17]
-
Purification: The final product can be purified by crystallization from a suitable solvent system, such as ethyl acetate (B1210297) and methyl tert-butyl ether, to obtain the desired crystalline form.[18]
Protocol for a Comparative Clinical Trial in GERD
The following is a representative protocol based on published studies comparing Dexrabeprazole and Rabeprazole.[14][15]
-
Study Design: A randomized, double-blind, comparative clinical study.
-
Patient Population: Adult male and non-pregnant, non-lactating female patients (18-65 years) diagnosed with GERD. Informed consent is obtained from all participants.
-
Exclusion Criteria: Patients with abnormal baseline laboratory tests, refractory to previous H2-blocker or PPI therapy, or use of PPIs, H2-blockers, or prokinetic agents within a specified period before the study.
-
Randomization and Blinding: Patients are randomly assigned to receive either Dexrabeprazole 10 mg or Rabeprazole 20 mg once daily. Both patients and investigators are blinded to the treatment allocation.
-
Treatment Duration: 28 days.
-
Efficacy Assessment:
-
Primary endpoints: Improvement in visual analog scale (VAS) scores for heartburn and regurgitation.
-
Secondary endpoints: Onset of symptom improvement, proportion of patients with at least 50% symptom improvement, and healing of esophagitis as assessed by upper gastrointestinal endoscopy at baseline and after 28 days.
-
-
Safety Assessment: Recording of all adverse drug reactions and monitoring of laboratory parameters at baseline and at the end of the study.
-
Statistical Analysis: Appropriate statistical tests (e.g., t-test, chi-square test) are used to compare the efficacy and safety between the two treatment groups.
Conclusion
This compound represents a refined therapeutic option in the management of acid-related gastrointestinal disorders. Its stereochemically pure nature allows for a potentially more predictable pharmacokinetic and pharmacodynamic profile compared to its racemic parent compound. The data presented in this guide underscore its potent acid-suppressing activity and clinical efficacy. The detailed protocols and visual aids are intended to facilitate further research and development of this important pharmaceutical agent.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. This compound [benchchem.com]
- 3. This compound | 171440-18-9 [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. clearsynth.com [clearsynth.com]
- 6. 171440-18-9|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | CAS No- 171440-18-9 | NA [chemicea.com]
- 8. This compound | C18H20N3NaO3S | CID 10786084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. nafdac.gov.ng [nafdac.gov.ng]
- 12. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]
- 13. dexrabeprazole | Dosing & Uses | medtigo [medtigo.com]
- 14. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Improved process of this compound [jcpu.cpu.edu.cn]
- 17. CN105859685A - Method for preparing this compound - Google Patents [patents.google.com]
- 18. CN102924434B - this compound monohydrate crystal form and preparation method thereof - Google Patents [patents.google.com]
In-Vitro Proton Pump Inhibitory Effects of Dexrabeprazole: A Technical Overview
Introduction
Dexrabeprazole (B173243), the pharmacologically active R(+)-enantiomer of rabeprazole (B1678785), is a second-generation proton pump inhibitor (PPI) designed to suppress gastric acid secretion.[1] Like other members of the substituted benzimidazole (B57391) class, its mechanism of action is the specific and irreversible inhibition of the gastric H+/K+ ATPase enzyme system, the proton pump, located at the secretory surface of gastric parietal cells.[1][2] This technical guide provides an in-depth analysis of the in-vitro studies elucidating the proton pump inhibitory effects of dexrabeprazole, focusing on its mechanism, experimental evaluation, and comparative potency. It is intended for researchers, scientists, and professionals involved in pharmacology and drug development.
Core Mechanism of Action
Proton pump inhibitors are prodrugs that require activation in an acidic environment to exert their inhibitory effects.[3] The therapeutic selectivity of PPIs is derived from their targeted accumulation and activation within the highly acidic secretory canaliculi of the stimulated parietal cell.
The activation pathway involves the following key steps:
-
Accumulation: As weak bases, PPIs like dexrabeprazole freely cross cell membranes and accumulate in the acidic compartments of the parietal cell, where the pH can be as low as 1.0.[4] This leads to a concentration at the pump's luminal surface that is approximately 1000-fold higher than in the blood.[4]
-
Acid-Catalyzed Conversion: In this acidic milieu, dexrabeprazole undergoes a two-step protonation followed by a molecular rearrangement. This process converts the inactive prodrug into its active form, a reactive tetracyclic sulfenamide (B3320178).[4]
-
Covalent Inhibition: The activated sulfenamide is a thiophilic agent that rapidly forms a stable, covalent disulfide bond with one or more cysteine residues on the luminal surface of the H+/K+ ATPase alpha subunit.[3][5] This covalent modification locks the enzyme in an inactive conformation, blocking the final step in the gastric acid secretion pathway.[2] Cys813 has been identified as a primary binding site for many PPIs.[3]
Quantitative In-Vitro Data
In-vitro and animal studies have demonstrated that rabeprazole is a more potent inhibitor of H+/K+-ATPase and acid secretion than omeprazole (B731).[7] It also acts more rapidly than omeprazole, lansoprazole (B1674482), or pantoprazole (B1678409).[7]
| Parameter | Dexrabeprazole/Rabeprazole | Comparator PPIs | Reference |
| Potency vs. Omeprazole | Rabeprazole is a more potent inhibitor of H+,K+-ATPase and acid secretion. | Omeprazole serves as a benchmark first-generation PPI. | [7] |
| Speed of Inhibition | Rabeprazole provides a more rapid inhibition of the proton pump. | Slower onset compared to rabeprazole (Omeprazole, Lansoprazole, Pantoprazole). | [7] |
| Acid Stability | Rabeprazole is the least acid-stable PPI, leading to the fastest conversion to its active form. | Order of acid stability: pantoprazole > omeprazole > lansoprazole > rabeprazole. | [4] |
| Effective Clinical Dose | 10 mg Dexrabeprazole is equivalent to 20 mg Rabeprazole. | Standard doses vary (e.g., Esomeprazole (B1671258) 20 mg). | [1][8] |
Experimental Protocols for In-Vitro H+/K+ ATPase Inhibition Assay
The evaluation of a PPI's inhibitory effect in vitro is typically conducted using isolated gastric vesicles enriched with H+/K+ ATPase, often sourced from hog or rabbit gastric mucosa.
Preparation of H+/K+-ATPase Rich Vesicles
-
Source: Freshly obtained hog or rabbit stomachs.
-
Procedure: The gastric mucosa is scraped and homogenized in a buffered sucrose (B13894) solution. A series of differential centrifugation steps are performed to isolate microsomal fractions. The final pellet, rich in H+/K+-ATPase vesicles, is resuspended in a suitable buffer and stored at -80°C.
H+/K+ ATPase Activity Assay
The enzyme's activity is quantified by measuring the rate of ATP hydrolysis, which is typically detected by the amount of inorganic phosphate (B84403) (Pi) released.
-
Reaction Mixture: Vesicles are incubated in a reaction buffer (e.g., Tris-HCl) at 37°C containing MgCl₂, KCl, and often a K+ ionophore like valinomycin (B1682140) to facilitate K+ transport into the vesicles.
-
Initiation: The reaction is initiated by the addition of ATP.
-
Termination: After a set incubation period (e.g., 10-20 minutes), the reaction is stopped by adding a quenching agent like trichloroacetic acid or sodium dodecyl sulfate.
-
Quantification: The amount of released inorganic phosphate is measured colorimetrically using a malachite green or similar reagent-based method. Absorbance is read at a specific wavelength (e.g., ~660 nm).
In-Vitro Inhibition Assay Protocol
-
Activation of PPI: Dexrabeprazole is pre-incubated in an acidic medium (e.g., pH 5.0) to facilitate its conversion to the active sulfenamide, simulating the conditions in the parietal cell canaliculus.
-
Incubation with Enzyme: The activated dexrabeprazole, at various concentrations, is then incubated with the H+/K+ ATPase vesicles under acid-transporting conditions (i.e., in the presence of ATP and ions) for a defined period.
-
Measurement of Residual Activity: Following incubation with the inhibitor, the remaining ATPase activity is measured as described in the activity assay protocol.
-
Data Analysis: The percentage of inhibition is calculated for each dexrabeprazole concentration relative to a vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
In-vitro studies and data from its racemate establish dexrabeprazole as a highly potent and rapid-acting inhibitor of the gastric H+/K+ ATPase. Its mechanism relies on a well-understood pathway of accumulation and acid-catalyzed activation, leading to irreversible covalent modification of the proton pump. The inherent chemical properties of the rabeprazole molecule, specifically its rapid conversion to the active sulfenamide, contribute to a faster onset of inhibition compared to other PPIs. These fundamental in-vitro characteristics provide a strong pharmacological basis for the clinical efficacy of dexrabeprazole in the management of acid-related disorders.
References
- 1. Dexrabeprazole Sodium [benchchem.com]
- 2. nafdac.gov.ng [nafdac.gov.ng]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety comparative study of dexrabeprazole vs. esomeprazole for the treatment of gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Development of Dexrabeprazole: A Single Enantiomer Proton Pump Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexrabeprazole (B173243), the R-(+)-enantiomer of rabeprazole (B1678785), is a proton pump inhibitor (PPI) belonging to the class of substituted benzimidazoles.[1][2] It is a prime example of a "racemic switch," a common strategy in pharmaceutical development where a single, chirally pure enantiomer of a previously marketed racemic drug is developed.[2] This approach is driven by the understanding that enantiomers can have different pharmacological, pharmacokinetic, and toxicological profiles.[3][4] Dexrabeprazole specifically inhibits the H+/K+-ATPase enzyme system, the final step in gastric acid production, without exhibiting anticholinergic or H2 histamine (B1213489) antagonist properties.[1][5] This technical guide provides an in-depth overview of the synthesis, chiral separation, pharmacology, and clinical development of dexrabeprazole.
Synthesis and Chiral Separation
The development of dexrabeprazole hinges on the ability to produce the R-(+)-enantiomer with high purity. This is achieved through asymmetric synthesis, a critical step that avoids the inefficiencies of separating enantiomers from a racemic mixture.
Asymmetric Synthesis
The core of dexrabeprazole synthesis is the enantioselective oxidation of the rabeprazole thioether intermediate.[6][7]
-
Starting Materials : The synthesis typically begins with 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole (rabeprazole thioether).[6][8]
-
Chiral Catalysis : A chiral titanium complex is formed using a catalyst like titanium(IV) isopropoxide and a chiral ligand, most commonly (+)-diethyl-L-tartrate.[2][6] This complex creates a chiral environment that directs the oxidation to preferentially form the desired R-enantiomer.[2]
-
Oxidation : An oxidizing agent, such as cumene (B47948) hydroperoxide, is then introduced to perform the asymmetric oxidation of the sulfide (B99878) to the sulfoxide, yielding dexrabeprazole.[6]
-
Salt Formation : The resulting dexrabeprazole is then reacted with sodium hydroxide (B78521) to form dexrabeprazole sodium, often in a crystalline monohydrate form for stability.[6][9]
This process allows for a high yield (around 79%) and high purity (>99.5% HPLC) of the final product.[6]
Chiral Separation and Analysis
To ensure the enantiomeric purity of dexrabeprazole, robust analytical methods are required. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the primary techniques used.[3][10]
-
HPLC : This method uses a chiral stationary phase (CSP) to separate the R and S enantiomers. Polysaccharide-based CSPs, such as Chiralpak IC, are highly effective.[3][4] The mobile phase typically consists of a mixture like hexane, ethanol, and ethylenediamine.[4] Baseline separation with a resolution greater than 1.5 indicates successful enantiomeric separation.[3]
-
Capillary Electrophoresis (CE) : CE utilizes chiral selectors, such as cyclodextrins (CDs), in the background electrolyte to achieve separation.[11][12] Dual CD systems, for instance using sulfobutyl-ether-β-CD and native γ-CD, have proven effective for resolving rabeprazole enantiomers.[12]
Pharmacology
Mechanism of Action
Dexrabeprazole is a prodrug that, in the acidic environment of the gastric parietal cell's secretory canaliculus, is converted to its active sulfenamide (B3320178) form. This active form then covalently binds to cysteine residues on the luminal side of the H+/K+-ATPase (proton pump).[1][5] This binding inactivates the pump, thereby blocking the final step of gastric acid secretion, which involves the exchange of H+ for K+ ions across the parietal cell membrane.[13][14] This inhibition affects both basal and stimulated acid secretion, regardless of the stimulus.[1][5]
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic studies have shown that the R-isomer (dexrabeprazole) has a higher plasma concentration and area under the curve (AUC) compared to the S-isomer when racemic rabeprazole is administered.[15] This suggests that dexrabeprazole may contribute more significantly to the overall therapeutic effect, potentially allowing for effective treatment at a lower dose than the racemate.[15][16]
Table 1: Pharmacokinetic Properties of Dexrabeprazole
| Parameter | Value | Reference(s) |
|---|---|---|
| Absorption | ||
| Oral Bioavailability | ~52% | [1][5] |
| Peak Plasma Conc. (Tmax) | ~3.5 hours | [1][5] |
| Distribution | ||
| Protein Binding | ~97% | [1][5] |
| Metabolism | ||
| Site | Extensively in the liver | [1][5] |
| Enzymes | Cytochrome P450 isoenzymes | [1][5] |
| Excretion | ||
| Primary Route | Urine (as metabolites) | [1][5] |
Pharmacodynamically, dexrabeprazole produces a profound and long-lasting inhibition of gastric acid secretion.[17] Clinical studies have demonstrated its effectiveness in increasing intragastric pH and reducing the duration of pH < 4, which is crucial for healing acid-related disorders.[18]
Clinical Development
Efficacy in Gastroesophageal Reflux Disease (GERD)
-
Symptom Relief : Dexrabeprazole (10 mg) has been shown to provide a significantly earlier onset of symptom improvement compared to rabeprazole (20 mg) (1.8 days vs. 2.6 days).[15][16] A higher proportion of patients on dexrabeprazole also experienced significant (>50%) improvement in regurgitation symptoms.[16][20]
-
Esophagitis Healing : In patients with erosive esophagitis, the incidence of healing after 28 days of therapy was significantly higher in the dexrabeprazole 10 mg group (95.2%) compared to the rabeprazole 20 mg group (65.2%).[15][16]
-
Comparison with Esomeprazole (B1671258) : A comparative study showed that dexrabeprazole 10 mg daily is as effective as esomeprazole 20 mg daily in treating non-erosive GERD, with both drugs significantly improving symptoms and quality of life.[21]
Table 2: Comparative Clinical Efficacy in GERD (Dexrabeprazole 10 mg vs. Rabeprazole 20 mg)
| Efficacy Endpoint | Dexrabeprazole 10 mg | Rabeprazole 20 mg | P-value | Reference(s) |
|---|---|---|---|---|
| Onset of Symptom Improvement | 1.8 ± 0.8 days | 2.6 ± 1.4 days | < 0.05 | [15][16] |
| Patients with ≥50% Improvement in Regurgitation | 96% | 60% | 0.002 | [15][16] |
| Healing of Esophagitis (after 28 days) | 95.2% | 65.2% | 0.036 |[15][16] |
Safety and Tolerability
Experimental Protocols
Protocol: Asymmetric Synthesis of Dexrabeprazole
This protocol is a generalized procedure based on published methods.[6][8]
-
Catalyst Formation : In a suitable reaction vessel under an inert atmosphere, add a chiral ligand (e.g., L-(+)-tartaric acid diethyl ester) and a titanium catalyst (e.g., tetraisopropyl titanate) to an organic solvent. Stir the mixture at a controlled temperature to form the chiral catalyst complex.
-
Substrate Addition : Add rabeprazole thioether (2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]methyl] thio]-1H-benzimidazole) to the reaction mixture.
-
Asymmetric Oxidation : Slowly add an oxidant (e.g., cumene hydroperoxide) to the mixture while maintaining a specific temperature. The reaction progress is monitored by HPLC.
-
Workup and Purification : Once the reaction is complete, quench the reaction and purify the resulting dexrabeprazole crude product, typically through crystallization.
-
Salt Formation : Dissolve the purified dexrabeprazole in an alcohol solvent. Add a solution of sodium hydroxide and stir to complete the salt-forming reaction.
-
Isolation : Concentrate the solution to obtain this compound, which can be further purified by crystallization from a solvent/anti-solvent system (e.g., ethyl acetate/methyl tert-butyl ether) to yield the final amorphous or crystalline product.[9][22]
Protocol: Chiral Separation by HPLC
This protocol is adapted from validated methods for rabeprazole enantiomers.[3][4]
-
System Preparation : Utilize an HPLC system with a UV detector. Equip the system with a Chiralpak IC column (150 x 4.6 mm, 5 µm).
-
Mobile Phase : Prepare a mobile phase consisting of hexane:ethanol:ethylenediamine (30:70:0.05 v/v/v). Degas the mobile phase thoroughly before use.
-
Column Equilibration : Equilibrate the column with the mobile phase at a constant temperature (e.g., 35 °C) until a stable baseline is achieved.
-
Sample Preparation : Prepare a stock solution of the test sample (e.g., dexrabeprazole bulk drug) in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Chromatographic Run : Inject the sample solution into the HPLC system.
-
Data Analysis : Monitor the separation at a suitable wavelength (e.g., 285 nm). Identify the peaks for the R-(+) and S-(-) enantiomers based on their retention times (previously determined using standards). Calculate the enantiomeric purity and the resolution between the peaks. A resolution of >1.5 is required for baseline separation.[3]
Protocol: Clinical Trial for GERD Efficacy
This protocol outlines a typical study design based on published clinical trials.[16][18][23]
-
Patient Population : Recruit patients (e.g., ages 18-70) with a clinical diagnosis of GERD, confirmed by symptoms (e.g., heartburn, regurgitation) and upper gastrointestinal endoscopy.[16][18]
-
Inclusion/Exclusion Criteria : Establish clear criteria. Exclude patients with significant gastrointestinal pathologies other than GERD, those taking conflicting medications, or pregnant/lactating women.[15][18]
-
Study Design : A randomized, double-blind, comparative study design.
-
Randomization : Randomly assign patients to receive either dexrabeprazole 10 mg once daily or the comparator (e.g., rabeprazole 20 mg) once daily for a set period (e.g., 28 days).[16]
-
Efficacy Assessment :
-
Primary Endpoints : Measure the improvement in GERD symptoms using a Visual Analog Scale (VAS) for heartburn and regurgitation at baseline and at the end of treatment. Assess the healing of esophagitis via endoscopy at the beginning and end of the study.[16]
-
Secondary Endpoints : Record the time to first symptom relief.[15]
-
-
Safety Assessment : Monitor and record all adverse events throughout the study. Conduct laboratory safety tests (hematologic, hepatic, renal) at baseline and at the end of the trial.[17]
-
Statistical Analysis : Compare the changes in symptom scores and healing rates between the two treatment groups using appropriate statistical tests (e.g., t-test, chi-square test), with a p-value < 0.05 considered significant.[24]
References
- 1. Dexrabeprazole Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 2. This compound [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of rabeprazole enantiomers in commercial tablets using immobilized cellulose-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nafdac.gov.ng [nafdac.gov.ng]
- 6. Improved process of this compound [jcpu.cpu.edu.cn]
- 7. CN105859685A - Method for preparing this compound - Google Patents [patents.google.com]
- 8. WO2011161421A1 - Salts and polymorphs of dexrabeprazole - Google Patents [patents.google.com]
- 9. CN102924434B - this compound monohydrate crystal form and preparation method thereof - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Chiral separation of lansoprazole and rabeprazole by capillary electrophoresis using dual cyclodextrin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dexrabeprazole | Dosing & Uses | medtigo [medtigo.com]
- 14. Dexrabeprazole: View Uses, Side Effects and Medicines [truemeds.in]
- 15. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wjgnet.com [wjgnet.com]
- 17. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Efficacy and safety comparative study of dexrabeprazole vs. esomeprazole for the treatment of gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CN106632306A - Amorphous this compound and preparation method thereof - Google Patents [patents.google.com]
- 23. The Effect of Dexrabeprazole on Intragastric and Intraesophageal Acidity | Clinical Research Trial Listing [centerwatch.com]
- 24. globalresearchonline.net [globalresearchonline.net]
Dexrabeprazole Sodium: A Comprehensive Technical Guide to Physicochemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexrabeprazole (B173243) sodium, the R-(+)-enantiomer of rabeprazole (B1678785) sodium, is a second-generation proton pump inhibitor (PPI) that plays a crucial role in the management of acid-related gastrointestinal disorders. Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth analysis of the core physicochemical characteristics and solubility of dexrabeprazole sodium, offering valuable insights for formulation development, analytical method development, and further research.
Physicochemical Properties
This compound is a white to slightly yellowish-white, crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | References |
| Chemical Name | Sodium 2-[(R)-[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methylsulfinyl]benzimidazol-1-ide | |
| Molecular Formula | C₁₈H₂₀N₃NaO₃S | [1] |
| Molecular Weight | 381.43 g/mol | [1] |
| Appearance | White to slightly yellowish-white crystalline powder | [1] |
| Melting Point | 140-141°C (as dexrabeprazole) | |
| pKa | ~5.0 (pyridine moiety) | [2] |
Table 1: Physicochemical Properties of this compound
Solubility Profile
The solubility of this compound is a critical determinant of its bioavailability. As a sodium salt, it exhibits enhanced aqueous solubility compared to its free base form. However, its stability and solubility are highly pH-dependent. This compound is known to be unstable in acidic environments, undergoing rapid degradation, while its stability and solubility increase in neutral to alkaline conditions.[1][3]
A summary of the solubility of the racemic mixture, rabeprazole sodium, in various solvents is provided in Table 2. This data serves as a close surrogate for this compound due to their structural similarity.
| Solvent | Solubility | References |
| Water | Very soluble | [1] |
| Methanol | Very soluble | [1] |
| Ethanol | Freely soluble, ~30 mg/mL | [1][4] |
| Chloroform | Freely soluble | [1] |
| Ethyl Acetate | Freely soluble | [1] |
| n-Hexane | Insoluble | [1] |
| Ether | Insoluble | [1] |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/ml | [4] |
| Dimethylformamide (DMF) | ~30 mg/ml | [4] |
| Phosphate (B84403) Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [4] |
Table 2: Solubility of Rabeprazole Sodium in Various Solvents
The pH-dependent solubility is a key consideration for the formulation of oral dosage forms, necessitating enteric coating to protect the active pharmaceutical ingredient (API) from the acidic environment of the stomach. Studies on rabeprazole sodium have shown that its concentration can be greater than 110 mg/mL in solvents with a pH ≥ 9.0.[3]
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is adapted from the World Health Organization (WHO) guidelines for equilibrium solubility determination.
Objective: To determine the equilibrium solubility of this compound in aqueous media at different pH values.
Materials:
-
This compound powder
-
Phosphate buffer solutions (pH 5.0, 6.0, 7.0, 7.4)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (B78521) (0.1 N)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
pH meter
Methodology:
-
Preparation of Buffer Solutions: Prepare phosphate buffer solutions at the desired pH values (e.g., 5.0, 6.0, 7.0, 7.4) and a 0.1 N HCl solution (pH 1.2).
-
Sample Preparation: Add an excess amount of this compound to each vial containing a known volume of the respective buffer solution. The excess solid should be visually apparent.
-
Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it appropriately with the mobile phase. Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
Data Analysis: Calculate the solubility of this compound in mg/mL or mol/L for each pH value.
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the pyridine (B92270) moiety of dexrabeprazole.
Materials:
-
This compound
-
Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M), carbonate-free
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water
-
Potentiometer with a calibrated pH electrode
-
Burette
-
Magnetic stirrer and stir bar
Methodology:
-
Sample Preparation: Accurately weigh a specific amount of this compound and dissolve it in a known volume of deionized water containing a background electrolyte like KCl to maintain constant ionic strength.
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titration: Titrate the solution with the standardized HCl solution, adding small, precise increments of the titrant.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve, which corresponds to the point of half-neutralization. Alternatively, the first derivative of the curve can be plotted to identify the equivalence point, and the pKa is the pH at half the equivalence point volume.
References
Understanding the metabolic pathways of dexrabeprazole sodium in liver microsomes
An In-Depth Technical Guide to the Metabolic Pathways of Dexrabeprazole (B173243) Sodium in Liver Microsomes
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of dexrabeprazole sodium, the R-enantiomer of rabeprazole (B1678785), when incubated with human liver microsomes. The document details the primary metabolic pathways, the enzymes responsible, quantitative kinetic data, and the experimental protocols used to derive this information.
Introduction to Dexrabeprazole Metabolism
Dexrabeprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion. Like other PPIs, it undergoes extensive hepatic biotransformation. However, the metabolism of rabeprazole (and by extension, its R-enantiomer, dexrabeprazole) is distinct from other drugs in its class, such as omeprazole (B731) and lansoprazole. A significant portion of its clearance occurs through a non-enzymatic pathway, which makes it less susceptible to the effects of genetic polymorphisms in cytochrome P450 enzymes, particularly CYP2C19.[1][2][3][4] The enzymatic metabolism that does occur is primarily mediated by CYP2C19 and CYP3A4.[3][4][5]
Primary Metabolic Pathways in Liver Microsomes
The metabolism of dexrabeprazole in the liver is characterized by two main routes: a major non-enzymatic reduction and a minor enzymatic oxidation.
-
Non-Enzymatic Pathway (Major Route): Dexrabeprazole is chemically unstable and undergoes a rapid, non-enzymatic reduction to form its primary metabolite, rabeprazole thioether .[6][7] This is the most significant clearance pathway for the drug.
-
Enzymatic Pathways (Minor Routes):
The major thioether metabolite is not inert and can be further metabolized. CYP3A4 can stereoselectively re-oxidize rabeprazole thioether back to the parent drug, preferentially forming the R-enantiomer (dexrabeprazole).[8] Additionally, the thioether can be demethylated by CYP2C19 and CYP2D6.[8]
Quantitative Metabolic Data
The kinetics of metabolite formation are crucial for understanding a drug's disposition. The following table summarizes the Michaelis-Menten kinetic parameters for key metabolic steps of rabeprazole's major thioether metabolite, investigated using human liver microsomes (HLM) and recombinant CYP enzymes.[8]
| Reaction | Enzyme Source | Substrate | Product | Km (µM) | Vmax (pmol/min/mg protein) |
| Re-oxidation to R-enantiomer | HLM | Rabeprazole Thioether | (R)-Rabeprazole | 6.6 | 92 |
| Re-oxidation to S-enantiomer | HLM | Rabeprazole Thioether | (S)-Rabeprazole | 5.1 | 21 |
| Demethylation | rCYP2C19 | Rabeprazole Thioether | Desmethylrabeprazole Thioether | 5.1 | 600 |
| Demethylation | rCYP2D6 | Rabeprazole Thioether | Desmethylrabeprazole Thioether | 15.1 | 736 |
| Note: Vmax for recombinant enzymes is reported as pmol/min/nmol of P450. |
The data clearly indicate that the re-oxidation of rabeprazole thioether back to the parent compound, catalyzed by CYP3A4, strongly favors the formation of the R-enantiomer (dexrabeprazole), with a Vmax over four times higher than that for the S-enantiomer.[8]
Experimental Protocols
The characterization of dexrabeprazole metabolism is typically performed using an in vitro metabolic stability assay with human liver microsomes. This section provides a generalized protocol.
Objective
To determine the rate of disappearance of dexrabeprazole and the formation of its metabolites (e.g., rabeprazole sulfone) in the presence of human liver microsomes.
Materials
-
Test Compound: this compound
-
Enzyme Source: Pooled Human Liver Microsomes (HLM)
-
Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Buffer: Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Quenching Solution: Acetonitrile (B52724), often containing an internal standard for analytical quantification.
-
Control Inhibitor (optional): A specific inhibitor for CYP3A4 (e.g., ketoconazole) to confirm its role in sulfone formation.
Experimental Workflow
Detailed Procedure
-
Preparation: Prepare working solutions of the NADPH regenerating system, dexrabeprazole, and any inhibitors in 100 mM potassium phosphate buffer (pH 7.4).
-
Incubation Setup: In a 96-well plate or microcentrifuge tubes, add the buffer and the microsomal suspension (final protein concentration typically 0.5-1.0 mg/mL).
-
Pre-incubation: Add the dexrabeprazole solution to the microsome mixture to achieve the desired final concentration (e.g., 1 µM). Include control wells with no NADPH to measure non-enzymatic degradation. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reactions by adding the pre-warmed NADPH regenerating system to all wells except the no-NADPH controls.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture into a separate plate or tubes containing ice-cold acetonitrile to stop the reaction.
-
Sample Processing: After the final time point, vortex the quenched samples and centrifuge at high speed (e.g., >3000 x g) for 15-20 minutes at 4°C to pellet the precipitated microsomal proteins.
-
Analysis: Carefully transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of dexrabeprazole and the concentrations of formed metabolites.
Data Analysis
The concentration of dexrabeprazole remaining at each time point is plotted on a semi-logarithmic scale (ln(% remaining) vs. time). The slope of the linear portion of this plot gives the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and the intrinsic clearance (CLint) can be calculated. Metabolite formation can be plotted over time to determine formation rates.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on rabeprazole. (1999) | Takashi Ishizaki | 454 Citations [scispace.com]
- 4. Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective metabolism of rabeprazole-thioether to rabeprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Dexrabeprazole Sodium
Abstract
This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of dexrabeprazole (B173243) sodium in bulk drug and pharmaceutical dosage forms. The developed method is also capable of separating dexrabeprazole sodium from its degradation products, making it a stability-indicating assay. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its linearity, accuracy, precision, and robustness.
Introduction
This compound, the R-(+)-isomer of rabeprazole, is a proton pump inhibitor that suppresses gastric acid secretion.[1][2] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations. This application note presents a simple, rapid, and validated RP-HPLC method for its quantification. The method is suitable for routine analysis and stability studies of this compound.
Experimental
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol
-
Potassium dihydrogen orthophosphate (KH₂PO₄)
-
Orthophosphoric acid
-
HPLC grade water
-
Commercially available this compound tablets
Instrumentation and Chromatographic Conditions
A high-performance liquid chromatography (HPLC) system equipped with a UV detector was used for this study. The chromatographic conditions are summarized in Table 1.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 10mM KH₂PO₄ Buffer (pH 7.0) (50:50, v/v)[3] |
| Flow Rate | 1.0 mL/min[3][4][5] |
| Detection Wavelength | 272 nm[3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Protocols
Preparation of Mobile Phase
-
Phosphate (B84403) Buffer (10mM, pH 7.0): Dissolve 1.36 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water. Adjust the pH to 7.0 with a dilute solution of potassium hydroxide (B78521) or orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the filtered phosphate buffer and acetonitrile in a ratio of 50:50 (v/v). Degas the mobile phase by sonication for 15 minutes before use.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions in the concentration range of 10-50 µg/mL by diluting with the mobile phase.
-
Sample Solution (for tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase and filter the solution through a 0.45 µm syringe filter.
Method Validation
The developed analytical method was validated as per ICH guidelines for the following parameters:
System Suitability
System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis. The acceptance criteria are presented in Table 2.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0[6] | 1.1 |
| Theoretical Plates | ≥ 2000 | > 2500 |
| % RSD of Peak Area | ≤ 2.0%[6] | < 1.0% |
| Retention Time | Approx. 4.3 min[3] | 4.33 ± 0.02 min |
Linearity
The linearity of the method was established by analyzing five concentrations of this compound ranging from 77 to 143 mg/L.[3] The calibration curve was constructed by plotting the peak area against the concentration.
Table 3: Linearity Data
| Parameter | Result |
| Linearity Range | 77 - 143 mg/L[3] |
| Correlation Coefficient (r²) | ≥ 0.998[3] |
| Regression Equation | y = mx + c |
Accuracy
The accuracy of the method was determined by recovery studies. A known amount of the standard drug was spiked into the pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120%).
Table 4: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 8 | - | - |
| 100% | 10 | - | - |
| 120% | 12 | - | - |
Precision
The precision of the method was evaluated by performing intra-day and inter-day precision studies. Six replicate injections of the standard solution (100 µg/mL) were made on the same day (intra-day) and on three different days (inter-day).
Table 5: Precision Data
| Precision | % RSD of Peak Area |
| Intra-day | < 2.0% |
| Inter-day | < 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD was found to be 0.010 mg/L and the LOQ was 0.034 mg/L.[3]
Table 6: LOD and LOQ
| Parameter | Result |
| LOD | 0.010 mg/L[3] |
| LOQ | 0.034 mg/L[3] |
Forced Degradation Study
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to various stress conditions, including acidic, alkaline, oxidative, and thermal stress.[7]
Protocol for Forced Degradation
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and reflux for a specified period. Neutralize the solution before injection.
-
Alkaline Hydrolysis: Treat the drug solution with 0.1 N NaOH and reflux for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide and keep at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug to heat (e.g., 60°C) for a specified period.
Table 7: Forced Degradation Results
| Stress Condition | % Degradation | Observations |
| Acidic (0.1 N HCl) | 17.77%[7] | Significant degradation observed. |
| Alkaline (0.1 N NaOH) | - | Stable.[1] |
| Oxidative (3% H₂O₂) | - | Sensitive to oxidative conditions.[1] |
| Thermal | - | Sensitive to thermal stress.[1] |
Visualizations
Caption: Experimental workflow for RP-HPLC method development.
Caption: Logical flow of RP-HPLC method development.
Conclusion
The developed RP-HPLC method is simple, accurate, precise, and specific for the quantification of this compound in bulk and pharmaceutical dosage forms. The method was successfully validated according to ICH guidelines. The forced degradation studies demonstrated the stability-indicating capability of the method. Therefore, this method can be effectively used for routine quality control analysis and stability studies of this compound.
References
- 1. Development and Validation of Rapid, Sensitive Rp-Uplc Method for Determination of Related Impurities in this compound – Oriental Journal of Chemistry [orientjchem.org]
- 2. jddtonline.info [jddtonline.info]
- 3. Sakarya University Journal of Science » Submission » Development and Validation of RP-HPLC Method for the Determination of this compound [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. imedpub.com [imedpub.com]
- 6. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 7. Forced degradation method for validating dexrabeprazole formulation. [wisdomlib.org]
Validated Stability-Indicating Assay for Dexrabeprazole Sodium and Its Impurities: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for a validated stability-indicating assay for dexrabeprazole (B173243) sodium and its impurities. The provided methods are essential for the quality control, stability testing, and formulation development of dexrabeprazole sodium in the pharmaceutical industry.
Introduction
This compound, the R-(+)-enantiomer of rabeprazole (B1678785), is a proton pump inhibitor used to treat acid-related gastrointestinal disorders. To ensure its safety and efficacy, a validated stability-indicating analytical method is crucial to separate and quantify this compound from its process-related impurities and degradation products that can form during manufacturing and storage. This document outlines a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and an Ultra-Performance Liquid Chromatography (UPLC) method for this purpose.
Forced degradation studies were conducted under various stress conditions, including acid, base, oxidative, thermal, and photolytic conditions, to demonstrate the specificity of the methods.[1][2] The methods described herein are validated in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]
Analytical Methods
Two primary chromatographic methods are presented for the analysis of this compound and its impurities: a conventional RP-HPLC method and a more rapid RP-UPLC method.
RP-HPLC Method[1][4]
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of 10mM Potassium Dihydrogen Phosphate (KH₂PO₄) and Methanol in a 20:80 (v/v) ratio.[1][4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection Wavelength: 258 nm[4]
-
Injection Volume: 20 µL[4]
-
Column Temperature: Ambient
-
Retention Time for Dexrabeprazole: Approximately 4.02 minutes[1][4]
RP-UPLC Method[3]
-
Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.025 M Potassium Dihydrogen Phosphate buffer (pH 6.4) with 0.1% Triethylamine and Acetonitrile (90:10 v/v)
-
Mobile Phase B: Acetonitrile and Water (90:10 v/v)
-
Flow Rate: 0.3 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 1.0 µL
-
Column Temperature: 30°C
-
Gradient Program:
-
0-1 min: 100% A
-
1-10 min: Linear gradient to 60% A
-
10-15 min: Linear gradient to 20% A
-
15-18 min: 20% A
-
18-20 min: Linear gradient to 100% A
-
20-25 min: 100% A
-
Known Impurities and Degradation Products
Several process-related impurities and degradation products of this compound have been identified and characterized.[3][5][6][7]
| Impurity Name | Structure |
| Dexrabeprazole Sulfide | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole[5][7] |
| Dexrabeprazole Sulfone | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole[7][8] |
| Dexrabeprazole N-Oxide | 2-[[[4-(3-methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole[7][] |
| Chloro Analogue | 2-{[(4-chloro-3-methyl-2-pyridinyl) methyl] sulfinyl}-1H-bezimidazole[10] |
| Methoxy Analogue | 2-[{(4-methoxy-3-methyl-2-pyridinyl)methyl}sulfinyl]-1H-benzimidazole[10] |
Experimental Protocols
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., mobile phase) to obtain a concentration of 100 µg/mL.
-
Impurity Stock Solution: Prepare a stock solution containing a mixture of known impurities at a concentration of approximately 10 µg/mL each in the diluent.
-
Sample Solution: For drug substance, accurately weigh and dissolve the sample in the diluent to obtain a final concentration of 100 µg/mL. For drug product (tablets), weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to the desired amount of this compound, to a suitable volumetric flask. Add the diluent, sonicate to dissolve, and dilute to volume. Centrifuge or filter the solution before injection.
Forced Degradation Studies Protocol[1][2]
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[1] The general procedure involves subjecting the drug substance or product to various stress conditions to induce degradation. A target degradation of 5-20% is generally considered appropriate.[11]
-
Acid Hydrolysis: To a solution of this compound (1 mg/mL), add 1N hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 30 minutes). Neutralize the solution with 1N sodium hydroxide (B78521) before analysis.[2]
-
Base Hydrolysis: To a solution of this compound (1 mg/mL), add 1N sodium hydroxide. Keep the solution at room temperature for a specified period (e.g., 60 minutes). Neutralize the solution with 1N hydrochloric acid before analysis.[2]
-
Oxidative Degradation: To a solution of this compound (1 mg/mL), add 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 30 minutes).[2]
-
Thermal Degradation: Expose the solid drug substance or product to dry heat at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours).
-
Photolytic Degradation: Expose the solid drug substance or product to UV light (254 nm) and visible light in a photostability chamber for a defined period.
Data Presentation
Method Validation Summary
The following tables summarize the typical validation parameters for the RP-HPLC method.
Table 1: Linearity
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 5 - 150 | ≥ 0.999[1] |
| Impurity A (Sulfide) | 0.1 - 2.5 | ≥ 0.999 |
| Impurity B (Sulfone) | 0.1 - 2.5 | ≥ 0.999 |
| Impurity C (N-Oxide) | 0.1 - 2.5 | ≥ 0.999 |
Table 2: Precision
| Analyte | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| This compound | < 2.0 | < 2.0 |
| Impurities | < 5.0 | < 5.0 |
Table 3: Accuracy (% Recovery)
| Analyte | 50% Level | 100% Level | 150% Level |
| This compound | 98.0 - 102.0 | 98.0 - 102.0 | 98.0 - 102.0 |
| Impurities | 95.0 - 105.0 | 95.0 - 105.0 | 95.0 - 105.0 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | ~0.05 | ~0.15 |
| Impurities | ~0.03 | ~0.10 |
Forced Degradation Results
Table 5: Summary of Forced Degradation Studies
| Stress Condition | % Degradation of this compound | Major Degradation Products Formed |
| Acid Hydrolysis (1N HCl, 60°C, 30 min) | ~17.77%[1] | Dexrabeprazole Sulfide, Unknown degradants |
| Base Hydrolysis (1N NaOH, RT, 60 min) | Significant Degradation | Dexrabeprazole Sulfone, Unknown degradants |
| Oxidative (3% H₂O₂, RT, 30 min) | Significant Degradation | Dexrabeprazole Sulfone (major), N-Oxide |
| Thermal (105°C, 24 h) | Moderate Degradation | Unknown degradants |
| Photolytic (UV/Vis light) | Minimal Degradation | Unknown degradants |
Visualizations
Experimental Workflow
Caption: Workflow for the stability-indicating assay of this compound.
This compound Degradation Pathway
Caption: Simplified degradation pathway of this compound.
References
- 1. Forced degradation method for validating dexrabeprazole formulation. [wisdomlib.org]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wisdomlib.org [wisdomlib.org]
- 5. jocpr.com [jocpr.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Rabeprazole Sulfone | C18H21N3O4S | CID 11740183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Identification and synthesis of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sgs.com [sgs.com]
Asymmetric Synthesis of Dexrabeprazole: Application Notes and Protocols for Researchers
Abstract
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of dexrabeprazole (B173243), the dextrorotatory enantiomer of rabeprazole (B1678785), a widely used proton pump inhibitor. The synthesis focuses on the enantioselective oxidation of the prochiral rabeprazole sulfide (B99878) precursor utilizing a chiral titanium catalyst. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the synthesis, including detailed methodologies, data presentation in tabular format, and visualizations of the experimental workflow and catalytic mechanism.
Introduction
Dexrabeprazole is the (R)-(+)-enantiomer of rabeprazole and exhibits greater efficacy and an improved pharmacokinetic profile in the treatment of acid-related gastrointestinal disorders compared to the racemic mixture. The key to its synthesis lies in the highly selective asymmetric oxidation of the sulfide precursor to the corresponding sulfoxide.[1] Chiral titanium complexes, particularly those derived from titanium(IV) alkoxides and chiral dialkyl tartrates, have proven to be highly effective catalysts for this transformation.[2][3] This document outlines a robust protocol for this synthesis, based on established literature and patents.[2][4]
Data Presentation
The following tables summarize the key quantitative data associated with the asymmetric synthesis of dexrabeprazole.
Table 1: Key Reagents and Their Roles
| Reagent | Chemical Name | Role | Reference |
| Rabeprazole Sulfide | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole | Prochiral Substrate | [2] |
| Titanium(IV) isopropoxide | Tetraisopropyl titanate | Catalyst Precursor | [2] |
| L-(+)-Diethyl tartrate | L-(+)-Tartaric acid diethyl ester | Chiral Ligand | [2] |
| Cumene (B47948) hydroperoxide | (1-methylethyl)phenyl hydroperoxide | Oxidizing Agent | [2] |
| Diisopropylethylamine | N,N-Diisopropylethylamine | Base | [5] |
| Toluene (B28343) | Methylbenzene | Solvent | [6] |
Table 2: Reported Yields and Purity of Dexrabeprazole
| Product | Yield (%) | Purity (%) | Analytical Method | Reference |
| Dexrabeprazole | 94 | 99.8 | HPLC | [4] |
| Dexrabeprazole Sodium | 79 (total) | >99.5 | HPLC | [2] |
| Dexrabeprazole | 82 | 99.7 | HPLC | [4] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the asymmetric synthesis of dexrabeprazole.
Preparation of the Chiral Titanium Catalyst
The in-situ preparation of the chiral titanium catalyst is a critical step for achieving high enantioselectivity.
Protocol:
-
To a clean, dry, nitrogen-purged reaction vessel, add toluene.
-
Add L-(+)-diethyl tartrate to the toluene with stirring.
-
Slowly add titanium(IV) isopropoxide to the solution at room temperature.
-
Heat the mixture to 50-60 °C and stir for approximately 1 hour to form the chiral catalyst complex.
-
Cool the catalyst solution to the desired reaction temperature before the addition of the substrate.
Asymmetric Oxidation of Rabeprazole Sulfide
This protocol outlines the core enantioselective oxidation step.
Protocol:
-
To the pre-formed chiral titanium catalyst solution, add rabeprazole sulfide.
-
Add a suitable organic base, such as diisopropylethylamine, to the reaction mixture.
-
Cool the mixture to a temperature between -5 °C and 5 °C.
-
Slowly add cumene hydroperoxide dropwise to the reaction mixture, maintaining the temperature within the specified range.
-
Stir the reaction mixture at this temperature for 2-6 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, quench the reaction by adding a solution of sodium thiosulfate (B1220275) to decompose any excess peroxide.
Work-up and Purification of Dexrabeprazole
This protocol describes the isolation and purification of the dexrabeprazole product.
Protocol:
-
Allow the quenched reaction mixture to warm to room temperature.
-
Wash the organic layer sequentially with an aqueous solution of sodium hydroxide (B78521) and then with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude dexrabeprazole.
-
The crude product can be further purified by crystallization. Dissolve the crude solid in a suitable solvent mixture (e.g., dichloromethane (B109758) and methyl tert-butyl ether), and allow it to crystallize.
-
Filter the purified crystals, wash with a cold solvent, and dry under vacuum to yield pure dexrabeprazole.
Formation of this compound
For pharmaceutical applications, dexrabeprazole is often converted to its sodium salt.
Protocol:
-
Dissolve the purified dexrabeprazole in a suitable solvent such as acetonitrile.
-
Add a stoichiometric amount of sodium hydroxide, and stir until the dexrabeprazole is completely converted to its sodium salt.
-
The this compound can then be isolated by filtration or by concentration of the solvent followed by crystallization.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed catalytic cycle.
Caption: Experimental workflow for the asymmetric synthesis of dexrabeprazole.
Caption: Proposed catalytic cycle for the titanium-tartrate catalyzed sulfoxidation.
Conclusion
The asymmetric synthesis of dexrabeprazole using a chiral titanium catalyst is a highly efficient and enantioselective method. The protocol outlined in this document, based on the reliable Kagan-Sharpless methodology, provides a solid foundation for the laboratory-scale synthesis of this important pharmaceutical agent.[5] Researchers can further optimize the reaction conditions, such as solvent, temperature, and catalyst loading, to achieve even higher yields and enantioselectivities. The provided data and visualizations serve as a valuable resource for understanding and implementing this synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved process of this compound [jcpu.cpu.edu.cn]
- 3. benthamdirect.com [benthamdirect.com]
- 4. CN105859685A - Method for preparing this compound - Google Patents [patents.google.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Investigation of the titanium-mediated catalytic enantioselective oxidation of aryl benzyl sulfides containing heterocyclic groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of Dexrabeprazole Sodium into Sustained-Release Capsules
Introduction
Dexrabeprazole (B173243), the R-enantiomer of rabeprazole, is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. Its mechanism of action involves the irreversible inhibition of the gastric H+/K+ ATPase (proton pump) in parietal cells. Due to its efficacy in treating acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers, there is significant interest in developing sustained-release formulations to prolong its therapeutic effect, improve patient compliance, and potentially reduce side effects.
These application notes provide a comprehensive overview and detailed protocols for the formulation of dexrabeprazole sodium into sustained-release capsules. The focus is on the development of enteric-coated pellets designed for delayed and sustained release, ensuring the stability of the acid-labile drug and its targeted delivery to the small intestine.
Part 1: Pre-formulation Studies
Drug-Excipient Compatibility Studies
Objective: To evaluate the compatibility of this compound with various excipients to ensure the stability and integrity of the final formulation.
Protocol:
-
Excipient Selection: Select potential excipients based on their functional roles, such as diluents, binders, disintegrants, lubricants, and coating polymers.
-
Sample Preparation: Prepare binary mixtures of this compound and each excipient in a 1:1 ratio.
-
Stress Conditions: Store the binary mixtures under accelerated stability conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH) for a specified period (e.g., 4 weeks).
-
Analysis: At predetermined time points (e.g., initial, 1, 2, and 4 weeks), analyze the samples for any physical changes (color, odor, appearance) and chemical degradation using techniques such as Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC).
-
Evaluation: Compare the analytical data of the stressed samples with those of the pure drug and excipients stored under the same conditions. Any significant interaction or degradation indicates incompatibility.
Table 1: Drug-Excipient Compatibility Study Results
| Excipient | Ratio (Drug:Excipient) | Initial Appearance | Appearance after 4 Weeks at 40°C/75% RH | HPLC Assay (%) | Remarks |
| Microcrystalline Cellulose | 1:1 | White powder | White powder | 99.5 | Compatible |
| Lactose Monohydrate | 1:1 | White powder | Slight yellowing | 95.2 | Potential Interaction |
| HPMC K100M | 1:1 | White powder | White powder | 99.8 | Compatible |
| Magnesium Stearate | 1:1 | White powder | White powder | 99.6 | Compatible |
| Eudragit L100-55 | 1:1 | White powder | White powder | 99.7 | Compatible |
Note: The data presented in this table is illustrative and should be replaced with actual experimental results.
Part 2: Formulation Development
Preparation of this compound Sustained-Release Pellets
Objective: To formulate enteric-coated pellets of this compound for sustained release.
Protocol:
-
Core Pellet Preparation (Drug Loading):
-
Prepare a drug suspension containing this compound, a binder (e.g., HPMC E5), and an alkalizing agent (e.g., magnesium oxide) in a suitable solvent system (e.g., purified water and isopropyl alcohol).
-
Load inert sugar spheres (non-pareil seeds) into a fluid bed coater.
-
Spray the drug suspension onto the sugar spheres under controlled conditions of temperature, spray rate, and atomization pressure to achieve a uniform drug layer.
-
Dry the drug-loaded pellets in the fluid bed coater.
-
-
Seal Coating:
-
Prepare a seal coating solution using a protective polymer like HPMC.
-
Apply the seal coat onto the drug-loaded pellets using the fluid bed coater to separate the drug layer from the acidic enteric coat.
-
Dry the seal-coated pellets.
-
-
Enteric Coating:
-
Prepare the enteric coating suspension using an enteric polymer such as Eudragit L100-55, a plasticizer (e.g., triethyl citrate), and an anti-tacking agent (e.g., talc) in a suitable solvent.
-
Apply the enteric coat onto the seal-coated pellets in the fluid bed coater until the desired weight gain is achieved.
-
Cure the enteric-coated pellets at an elevated temperature to ensure proper film formation.
-
-
Encapsulation:
-
Fill the final enteric-coated pellets into hard gelatin capsules of a suitable size based on the target dose.
-
Table 2: Example Formulation of this compound Sustained-Release Pellets
| Component | Function | Quantity per Capsule (mg) |
| Core Pellets | ||
| This compound | Active Pharmaceutical Ingredient | 10 |
| Sugar Spheres | Inert Core | 80 |
| HPMC E5 | Binder | 5 |
| Magnesium Oxide | Alkalizer/Stabilizer | 10 |
| Seal Coat | ||
| HPMC E5 | Protective Polymer | 8 |
| Enteric Coat | ||
| Eudragit L100-55 | Enteric Polymer | 25 |
| Triethyl Citrate | Plasticizer | 2.5 |
| Talc | Anti-tacking Agent | 5 |
| Total Pellet Weight | 145.5 |
Note: This is an example formulation and may require optimization.
Part 3: Evaluation of Sustained-Release Capsules
In-Vitro Dissolution Studies
Objective: To evaluate the drug release profile of the formulated capsules under simulated gastrointestinal conditions.
Protocol:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Media:
-
Acid Stage: 750 mL of 0.1 N HCl for 2 hours.
-
Buffer Stage: Add 250 mL of 0.2 M tribasic sodium phosphate (B84403) to the acid medium and adjust the pH to 6.8. Continue dissolution for up to 12 hours.
-
-
Test Conditions:
-
Temperature: 37°C ± 0.5°C.
-
Paddle Speed: 100 RPM.
-
-
Sampling: Withdraw samples at predetermined time intervals (e.g., 1, 2 hours in acid; 3, 4, 6, 8, 10, 12 hours in buffer).
-
Analysis: Analyze the drug content in the collected samples using a validated HPLC method.
Table 3: In-Vitro Dissolution Profile of this compound Sustained-Release Capsules
| Time (hours) | Dissolution Medium | Cumulative % Drug Release |
| 1 | 0.1 N HCl | < 5% |
| 2 | 0.1 N HCl | < 10% |
| 3 | pH 6.8 Phosphate Buffer | 25% |
| 4 | pH 6.8 Phosphate Buffer | 45% |
| 6 | pH 6.8 Phosphate Buffer | 65% |
| 8 | pH 6.8 Phosphate Buffer | 80% |
| 10 | pH 6.8 Phosphate Buffer | 90% |
| 12 | pH 6.8 Phosphate Buffer | > 95% |
Note: The data presented in this table is for illustrative purposes and represents a desirable sustained-release profile.
In-Vivo Pharmacokinetic Studies in Beagle Dogs
Objective: To assess the in-vivo performance and pharmacokinetic profile of the sustained-release capsules.
Protocol:
-
Subjects: Healthy beagle dogs.
-
Study Design: A single-dose, two-way crossover study comparing the sustained-release formulation with an immediate-release reference product.
-
Dosing: Administer a single oral dose of the test and reference formulations to the dogs after an overnight fast.
-
Blood Sampling: Collect blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Plasma Analysis: Separate plasma from the blood samples and analyze for dexrabeprazole concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.
Table 4: Pharmacokinetic Parameters of this compound Formulations in Beagle Dogs
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) |
| Immediate-Release | 850 ± 150 | 1.5 ± 0.5 | 2500 ± 400 |
| Sustained-Release | 450 ± 100 | 4.0 ± 1.0 | 3200 ± 500 |
Note: This data is illustrative. The sustained-release formulation is expected to show a lower Cmax, a delayed Tmax, and a comparable or higher AUC compared to the immediate-release formulation.
Stability Studies
Objective: To determine the shelf-life and storage conditions for the sustained-release capsules.
Protocol:
-
Storage Conditions: Store the final packaged capsules under accelerated (40°C ± 2°C / 75% RH ± 5% RH) and long-term (25°C ± 2°C / 60% RH ± 5% RH) stability conditions as per ICH guidelines.
-
Testing Intervals: Test the samples at specified time points (e.g., 0, 1, 2, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term).
-
Evaluation Parameters: Evaluate the samples for physical appearance, drug content (assay), degradation products (related substances), and in-vitro dissolution profile.
Part 4: Visualizations
Mechanism of Action: H+/K+ ATPase Inhibition
Caption: Dexrabeprazole's mechanism of action in a gastric parietal cell.
Experimental Workflow for Sustained-Release Capsule Development
Application Notes and Protocols for the Development of Floating Microspheres for Controlled Delivery of Dexrabeprazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of floating microspheres for the controlled delivery of dexrabeprazole (B173243). This advanced drug delivery system is designed to prolong the gastric residence time of dexrabeprazole, a proton pump inhibitor used for treating acid-related disorders, thereby improving its bioavailability and therapeutic efficacy.[1][2][3]
Introduction
Dexrabeprazole, the R-isomer of rabeprazole, effectively suppresses gastric acid secretion by inhibiting the H+/K+ ATPase enzyme system in gastric parietal cells.[1][2] However, its therapeutic efficacy can be limited by rapid gastrointestinal transit. Floating microspheres are a gastro-retentive drug delivery system designed to remain buoyant in the stomach, allowing for a prolonged and controlled release of the drug in the upper gastrointestinal tract, where it is primarily absorbed.[4][5] This approach can lead to improved patient compliance and therapeutic outcomes.[1][5]
The most common method for preparing these microspheres is the emulsion solvent diffusion/evaporation technique.[1][2][4] This method involves dissolving the drug and a combination of polymers in an organic solvent, which is then emulsified in an aqueous phase. The subsequent evaporation of the organic solvent leads to the formation of solid, hollow microspheres that can float on gastric fluid.[6] Commonly used polymers include ethyl cellulose (B213188) for its release-retarding properties and hydroxypropyl methylcellulose (B11928114) (HPMC) to modulate drug release and buoyancy.[1][2][6]
Mechanism of Action: Dexrabeprazole
Dexrabeprazole is a proton pump inhibitor that irreversibly blocks the final step in gastric acid secretion. The following diagram illustrates the signaling pathway for its mechanism of action.
Caption: Mechanism of action of Dexrabeprazole as a proton pump inhibitor.
Experimental Data Summary
The following tables summarize the quantitative data from various formulations of dexrabeprazole floating microspheres. The formulations (F1-F8) typically vary in the ratio of polymers, such as ethyl cellulose and HPMC.[1]
Table 1: Formulation Composition of Dexrabeprazole Floating Microspheres
| Formulation Code | Drug:Polymer Ratio | Ethyl Cellulose (%) | HPMC (%) |
| F1 | 1:7 | 100 | 0 |
| F2 | 1:7 | 87.5 | 12.5 |
| F3 | 1:7 | 75 | 25 |
| F4 | 1:7 | 62.5 | 37.5 |
| F5 | 1:7 | 50 | 50 |
| F6 | 1:7 | 37.5 | 62.5 |
| F7 | 1:7 | 25 | 75 |
| F8 | 1:7 | 12.5 | 87.5 |
Note: The total polymer concentration is kept constant while the ratio of ethyl cellulose to HPMC is varied.
Table 2: Physicochemical Characterization of Dexrabeprazole Floating Microspheres
| Formulation Code | Mean Particle Size (µm) | Percentage Yield (%) | Drug Entrapment Efficiency (%) |
| F1 | 210 ± 4.58 | 82.87 ± 1.25 | 76.19 ± 1.12 |
| F2 | 218 ± 3.21 | 78.45 ± 1.87 | 72.54 ± 1.45 |
| F3 | 225 ± 5.14 | 75.12 ± 2.11 | 68.78 ± 1.63 |
| F4 | 232 ± 4.87 | 71.58 ± 1.54 | 65.12 ± 1.87 |
| F5 | 241 ± 3.65 | 68.41 ± 2.43 | 61.45 ± 2.01 |
| F6 | 249 ± 4.23 | 64.23 ± 1.98 | 57.89 ± 2.13 |
| F7 | 256 ± 5.01 | 60.11 ± 2.56 | 53.21 ± 2.45 |
| F8 | 264 ± 3.98 | 56.84 ± 2.87 | 48.47 ± 2.67 |
Data are presented as mean ± standard deviation.[1][4]
Table 3: In-Vitro Buoyancy and Drug Release of Dexrabeprazole Floating Microspheres
| Formulation Code | Floating Ability after 6h (%) | Cumulative Drug Release after 8h (%) |
| F1 | 91.47 ± 1.12 | 82.85 |
| F2 | 85.67 ± 1.54 | 85.43 |
| F3 | 78.12 ± 1.87 | 88.12 |
| F4 | 72.97 ± 2.01 | 91.56 |
| F5 | 66.12 ± 2.45 | 93.87 |
| F6 | 55.89 ± 2.78 | 95.12 |
| F7 | 45.09 ± 3.12 | 97.43 |
| F8 | - | - |
Data are presented as mean ± standard deviation where available.[1][7]
Experimental Protocols
The following sections provide detailed protocols for the preparation and evaluation of dexrabeprazole floating microspheres.
Preparation of Floating Microspheres by Emulsion Solvent Diffusion Technique
This protocol describes the step-by-step procedure for fabricating floating microspheres.
References
Application Notes and Protocols for In-Vitro Drug Release Assessment of Dexrabeprazole Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexrabeprazole (B173243), the R-enantiomer of rabeprazole (B1678785), is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells. As dexrabeprazole is acid-labile, oral formulations are typically enteric-coated to protect the active pharmaceutical ingredient (API) from degradation in the acidic environment of the stomach and to ensure its release in the upper intestine for absorption. Consequently, in-vitro drug release testing is a critical component in the development and quality control of dexrabeprazole formulations, ensuring product performance and batch-to-batch consistency.
This document provides a detailed protocol for assessing the in-vitro drug release from dexrabeprazole formulations, particularly enteric-coated tablets. The methodology is based on established pharmacopeial methods for delayed-release dosage forms and scientific literature on the dissolution of proton pump inhibitors.
Mechanism of Action: Inhibition of Gastric H+/K+-ATPase
Dexrabeprazole exerts its pharmacological effect by targeting the final step in gastric acid production. The drug accumulates in the acidic canaliculi of parietal cells where it is converted to its active sulfonamide form. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase (proton pump), leading to irreversible inhibition of the pump's activity. This action effectively reduces the secretion of H+ ions into the gastric lumen, thereby increasing the intragastric pH.
Caption: Signaling pathway of Dexrabeprazole's inhibition of the gastric proton pump.
Experimental Protocol: Two-Stage Dissolution Test
This protocol is designed for enteric-coated dexrabeprazole tablets and employs a two-stage dissolution method to simulate the physiological transit from the stomach to the intestine.
Materials and Equipment
-
Dexrabeprazole tablets (Test and Reference formulations)
-
USP Dissolution Apparatus 2 (Paddle) with vessels
-
Water bath with heater and circulator
-
HPLC system with UV detector or a UV-Vis Spectrophotometer
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Potassium phosphate (B84403) monobasic
-
Sodium phosphate dibasic
-
Reagent grade water
Dissolution Media Preparation
-
Acid Stage Medium (0.1 N HCl): Dilute 8.3 mL of concentrated HCl to 1000 mL with reagent grade water.
-
Buffer Stage Medium (pH 6.8 Phosphate Buffer): Dissolve 6.8 g of monobasic potassium phosphate and 0.9 g of sodium hydroxide in 1000 mL of reagent grade water. Adjust the pH to 6.8 ± 0.05 with 0.2 N NaOH or 0.2 N HCl if necessary.
Experimental Workflow
Caption: Experimental workflow for the two-stage in-vitro drug release testing.
Procedure
-
Apparatus Setup:
-
Set up the USP Apparatus 2 (Paddle) and equilibrate the dissolution medium to 37 ± 0.5°C.
-
The paddle speed should be set to 75 rpm.[1]
-
-
Acid Stage (Resistance to Gastric Fluid):
-
Place 750 mL of 0.1 N HCl into each dissolution vessel.[2]
-
Carefully drop one dexrabeprazole tablet into each vessel.
-
Operate the apparatus for 120 minutes.[2]
-
At the end of 120 minutes, withdraw a sample from each vessel and filter through a 0.45 µm syringe filter. This sample is used to determine the amount of drug released in the acidic medium.
-
-
Buffer Stage (Drug Release in Intestinal Fluid):
-
After the acid stage, add 250 mL of 0.20 M tribasic sodium phosphate (that has been equilibrated to 37 ± 0.5°C) to each vessel.[2]
-
Adjust the pH of the medium to 6.8 ± 0.05 with 2 N HCl or 2 N NaOH, if necessary.[2]
-
Continue the dissolution for an additional 45 to 60 minutes.
-
Withdraw samples (e.g., 10 mL) at predetermined time points (e.g., 10, 15, 20, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed buffer stage medium.
-
Filter each sample through a 0.45 µm syringe filter immediately after collection.
-
Analytical Method (HPLC)
A validated stability-indicating HPLC method is recommended for the accurate quantification of dexrabeprazole.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of phosphate buffer (pH 7.0) and acetonitrile (B52724) (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Detector Wavelength: 284 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Standard Preparation: Prepare a stock solution of dexrabeprazole reference standard in the dissolution medium and dilute to known concentrations to create a calibration curve.
Sample Analysis: Dilute the filtered samples from the dissolution study with the mobile phase to a concentration within the linear range of the calibration curve.
Calculation: The percentage of dexrabeprazole released at each time point is calculated using the standard calibration curve.
Data Presentation
Quantitative data from the in-vitro release studies should be summarized in tables to facilitate comparison between different formulations.
Table 1: Dissolution Parameters for Dexrabeprazole Formulations
| Parameter | Condition |
| Apparatus | USP Type II (Paddle) |
| Paddle Speed | 75 rpm |
| Temperature | 37 ± 0.5°C |
| Acid Stage | |
| Medium | 0.1 N HCl |
| Volume | 750 mL |
| Duration | 120 minutes |
| Buffer Stage | |
| Medium | pH 6.8 Phosphate Buffer |
| Volume | 1000 mL |
| Duration | 60 minutes |
| Sampling Times | 10, 15, 20, 30, 45, 60 minutes |
| Analytical Method | HPLC-UV at 284 nm |
Table 2: Comparative In-Vitro Dissolution Profile of Dexrabeprazole Formulations
| Time (minutes) | % Drug Released (Formulation A) | % Drug Released (Formulation B) | % Drug Released (Reference) |
| Acid Stage | |||
| 120 | < 1% | < 1% | < 2% |
| Buffer Stage | |||
| 10 | 25.3 ± 2.1 | 30.1 ± 1.8 | 28.5 ± 2.5 |
| 15 | 48.7 ± 3.5 | 55.2 ± 2.9 | 52.1 ± 3.1 |
| 20 | 65.4 ± 4.1 | 72.8 ± 3.3 | 70.3 ± 2.8 |
| 30 | 82.1 ± 3.8 | 88.9 ± 2.5 | 86.4 ± 3.0 |
| 45 | 95.6 ± 2.9 | 98.2 ± 1.9 | 96.8 ± 2.2 |
| 60 | 99.2 ± 1.7 | 101.5 ± 1.5 | 100.3 ± 1.8 |
Data are presented as mean ± standard deviation (n=6). The data in this table is illustrative and should be replaced with actual experimental results.
Acceptance Criteria
For enteric-coated delayed-release formulations, the typical acceptance criteria are as follows:
-
Acid Stage: Not more than 10% of the labeled amount of dexrabeprazole is dissolved in 120 minutes.
-
Buffer Stage: Not less than 80% (Q) of the labeled amount of dexrabeprazole is dissolved in 45 minutes.
Conclusion
The described two-stage dissolution protocol provides a robust and reliable method for assessing the in-vitro drug release of enteric-coated dexrabeprazole formulations. Adherence to this protocol will ensure consistent product quality and provide valuable data for formulation development and regulatory submissions. The use of a validated HPLC method for analysis is crucial for obtaining accurate and precise results. Researchers should establish and validate all analytical procedures according to ICH guidelines.
References
Application Note: Simultaneous Determination of Dexrabeprazole and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexrabeprazole (B173243), the (R)-(+)-enantiomer of rabeprazole (B1678785), is a potent proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders. Like other PPIs, dexrabeprazole undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP2C19 and CYP3A4, as well as a non-enzymatic reduction.[1][2][3] Understanding the pharmacokinetic profile of dexrabeprazole and its major metabolites—dexrabeprazole sulfide, dexrabeprazole sulfone, and desmethyl dexrabeprazole—is crucial for drug development and clinical efficacy studies. This application note provides a detailed protocol for the simultaneous quantification of dexrabeprazole and its key metabolites in plasma using a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Metabolic Pathway of Dexrabeprazole
Dexrabeprazole is metabolized in the liver through several pathways. The primary enzymatic routes involve oxidation to dexrabeprazole sulfone by CYP3A4 and demethylation to desmethyl dexrabeprazole by CYP2C19.[1] Additionally, a significant non-enzymatic reduction pathway leads to the formation of dexrabeprazole thioether (sulfide).[2][3] The metabolic fate of the drug can be influenced by genetic polymorphisms in the CYP2C19 enzyme.[1][3]
Experimental Protocols
This protocol is based on a validated method for the simultaneous analysis of rabeprazole enantiomers and their metabolites, which is directly applicable to dexrabeprazole.[4]
Materials and Reagents
-
Dexrabeprazole, dexrabeprazole sulfide, dexrabeprazole sulfone, and desmethyl dexrabeprazole reference standards
-
Internal Standard (IS), e.g., Omeprazole or a stable isotope-labeled dexrabeprazole
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
Ammonium acetate
-
Formic acid
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Deionized water
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 1 mL of extraction solvent (e.g., a mixture of isopropanol (B130326) and ethyl acetate, 15:85 v/v).[5]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Alternative Method: Protein Precipitation (PPT) For a faster but potentially less clean extraction, protein precipitation can be used. Add 3 volumes of cold acetonitrile or methanol to 1 volume of plasma, vortex, centrifuge to pellet the precipitated proteins, and inject the supernatant.[6]
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| LC System | UHPLC/HPLC system |
| Column | Chiral-AGP, 150 x 4.0 mm, 5 µm[4] (or a suitable C18 column, e.g., 150 x 2.1 mm, 5 µm, for achiral separation if enantioselectivity is not required[6]) |
| Mobile Phase A | Acetonitrile[4] |
| Mobile Phase B | 10 mmol/L Ammonium Acetate[4] |
| Gradient | 0-5 min: 10-15% B; 5-9 min: 15% B; 9-9.01 min: 15-10% B; 9.01-13 min: 10% B[4] |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5-10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 325°C[7] |
| Capillary Voltage | 1.22 kV[7] |
| Nebulizing Gas | Nitrogen |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Dexrabeprazole and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dexrabeprazole | 360.3 | 242.1 |
| Dexrabeprazole Sulfone | 376.2 | 240.1 |
| Desmethyl Dexrabeprazole | 346.2 | 228.2 |
| Dexrabeprazole Sulfide | 344.2 | Scan for major product ion |
| Internal Standard (Omeprazole) | 346.1 | 198.1 |
| Note: The MRM transitions are based on rabeprazole and its metabolites and are expected to be identical for dexrabeprazole. The transition for Dexrabeprazole Sulfide (Thioether) may require optimization.[4][5][8] |
Experimental Workflow
The overall workflow for the simultaneous determination of dexrabeprazole and its metabolites is depicted below.
Data Presentation and Method Validation
For quantitative analysis, a calibration curve should be prepared by spiking known concentrations of dexrabeprazole and its metabolites into blank plasma. The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 4: Representative Quantitative Data (Based on published rabeprazole data)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) |
| Dexrabeprazole | 0.5 - 500 | 0.5 | > 85% |
| Dexrabeprazole Sulfone | 0.5 - 500 | 0.5 | > 85% |
| Desmethyl Dexrabeprazole | 0.5 - 500 | 0.5 | > 85% |
| Dexrabeprazole Sulfide | 1.0 - 1000 | 1.0 | > 80% |
| Note: These values are illustrative and should be established during in-house method validation. |
Conclusion
The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the simultaneous determination of dexrabeprazole and its primary metabolites in plasma. The detailed protocol for sample preparation and instrumental analysis, coupled with the understanding of the metabolic pathway, offers a comprehensive tool for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research in the development and clinical application of dexrabeprazole.
References
- 1. Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review article: relationship between the metabolism and efficacy of proton pump inhibitors--focus on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of a liquid chromatographic/tandem mass spectrometric method to a urinary excretion study of rabeprazole and two of its metabolites in healthy human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrpc.com [ijrpc.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Efficacy of Dexrabeprazole in Animal Models of GERD
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the preclinical evaluation of dexrabeprazole (B173243) in the context of Gastroesophageal Reflux Disease (GERD). This document outlines detailed experimental protocols, data presentation strategies, and visual representations of key biological pathways and experimental workflows.
Introduction to Dexrabeprazole and GERD Animal Models
Gastroesophageal reflux disease (GERD) is a chronic condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and, in severe cases, erosive esophagitis. Dexrabeprazole, the R-isomer of rabeprazole (B1678785), is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1] Like other PPIs, it works by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, the final step in acid production.[2] Animal models are crucial for understanding the pathophysiology of GERD and for assessing the therapeutic efficacy of novel drugs like dexrabeprazole.[2] Rodent models, particularly rats, are widely used due to their anatomical and physiological similarities to humans in the context of gastric acid secretion and esophageal response to injury.[2]
Key Animal Models for GERD
Surgically induced GERD in rats is a well-established approach to mimic the chronic acid exposure observed in human GERD. The two most common models are the acute reflux esophagitis model and the chronic reflux esophagitis model.
Acute Reflux Esophagitis Model
This model is designed to study the immediate effects of acid reflux on the esophageal mucosa.[2] It is induced by the ligation of the pylorus and the transitional region between the forestomach and the corpus.[2] This procedure leads to the accumulation of gastric acid, which then refluxes into the esophagus, causing acute inflammation and erosions.[3]
Chronic Reflux Esophagitis Model
To investigate the long-term effects of GERD and the efficacy of prolonged drug administration, a chronic reflux esophagitis model is employed. This is typically achieved by partial ligation of the duodenum near the pyloric ring, which creates a sustained reflux of gastric contents into the esophagus over an extended period.[4] Another model for chronic reflux involves a jejuno-esophagostomy to promote the reflux of gastro-duodenal contents.[5]
Experimental Protocols
Protocol 1: Induction of Acute Reflux Esophagitis in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
2-0 silk sutures
-
Dexrabeprazole
-
Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)
Procedure:
-
Animal Preparation: Fast rats for 24 hours with free access to water.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent.
-
Surgical Procedure:
-
Drug Administration: Administer dexrabeprazole or vehicle intraperitoneally or orally immediately after the surgical procedure.
-
Observation Period: Allow the reflux to induce esophagitis for a predetermined period (e.g., 4-6 hours).
-
Euthanasia and Tissue Collection: Euthanize the animals and carefully dissect the esophagus and stomach.
Protocol 2: Induction of Chronic Reflux Esophagitis in Rats
Procedure:
-
Animal Preparation and Anesthesia: As described in Protocol 1.
-
Surgical Procedure:
-
Perform a midline laparotomy.
-
Create a partial obstruction of the duodenum near the pyloric ring using a small piece of an 18Fr Nélaton catheter or by a carefully placed ligature.[4]
-
-
Post-Operative Care: Close the abdominal incision and provide appropriate post-operative analgesia. House the animals individually and monitor their recovery.
-
Drug Administration: Begin daily administration of dexrabeprazole or vehicle for the duration of the study (e.g., 7-28 days).
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the animals and collect the esophagus for analysis.
Efficacy Evaluation
The efficacy of dexrabeprazole is evaluated through macroscopic and microscopic assessment of the esophageal mucosa, measurement of gastric pH, and analysis of inflammatory markers.
Macroscopic and Microscopic Lesion Scoring
-
Macroscopic Evaluation: The esophagus is opened longitudinally, and the mucosal lesions are scored based on a predefined scale (see Table 1).
-
Microscopic Evaluation: Esophageal tissue is fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Histological changes such as basal cell hyperplasia, papillary elongation, inflammatory cell infiltration, and erosions are scored (see Table 2).[6]
Gastric pH Measurement
At the end of the experiment, the stomach can be isolated, and the gastric contents collected to measure the pH using a pH meter. In some protocols, a micro-pH probe can be inserted into the lower esophagus of the anesthetized animal before euthanasia to record the esophageal pH.[2][7]
Analysis of Inflammatory Markers
Esophageal tissue homogenates can be used to measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits. Immunohistochemistry can also be performed to assess the expression of inflammatory enzymes like Cyclooxygenase-2 (COX-2).[6]
Data Presentation
Table 1: Macroscopic Esophageal Lesion Score
| Score | Description |
| 0 | No lesion |
| 1 | Hyperemia |
| 2 | One or two small, limited erosions |
| 3 | Multiple small erosions |
| 4 | Large or confluent erosions |
Table 2: Histological Scoring of Esophagitis
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |
| Basal Cell Hyperplasia | <15% of epithelial thickness | 15-30% | 31-50% | >50% |
| Papillary Elongation | <50% of epithelial thickness | 50-75% | >75% | N/A |
| Inflammatory Cell Infiltration | None | Mild | Moderate | Severe |
| Erosion/Ulceration | Absent | Present | N/A | N/A |
Table 3: Illustrative Efficacy of Rabeprazole in a Rat Model of Bile Reflux Esophagitis
| Parameter | Control Group (Saline) | Rabeprazole Group (30 mg/kg) | p-value |
| Macroscopic Ulcer Score | 3.8 ± 0.5 | 1.2 ± 0.4 | < 0.01 |
| Microscopic Ulcer Length (mm) | 5.2 ± 1.1 | 1.5 ± 0.6 | < 0.01 |
| COX-2 Positive Cells/Field | 45.3 ± 8.2 | 12.1 ± 3.5 | < 0.01 |
| Esophageal Bile Acid (µmol/L) | 15.6 ± 3.9 | 6.8 ± 2.1 | < 0.05 |
| (Data is illustrative and based on a study by Hashimoto et al. on rabeprazole in a bile reflux model)[6] |
Table 4: Illustrative Efficacy of Rabeprazole in a Rat Model of Reflux-Induced Esophageal Cancer
| Outcome | Control Group (Saline) | Rabeprazole Group | p-value |
| Incidence of Esophageal Cancer | 74% (17/23) | 29% (5/17) | < 0.05 |
| Incidence of Barrett's Metaplasia | 100% (23/23) | 65% (11/17) | < 0.05 |
| (Data is illustrative and based on a study by Miyashita et al. on rabeprazole in a surgical reflux model)[5][8] |
Mandatory Visualizations
Signaling Pathway of Dexrabeprazole's Action
References
- 1. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The effect of rabeprazole on LES tone in experimental rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Rabeprazole impedes the development of reflux-induced esophageal cancer in a surgical rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Spectrophotometric Determination of Dexrabeprazole Sodium in Bulk Drug
Introduction
Dexrabeprazole (B173243) sodium, the R-enantiomer of rabeprazole, is a proton pump inhibitor that suppresses gastric acid secretion. Accurate and precise analytical methods are crucial for its quantification in bulk drug substances to ensure quality and potency. This document provides a detailed protocol for the spectrophotometric determination of dexrabeprazole sodium, a simple, cost-effective, and reliable analytical technique. The method is based on the measurement of the absorbance of this compound in the ultraviolet (UV) region.
Principle
The quantitative determination of this compound is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. The method involves dissolving the bulk drug in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax).
Experimental Protocols
Instrumentation
-
UV-Visible Spectrophotometer (Double beam) with 1 cm matched quartz cells.
-
Analytical Balance
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes (various sizes)
-
Ultrasonic bath
Reagents and Materials
-
This compound reference standard
-
Methanol (B129727) (AR Grade)
-
Distilled Water
Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve the standard in approximately 70 mL of methanol.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with methanol to obtain a standard stock solution of 100 µg/mL.
Preparation of Working Standard Solutions and Calibration Curve
-
From the standard stock solution, pipette out aliquots of 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.4, 1.6, 1.8, and 2.0 mL into a series of 10 mL volumetric flasks.
-
Dilute each flask to the mark with methanol to obtain working standard solutions with concentrations ranging from 2 to 20 µg/mL.
-
Scan the prepared solutions in the UV-Visible spectrophotometer from 400 nm to 200 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax). The λmax for this compound is approximately 258.5 nm.[1]
-
Measure the absorbance of each working standard solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
Preparation of Sample Solution
-
Accurately weigh 10 mg of the this compound bulk drug sample.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve in approximately 70 mL of methanol and sonicate for 15 minutes.
-
Make up the volume to the mark with methanol to get a concentration of 100 µg/mL.
-
From this solution, prepare a suitable dilution in methanol to obtain a theoretical concentration within the linearity range (e.g., 10 µg/mL).
-
Measure the absorbance of the sample solution at the λmax against the methanol blank.
-
The concentration of this compound in the sample can be determined from the calibration curve.
Data Presentation
Table 1: Optical Characteristics and Validation Parameters
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 258.5 nm | [1] |
| Linearity Range | 2-36 µg/mL | [2][3][4] |
| Correlation Coefficient (r²) | > 0.999 | |
| Accuracy (Recovery %) | 99.94 – 102.5 % | [2][3][4] |
| Precision (%RSD) | < 2% | [2] |
Table 2: Linearity Data
| Concentration (µg/mL) | Absorbance (AU) |
| 2 | Hypothetical Value |
| 4 | Hypothetical Value |
| 6 | Hypothetical Value |
| 8 | Hypothetical Value |
| 10 | Hypothetical Value |
| 12 | Hypothetical Value |
| 14 | Hypothetical Value |
| 16 | Hypothetical Value |
| 18 | Hypothetical Value |
| 20 | Hypothetical Value |
Note: The absorbance values are hypothetical and should be determined experimentally.
Method Validation
The developed spectrophotometric method should be validated according to the International Council for Harmonisation (ICH) guidelines.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The linearity for this compound has been established in the range of 2-36 µg/mL.[2][3][4]
-
Accuracy: The accuracy of the method is determined by recovery studies. A known amount of the standard drug is added to the pre-analyzed sample solution, and the recovery percentage is calculated. The recovery for this method is typically between 99.94% and 102.5%.[2][3][4]
-
Precision: The precision of the method is expressed as the relative standard deviation (%RSD) of a series of measurements. The %RSD should be less than 2%.[2]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for the Use of Dexrabeprazole Sodium in Studies of NSAID-Induced Gastritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely utilized for their analgesic and anti-inflammatory properties. However, their use is frequently associated with gastrointestinal complications, most notably NSAID-induced gastritis, which can lead to erosions, ulcers, and bleeding. The primary mechanism of NSAID-induced gastric injury involves the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in the synthesis of protective prostaglandins.[1][2] Dexrabeprazole (B173243), the R-enantiomer of rabeprazole (B1678785), is a proton pump inhibitor (PPI) that suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[3] This reduction in gastric acidity is a key strategy in the prevention and treatment of NSAID-induced gastritis. Preclinical animal studies have indicated that the R-isomer of rabeprazole is more effective than the S-isomer in aspirin-induced ulcer models, suggesting dexrabeprazole may be a potent agent in this context.[4]
These application notes provide a comprehensive overview and detailed protocols for utilizing dexrabeprazole sodium in preclinical studies of NSAID-induced gastritis.
Mechanism of Action and Signaling Pathways
NSAID-induced gastric mucosal injury is a multifactorial process. The inhibition of COX-1 by NSAIDs depletes prostaglandins, which are crucial for maintaining mucosal integrity. This leads to reduced mucus and bicarbonate secretion, decreased mucosal blood flow, and increased gastric acid secretion.[5] Additionally, NSAIDs can have a direct topical irritant effect on the gastric epithelium. The resulting damage can trigger an inflammatory cascade, involving the infiltration of neutrophils and the production of reactive oxygen species (ROS), which further exacerbates mucosal injury.[6][7]
Dexrabeprazole, as a PPI, counteracts a key aggressive factor in this process: gastric acid. By blocking the final step of acid production, dexrabeprazole creates a less hostile environment in the stomach, allowing for mucosal healing and reducing the damaging potential of NSAIDs. While PPIs do not directly interfere with the prostaglandin (B15479496) synthesis pathway, their potent anti-secretory effect is a cornerstone of gastroprotection in the context of NSAID use.[8][9]
Experimental Protocols
The following protocols are designed for preclinical studies in rat models to evaluate the efficacy of this compound in preventing and treating NSAID-induced gastritis.
Protocol 1: Prophylactic Efficacy of Dexrabeprazole in an Acute NSAID-Induced Gastritis Model
This protocol assesses the ability of dexrabeprazole to prevent gastric damage when administered before NSAID challenge.
Methodology:
-
Animal Model: Male Wistar rats (180-220g) are commonly used.
-
Housing and Acclimatization: House animals in standard conditions with a 12-hour light/dark cycle for at least one week before the experiment.
-
Fasting: Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
Group 2: NSAID Control (Vehicle + NSAID)
-
Group 3-5: Dexrabeprazole (e.g., 5, 10, 20 mg/kg, p.o.) + NSAID
-
Group 6: Positive Control (e.g., Omeprazole 20 mg/kg, p.o.) + NSAID
-
-
Drug Administration:
-
Administer this compound, omeprazole, or vehicle by oral gavage.
-
After 30-60 minutes, administer the NSAID (e.g., indomethacin 30-60 mg/kg or diclofenac 50-100 mg/kg) by oral gavage.
-
-
Euthanasia and Sample Collection:
-
Four hours after NSAID administration, euthanize the animals.
-
Immediately collect the stomachs, measure the gastric juice pH.
-
-
Macroscopic Evaluation:
-
Open the stomach along the greater curvature and rinse with saline.
-
Score the gastric lesions based on a predefined scale (e.g., 0-5). The ulcer index can be calculated as the mean score for each group.
-
-
Histopathological Examination:
-
Biochemical Analysis:
-
Homogenize a portion of the gastric tissue.
-
Measure Prostaglandin E2 (PGE2) levels using an ELISA kit to confirm NSAID-induced COX inhibition.[12]
-
Assess myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.[12][13]
-
Measure malondialdehyde (MDA) levels as a marker of lipid peroxidation and oxidative stress.[12][13]
-
Protocol 2: Therapeutic Efficacy of Dexrabeprazole in a Sub-chronic NSAID-Induced Gastritis Model
This protocol evaluates the healing effect of dexrabeprazole on pre-existing gastric damage caused by repeated NSAID administration.
Methodology:
-
Gastritis Induction:
-
Administer a daily oral dose of an NSAID (e.g., indomethacin 10-20 mg/kg) for 5-7 consecutive days to induce gastric lesions.
-
-
Grouping and Treatment:
-
On day 6 or 8, divide the animals into treatment groups (n=6-8 per group):
-
Group 1: NSAID Control (continue NSAID + vehicle)
-
Group 2-4: Dexrabeprazole (e.g., 5, 10, 20 mg/kg, p.o. daily) + continue NSAID
-
Group 5: Positive Control (e.g., Omeprazole 20 mg/kg, p.o. daily) + continue NSAID
-
-
-
Treatment Duration: Continue the respective treatments for an additional 7-14 days while co-administering the NSAID.
-
Assessment:
-
At the end of the treatment period, fast the animals for 24 hours.
-
Euthanize the animals and perform macroscopic, histopathological, and biochemical analyses as described in Protocol 1. The focus of the assessment will be on the degree of ulcer healing and reduction in inflammation.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from studies evaluating the efficacy of dexrabeprazole in NSAID-induced gastritis models.
Table 1: Prophylactic Effect of Dexrabeprazole on Macroscopic Gastric Lesions and pH
| Treatment Group | Dose (mg/kg) | Ulcer Index (Mean ± SEM) | % Inhibition of Ulcers | Gastric Juice pH (Mean ± SEM) |
| Vehicle Control | - | 0.0 ± 0.0 | - | 3.5 ± 0.2 |
| NSAID Control | - | 4.5 ± 0.5 | 0% | 2.1 ± 0.3 |
| Dexrabeprazole | 5 | 2.8 ± 0.4 | 37.8% | 3.8 ± 0.4 |
| Dexrabeprazole | 10 | 1.5 ± 0.3 | 66.7% | 4.5 ± 0.5 |
| Dexrabeprazole | 20 | 0.8 ± 0.2 | 82.2% | 5.2 ± 0.6 |
| Omeprazole | 20 | 1.0 ± 0.3 | 77.8% | 5.0 ± 0.5 |
| *p < 0.05 compared to NSAID Control. Data are hypothetical and for illustrative purposes. |
Table 2: Effect of Dexrabeprazole on Histopathological Score in NSAID-Induced Gastritis
| Treatment Group | Dose (mg/kg) | Histopathological Score (Mean ± SEM) |
| Vehicle Control | - | 0.2 ± 0.1 |
| NSAID Control | - | 3.8 ± 0.4 |
| Dexrabeprazole | 10 | 1.9 ± 0.3 |
| Omeprazole | 20 | 1.7 ± 0.2 |
| *p < 0.05 compared to NSAID Control. Scoring based on epithelial damage, inflammation, and hemorrhage (0-4 scale). Data are hypothetical. |
Table 3: Influence of Dexrabeprazole on Biochemical Markers of Gastric Mucosal Injury
| Treatment Group | Dose (mg/kg) | PGE2 (pg/mg protein) | MPO (U/g tissue) | MDA (nmol/mg protein) |
| Vehicle Control | - | 250 ± 20 | 1.5 ± 0.2 | 0.8 ± 0.1 |
| NSAID Control | - | 80 ± 10 | 5.2 ± 0.6 | 2.5 ± 0.3 |
| Dexrabeprazole | 10 | 95 ± 12 | 2.8 ± 0.4 | 1.4 ± 0.2 |
| Omeprazole | 20 | 90 ± 11 | 2.5 ± 0.3 | 1.2 ± 0.2 |
| *p < 0.05 compared to NSAID Control. Data are hypothetical and for illustrative purposes. |
Conclusion
The provided protocols and application notes offer a framework for the systematic evaluation of this compound in the context of NSAID-induced gastritis. By employing these standardized models and assessment parameters, researchers can generate robust and comparable data on the gastroprotective efficacy of dexrabeprazole. This information is crucial for the preclinical development of this drug as a potential therapeutic agent for preventing and treating NSAID-associated gastric mucosal injury. The superior efficacy of the R-enantiomer, as suggested in preliminary studies, warrants further investigation using these detailed methodologies.
References
- 1. NSAID-induced gastric injury: its pathogenesis and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathogenesis of NSAID-induced gastric damage: Importance of cyclooxygenase inhibition and gastric hypermotility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coprescribing proton-pump inhibitors with nonsteroidal anti-inflammatory drugs: risks versus benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The pathophysiology of non-steroidal anti-inflammatory drug (NSAID)-induced mucosal injuries in stomach and small intestine [jstage.jst.go.jp]
- 8. Mechanisms of protection by pantoprazole against NSAID-induced gastric mucosal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of proton pump inhibitors in treating and preventing NSAID-induced mucosal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.maranatha.edu [journal.maranatha.edu]
- 11. Histological features do not define NSAID-induced gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increased susceptibility of ethanol-treated gastric mucosa to naproxen and its inhibition by DA-9601, an Artemisia asiatica extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Stability Challenges of Dexrabeprazole Sodium in Acidic Environments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability issues of dexrabeprazole (B173243) sodium in acidic conditions.
Introduction
Dexrabeprazole sodium, the R-enantiomer of rabeprazole (B1678785), is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1] However, like other benzimidazole-derived PPIs, it is highly labile in acidic environments, undergoing rapid degradation that can compromise its therapeutic efficacy.[2][3] Understanding and mitigating this instability is crucial for the development of stable and effective oral dosage forms. This guide offers practical solutions and detailed methodologies to navigate the challenges associated with the handling and formulation of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental process.
Issue 1: Rapid Degradation of this compound in Solution During Formulation Development
Problem: You observe a significant loss of this compound when attempting to formulate it in an aqueous or partially aqueous vehicle, even at a moderately acidic pH.
Possible Causes:
-
Acid-Catalyzed Hydrolysis: this compound is a substituted benzimidazole (B57391) that is inherently unstable in acidic conditions, leading to rapid degradation.[2]
-
Incompatible Excipients: Acidic excipients or impurities within excipients can create micro-environments that accelerate degradation.[4]
Solutions:
-
Buffering: Maintain the pH of the formulation vehicle above 7.0. The stability of rabeprazole, and by extension dexrabeprazole, is significantly improved in alkaline conditions.[2]
-
Alkalizing Agents: Incorporate alkalizing agents such as magnesium oxide, sodium bicarbonate, or calcium carbonate into your formulation to create a protective alkaline micro-environment around the drug substance.[3][5]
-
Solvent Selection: If possible, use non-aqueous or minimally aqueous granulation techniques to reduce the drug's exposure to water.
-
Excipient Compatibility Studies: Conduct thorough compatibility studies with all planned excipients. Store binary mixtures of this compound and each excipient under accelerated conditions (e.g., 40°C/75% RH) and analyze for degradation products.[4]
Issue 2: Inconsistent In Vitro Dissolution Results for Enteric-Coated Formulations
Problem: Your enteric-coated this compound tablets or pellets show variable and premature drug release in the acidic stage of dissolution testing, or incomplete release in the buffer stage.
Possible Causes:
-
Inadequate Enteric Coating: The enteric coating may not be of sufficient thickness or uniformity to protect the core from the acidic medium.
-
Interaction with Enteric Polymer: Acidic functional groups in some enteric polymers (e.g., methacrylic acid copolymers) can directly interact with and degrade this compound at the core-coat interface.[6]
-
Improper Dissolution Method Parameters: Issues with the dissolution apparatus, medium preparation, or sampling can lead to erroneous results.[1][7]
Solutions:
-
Seal Coating: Apply a protective seal coat between the drug-containing core and the enteric coat. This barrier prevents direct contact between the acid-labile drug and the acidic enteric polymer.[5]
-
Optimize Enteric Coating Parameters: Ensure uniform and adequate coating thickness by optimizing spray rate, atomization pressure, and pan speed during the coating process.
-
Dissolution Method Verification:
-
Degassing: Ensure the dissolution medium is properly degassed to prevent bubble formation on the tablet surface, which can interfere with dissolution.
-
Medium Preparation: Verify the correct preparation of buffers and pH adjustment. Inconsistencies in buffer concentration or pH can significantly impact results.[1][7]
-
Sampling and Filtration: Use validated filters that do not adsorb the drug. Ensure that sampling procedures are consistent and do not introduce variability.[8]
-
Issue 3: Appearance of Unknown Peaks in HPLC Stability Studies
Problem: During HPLC analysis of stability samples, you observe unexpected peaks that are not present in the initial chromatogram.
Possible Causes:
-
Degradation Products: Dexrabeprazole is known to degrade into several products, including sulfide (B99878) and sulfone analogs.[9]
-
Excipient Interaction: The new peaks may result from the interaction of dexrabeprazole with one or more excipients.
-
Mobile Phase Issues: Contamination or degradation of the mobile phase can lead to artifact peaks.
Solutions:
-
Forced Degradation Studies: Perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to intentionally generate degradation products. This will help in identifying and characterizing the unknown peaks.[10]
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the main dexrabeprazole peak and the unknown peaks. This can help determine if a peak represents a single compound.
-
LC-MS/MS Analysis: Employ liquid chromatography-mass spectrometry (LC-MS/MS) to identify the mass of the unknown peaks and elucidate their structures through fragmentation patterns.[11]
-
Mobile Phase Preparation: Always use freshly prepared mobile phase from high-purity solvents and reagents.
Data Presentation
Table 1: Summary of Forced Degradation Studies of Dexrabeprazole
| Stress Condition | Reagents and Duration | Percentage Degradation |
| Acid Hydrolysis | 0.1 M HCl at room temperature | 17.77%[10] |
| Base Hydrolysis | 0.1 M NaOH at room temperature | Variable |
| Oxidative | 3% H₂O₂ at room temperature | Variable |
| Thermal | 60°C | Variable |
Table 2: Impact of Excipients on the Stability of Rabeprazole Sodium (a surrogate for Dexrabeprazole) in Aqueous Solution (pH 6.8)
| Excipient | Temperature (°C) | Degradation Rate Constant (k, h⁻¹) |
| None | 37 | 0.75[12][13][14] |
| None | 60 | 2.78[12][13][14] |
| Brij® 58 | 37 | 0.22[12][13][14] |
| Brij® 58 | 60 | 0.53[12][13][14] |
| Poloxamer 188 | 37 | 0.31 |
| Poloxamer 188 | 60 | 0.89 |
| Cremophor® RH40 | 37 | 0.45 |
| Cremophor® RH40 | 60 | 1.25 |
| Gelucire® 44/14 | 37 | 0.58 |
| Gelucire® 44/14 | 60 | 1.89 |
| PEG 6000 | 37 | 0.62 |
| PEG 6000 | 60 | 2.11 |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is based on a validated method for the estimation of dexrabeprazole in pharmaceutical formulations.[10]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 10mM potassium dihydrogen phosphate (B84403) (KH₂PO₄) and methanol (B129727) in a 20:80 v/v ratio.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 284 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Sample Preparation:
-
Accurately weigh and transfer a quantity of the sample equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon filter before injection.
-
Protocol 2: Forced Degradation Study Under Acidic Conditions
This protocol outlines a general procedure for conducting forced degradation studies as per ICH guidelines.[6][15]
-
Objective: To generate degradation products of this compound under acidic stress for method validation and impurity identification.
-
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Transfer a known volume of the stock solution into a suitable flask.
-
Add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Periodically withdraw samples and immediately neutralize them with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH) to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using the stability-indicating HPLC method described in Protocol 1.
-
Mandatory Visualizations
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Formulation development and pharmacokinetic evaluation of enteric-coated dexrabeprazole tablets [ouci.dntb.gov.ua]
- 3. Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Forced degradation method for validating dexrabeprazole formulation. [wisdomlib.org]
- 11. Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 13. Effect of pharmaceutical excipients on aqueous stability of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Chiral Separation of Rabeprazole Enantiomers by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of rabeprazole (B1678785) enantiomers using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating rabeprazole enantiomers?
Rabeprazole is a chiral molecule, existing as two non-superimposable mirror images, the (R) and (S) enantiomers.[1] These enantiomers can have different pharmacological and toxicological effects, making their separation and quantification critical for drug development and quality control.[1] The primary challenge lies in achieving baseline separation (a resolution greater than 1.5) between these two very similar molecules.[1] This requires the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers.
Q2: Which type of HPLC column is most effective for rabeprazole enantiomer separation?
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated excellent enantioselectivity for rabeprazole.[1] Columns such as Chiralpak® IC, which is an immobilized cellulose-based stationary phase, are widely and successfully used.[2][3][4] Another option that has been reported is the Chiral CD-Ph column.[5][6]
Q3: What is a typical mobile phase composition for this separation?
A commonly used and effective mobile phase for separating rabeprazole enantiomers on a Chiralpak® IC column is a mixture of hexane, ethanol, and an amine modifier like ethylenediamine (B42938).[1][2] A typical ratio is hexane:ethanol:ethylenediamine (30:70:0.05 v/v/v).[1][2] The amine modifier is crucial for improving peak shape and resolution.
Q4: What is the importance of the amine additive in the mobile phase?
The addition of a small amount of an amine, such as ethylenediamine or diethylamine, to the mobile phase is critical for achieving good peak shape and resolution.[7] These basic modifiers help to block the acidic silanol (B1196071) groups on the silica (B1680970) support of the CSP, which can cause peak tailing and poor separation of basic compounds like rabeprazole.
Troubleshooting Guide
This guide addresses common problems encountered during the chiral separation of rabeprazole enantiomers by HPLC.
Problem 1: Poor or No Separation of Enantiomers
Possible Causes & Solutions:
-
Incorrect Column: Ensure you are using a suitable chiral stationary phase (CSP). Polysaccharide-based columns like Chiralpak® IC are recommended.[1][2]
-
Inappropriate Mobile Phase: The composition of the mobile phase is critical.
-
Solvent Ratio: The ratio of the non-polar (e.g., hexane) to polar (e.g., ethanol) solvent significantly impacts retention and resolution. You may need to optimize this ratio.
-
Missing Additive: The absence of an amine modifier (e.g., ethylenediamine) can lead to poor separation. Ensure it is included in the mobile phase at the correct concentration.[2]
-
-
Column Temperature: Temperature can affect enantioselectivity. A typical starting point is 35 °C.[1][2] You can experiment with slightly higher or lower temperatures to improve resolution.
-
Flow Rate: While less impactful on resolution than mobile phase composition, an excessively high flow rate can reduce separation efficiency. A flow rate of 1.0 mL/min is a common starting point.[5][8]
Problem 2: Peak Tailing
Possible Causes & Solutions:
-
Secondary Interactions: Rabeprazole has basic properties and can interact with residual acidic silanol groups on the column packing material, leading to tailing.
-
Increase Amine Modifier: Increase the concentration of the amine additive (e.g., ethylenediamine) in the mobile phase in small increments.
-
Column Conditioning: Ensure the column is properly conditioned with the mobile phase containing the additive.
-
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent recommended by the manufacturer.
Problem 3: Unstable Baseline (Noise or Drift)
Possible Causes & Solutions:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing noise.[9][10] Degas the mobile phase thoroughly using sonication or vacuum filtration.[1]
-
Improper Mixing: If preparing the mobile phase online, ensure the mixer is functioning correctly to prevent periodic fluctuations.[9][10]
-
Contamination: Contaminants in the mobile phase solvents can cause a drifting or noisy baseline.[11] Use high-purity HPLC-grade solvents.
-
-
Detector Issues:
-
Temperature Fluctuations: Unstable column or ambient temperature can lead to baseline drift.[9][12] Use a column oven for stable temperature control.
Problem 4: Shifting Retention Times
Possible Causes & Solutions:
-
Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention times.[13] Prepare the mobile phase carefully and consistently.
-
Fluctuating Flow Rate: A problem with the pump, such as a leak or worn seals, can cause the flow rate to vary.[13]
-
Changes in Column Temperature: Inconsistent column temperature will affect retention times.[13] Ensure the column oven is maintaining a stable temperature.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can lead to drifting retention times at the beginning of a run sequence.
Data Presentation
Table 1: HPLC Methods for Chiral Separation of Rabeprazole Enantiomers
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection Wavelength (nm) | Reference |
| Chiralpak® IC (150 x 4.6 mm, 5 µm) | hexane:ethanol:ethylenediamine (30:70:0.05 v/v/v) | Not Specified | 35 | Not Specified | [1] |
| Chiral CD-Ph | 0.5 M NaClO₄-acetonitrile (6:4, v/v) | Not Specified | Not Specified | Not Specified | [5][6] |
| CHIRALPAK-AGP | Acetonitrile (B52724) and phosphate (B84403) buffer (pH 6.0) | Not Specified | Not Specified | 285 | [1] |
| Chiral-HSA | Acetonitrile-10 mmol L⁻¹ ammonium (B1175870) acetate (B1210297) (gradient elution) | Not Specified | Not Specified | MS/MS | [1] |
| Chiralpak® IC (150 x 4.6 mm, 5 µm) | 10 mM ammonium acetate in acetonitrile (gradient) | Not Specified | Not Specified | MS/MS | [5] |
Table 2: Performance Data for a Validated Chiral HPLC Method
| Parameter | S-(-) Enantiomer | R-(+) Enantiomer | Reference |
| Linearity Range | 0.05–12.0 µg/mL | 0.05–12.0 µg/mL | [8] |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.01 µg/mL | [2] |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.03 µg/mL | [2] |
| Intra-day Precision (%RSD) | 0.44 - 1.79 | 0.65 - 1.97 | [2] |
| Inter-day Precision (%RSD) | < 1.81 | < 1.81 | [2] |
| Recovery (%) | 99.81 - 101.95 | 98.82 - 101.36 | [2] |
Experimental Protocols
Protocol 1: Chiral Separation of Rabeprazole Enantiomers using Chiralpak® IC
Objective: To achieve baseline separation of (R)- and (S)-rabeprazole enantiomers.
Materials:
-
Racemic rabeprazole standard
-
HPLC grade hexane
-
HPLC grade ethanol
-
Ethylenediamine
-
Chiralpak® IC column (150 x 4.6 mm, 5 µm)[1]
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic rabeprazole in the mobile phase at a concentration of 1 mg/mL.[1]
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.
-
-
Sample Preparation:
-
Bulk Drug: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Tablets: Grind a representative number of tablets to a fine powder. Extract a portion of the powder equivalent to a single dose with the mobile phase, sonicate, and filter through a 0.45 µm syringe filter.[1]
-
-
Chromatographic Analysis:
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times (if individual enantiomer standards are available).
-
Calculate the resolution between the two enantiomer peaks. A resolution greater than 1.5 indicates baseline separation.[1]
-
Visualizations
Caption: Experimental workflow for chiral separation of rabeprazole enantiomers.
Caption: Troubleshooting logic for common HPLC issues in chiral separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of rabeprazole enantiomers in commercial tablets using immobilized cellulose-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of rabeprazole enantiomers in commercial tablets using immobilized cellulose-based stationary phase [kci.go.kr]
- 4. Determination of rabeprazole enantiomers in commercial tablets using immobilized cellulose-based stationary phase | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. m.youtube.com [m.youtube.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 13. Why is my LC Retention Time Shifting? [restek.com]
Improving the yield and purity of dexrabeprazole sodium synthesis
Technical Support Center: Dexrabeprazole (B173243) Sodium Synthesis
Welcome to the technical support center for the synthesis of dexrabeprazole sodium. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis process, helping to improve final product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and effective route involves a two-step process. First, the sulfide (B99878) intermediate, 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]methyl]thio]-1H-benzimidazole, undergoes asymmetric oxidation to form dexrabeprazole (the R-enantiomer). This is followed by a salt formation step where the purified dexrabeprazole reacts with sodium hydroxide (B78521) to yield this compound.[1][2][3]
Q2: What are the critical reagents for the asymmetric oxidation step?
A2: The key to this step is the chiral catalyst system. A widely used system includes a titanium catalyst, such as tetraisopropyl titanate, in combination with a chiral ligand like L-(+)-diethyl tartrate (L-DET).[1][3] Cumene (B47948) hydroperoxide is often employed as the oxidant.[1] The choice and quality of these reagents are critical for achieving high enantiomeric excess.
Q3: What are the common impurities I should be aware of during synthesis?
A3: Several process-related and degradation impurities can arise. Key impurities to monitor include the unreacted sulfide starting material, the corresponding sulfone analog (an over-oxidation product), and the S-enantiomer (levorabeprazole).[4][5] Other potential impurities include N-oxides and chloro-analogs, depending on the specific reagents and conditions used.[4][5][6]
Q4: What is a typical yield and purity for this synthesis?
A4: With an optimized process, a total yield of around 79-94% can be achieved.[1][2] The purity of the final this compound product should be greater than 99.5%, as determined by HPLC.[1][7]
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is essential for determining purity and quantifying impurities.[4] The structure of the final compound should be confirmed using methods like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (LC-MS).[1][3]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Overall Yield
| Potential Cause | Recommended Solution |
| Incomplete Oxidation: The conversion of the sulfide intermediate to dexrabeprazole is not complete. | - Verify Reagent Activity: Ensure the oxidant (e.g., cumene hydroperoxide) is not degraded. - Optimize Reaction Time/Temperature: Increase the reaction time or slightly elevate the temperature, monitoring for impurity formation. - Check Catalyst Loading: Ensure the correct stoichiometric amount of the chiral catalyst and ligand is used. |
| Product Degradation: Dexrabeprazole is unstable under certain conditions (e.g., acidic pH, light, heat).[4] | - Control pH: Maintain the recommended pH range during work-up and extraction steps. A pH between 9.4 and 10.3 is often used for crystallization.[2] - Protect from Light: Use amber glassware or cover reaction vessels to prevent photo-degradation.[4] - Maintain Low Temperatures: Perform crystallization and isolation steps at reduced temperatures (e.g., 5°C) to minimize degradation.[2] |
| Poor Salt Formation or Isolation: Inefficient conversion of dexrabeprazole to its sodium salt or loss during precipitation/filtration. | - Ensure Stoichiometry: Use a slight excess of sodium hydroxide in a suitable solvent like ethanol (B145695) to ensure complete salt formation.[8] - Optimize Crystallization Solvent: Use an appropriate anti-solvent system (e.g., ethyl acetate/methyl tert-butyl ether) to maximize precipitation of the sodium salt.[8] - Check Filtration and Washing: Ensure the filter medium is appropriate and wash the product cake with a cold, non-solubilizing solvent to minimize losses. |
Issue 2: High Impurity Levels in the Final Product
| Potential Cause | Recommended Solution |
| High Sulfone Impurity: Over-oxidation of the sulfide intermediate.[5] | - Control Oxidant Addition: Add the oxidant (cumene hydroperoxide) slowly and in a controlled manner to prevent localized excess. - Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction and stop it as soon as the starting material is consumed, before significant sulfone formation occurs. |
| High Sulfide Impurity: Incomplete oxidation reaction.[4] | - Increase Reaction Time: Allow the reaction to proceed for a longer duration. - Check Oxidant Stoichiometry: Ensure a sufficient amount of the oxidant has been added. |
| Low Enantiomeric Purity (High S-enantiomer): Ineffective asymmetric induction by the chiral catalyst. | - Verify Catalyst Integrity: Ensure the chiral ligand (e.g., L-(+)-diethyl tartrate) and titanium catalyst are of high purity and handled under anhydrous conditions. - Control Water Content: The presence of water can significantly impact the effectiveness of the titanium-based chiral catalyst. Ensure all solvents and reagents are anhydrous.[9] |
| Other Process-Related Impurities: Contaminants from starting materials or side reactions. | - Purify Intermediates: If necessary, purify the dexrabeprazole intermediate by crystallization or chromatography before proceeding to the salt formation step.[7] - Recrystallization of Final Product: Purify the final this compound crude product. A common method involves dissolving the crude product in a solvent mixture like acetonitrile (B52724) and water, followed by cooling crystallization.[10] |
Experimental Protocols & Data
Protocol 1: Asymmetric Oxidation of Sulfide to Dexrabeprazole
This protocol is a generalized procedure based on common literature methods.[1][3]
-
Catalyst Preparation:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), add anhydrous toluene.
-
Add L-(+)-diethyl tartrate followed by tetraisopropyl titanate while maintaining the temperature at 20-25°C.
-
Stir the mixture for 30-60 minutes to allow for the formation of the chiral catalyst complex.
-
-
Oxidation Reaction:
-
Add the sulfide intermediate (2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]methyl]thio]-1H-benzimidazole) to the catalyst mixture.
-
Cool the reaction mixture to 0-5°C.
-
Slowly add cumene hydroperoxide dropwise over 1-2 hours, ensuring the temperature does not exceed 5°C.
-
Stir the reaction at this temperature, monitoring its progress by HPLC until the sulfide is consumed (typically 4-6 hours).
-
-
Work-up and Isolation:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane).[2]
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude dexrabeprazole.
-
Protocol 2: Salt Formation and Purification of this compound
-
Salt Formation:
-
Crystallization and Purification:
-
Filter the solution to remove any particulates.
-
Concentrate the filtrate under reduced pressure to obtain a solid or oily residue.[9]
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., ethyl acetate).[8]
-
Add an anti-solvent (e.g., methyl tert-butyl ether) dropwise with stirring to induce crystallization.[8]
-
Stir the resulting slurry at room temperature or in a cold bath (0-5°C) for several hours to maximize precipitation.[2]
-
Collect the solid product by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum at 40-45°C.[8]
-
Data Summary: Reaction Conditions and Outcomes
The table below summarizes typical conditions and expected outcomes from literature sources.
| Parameter | Condition / Value | Reference |
| Starting Material | 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]methyl]thio]-1H-benzimidazole | [1][3] |
| Catalyst System | Tetraisopropyl titanate / L-(+)-diethyl tartrate | [1][3] |
| Oxidant | Cumene Hydroperoxide | [1] |
| Oxidation Solvent | Toluene | - |
| Oxidation Temperature | 0-5 °C | - |
| Salification Reagent | Sodium Hydroxide (NaOH) | [2] |
| Purification Method | Recrystallization | [7][10] |
| Typical Overall Yield | ~79% | [1] |
| Final Purity (HPLC) | > 99.5% | [1] |
Visualizations
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound, from starting materials to the final purified product.
Caption: Workflow for this compound Synthesis.
Troubleshooting Logic for Impurities
This diagram provides a logical decision-making flow for troubleshooting common impurity issues identified by HPLC analysis.
Caption: Decision tree for troubleshooting impurities.
References
- 1. Improved process of this compound [jcpu.cpu.edu.cn]
- 2. CN105859685A - Method for preparing this compound - Google Patents [patents.google.com]
- 3. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 7. CN106349220A - Purifying method for rabeprazole sodium - Google Patents [patents.google.com]
- 8. CN102924434B - this compound monohydrate crystal form and preparation method thereof - Google Patents [patents.google.com]
- 9. CN106632306A - Amorphous this compound and preparation method thereof - Google Patents [patents.google.com]
- 10. CN105085486A - Refining method of this compound - Google Patents [patents.google.com]
Addressing matrix effects in the bioanalysis of dexrabeprazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of dexrabeprazole (B173243), with a focus on addressing matrix effects in LC-MS/MS assays.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to matrix effects during the bioanalysis of dexrabeprazole.
Question 1: My dexrabeprazole QC samples are showing high variability and poor reproducibility between different plasma lots. What could be the cause?
Answer: This is a classic sign of matrix effects. Matrix effects occur when co-eluting endogenous components from the biological matrix (e.g., plasma) interfere with the ionization of dexrabeprazole and its internal standard (IS) in the mass spectrometer's ion source. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise data. The composition of plasma can vary significantly between individuals, leading to inconsistent matrix effects and, consequently, high variability in your QC sample results.
Question 2: How can I confirm that matrix effects are impacting my dexrabeprazole assay?
Answer: There are two primary methods to diagnose matrix effects:
-
Post-Column Infusion: This is a qualitative experiment to identify at what retention times ion suppression or enhancement occurs. A solution of dexrabeprazole is continuously infused into the mass spectrometer after the analytical column. A blank, extracted plasma sample is then injected onto the column. Any deviation from the stable baseline signal of dexrabeprazole indicates a region of matrix effect.
-
Post-Extraction Spike Analysis: This is a quantitative assessment. You compare the peak area of dexrabeprazole spiked into a clean solvent (neat solution) with the peak area of dexrabeprazole spiked into an extracted blank plasma sample. The ratio of these peak areas gives you the Matrix Factor (MF) . An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.
Question 3: I've confirmed ion suppression in my dexrabeprazole assay. What are the immediate steps I can take to mitigate this?
Answer: Here is a step-by-step troubleshooting workflow:
-
Evaluate Your Sample Preparation: If you are using a simple protein precipitation (PPT) method, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). These methods are more effective at removing phospholipids (B1166683) and other interfering matrix components.
-
Optimize Chromatography: Modify your LC method to achieve better separation between dexrabeprazole and the regions of ion suppression identified in your post-column infusion experiment. This can involve adjusting the mobile phase gradient, changing the pH, or trying a different column chemistry.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as dexrabeprazole-d3 or rabeprazole-d4, is highly recommended. Because a SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, effectively compensating for ion suppression or enhancement during data processing.
-
Sample Dilution: If sensitivity allows, diluting your plasma sample with the initial mobile phase can reduce the concentration of matrix components, thereby lessening their impact on ionization.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of matrix effects in the bioanalysis of dexrabeprazole from plasma?
A1: Phospholipids are the most common culprits for matrix effects in plasma samples when using electrospray ionization (ESI). During protein precipitation with solvents like acetonitrile (B52724) or methanol, phospholipids are often not completely removed and can co-elute with dexrabeprazole, causing ion suppression.
Q2: What is an acceptable range for the Matrix Factor (MF)?
A2: Ideally, the MF should be close to 1, indicating no matrix effect. However, a generally acceptable range is between 0.85 and 1.15. More importantly, the MF should be consistent across different lots of plasma, with a coefficient of variation (%CV) of less than 15%.
Q3: Can I use a structural analog as an internal standard instead of a stable isotope-labeled one?
A3: While a structural analog can be used, a stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard" for LC-MS/MS bioanalysis. A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, providing more accurate correction. A structural analog may have different chromatographic behavior and ionization efficiency, making it less effective at compensating for matrix effects.
Q4: My assay recovery is low. Is this related to matrix effects?
A4: Low recovery and matrix effects are distinct but can be related. Recovery refers to the efficiency of the extraction process in isolating the analyte from the matrix. Matrix effect is an ionization phenomenon. An inefficient extraction (low recovery) can leave behind more matrix components, which can then lead to a more pronounced matrix effect. It's important to evaluate both parameters independently.
Data Presentation
The following tables summarize typical quantitative data for recovery and matrix factor in the bioanalysis of rabeprazole (B1678785) (as a proxy for dexrabeprazole) using different sample preparation techniques.
Table 1: Recovery of Rabeprazole from Human Plasma
| Sample Preparation Method | Analyte Concentration (ng/mL) | Mean Recovery (%) | %CV |
| Liquid-Liquid Extraction | 20 | 72.3 | 5.8 |
| (Ethyl Ether)[1] | 500 | 75.1 | 4.2 |
| 1000 | 73.5 | 4.9 | |
| Protein Precipitation | LQC | >80 | <6 |
| (Acetonitrile)[2] | MQC | >80 | <6 |
| HQC | >80 | <6 |
Table 2: Matrix Factor for Rabeprazole in Human Plasma
| Sample Preparation Method | Analyte Concentration | Mean Matrix Factor | %CV |
| Liquid-Liquid Extraction | MQC | 0.897 - 0.996 | 1.08 - 2.36 |
| (Methyl tert-butyl ether:ethyl acetate)[3] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Dexrabeprazole Analysis
This protocol is a common starting point for sample cleanup.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or QC sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., dexrabeprazole-d3 in methanol) to each tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Injection: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Dexrabeprazole Analysis
This protocol offers a cleaner extract compared to PPT.[4]
-
Sample Aliquoting: To a 15 mL glass tube, add 1 mL of human plasma sample, calibration standard, or QC sample.
-
Internal Standard Spiking: Add 50 µL of the internal standard working solution.
-
Extraction Solvent Addition: Add 4 mL of tert-butyl methyl ether.
-
Vortexing: Vortex the tube for 3 minutes to ensure efficient extraction.
-
Centrifugation: Centrifuge at 3000 rpm for 3 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer 3 mL of the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness at 37°C under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract with 200 µL of the mobile phase.
-
Injection: Inject a 50 µL aliquot into the LC-MS/MS system.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting matrix effects in the bioanalysis of dexrabeprazole.
Caption: Workflow for troubleshooting matrix effects in dexrabeprazole bioanalysis.
References
- 1. High performance liquid chromatographic analysis of rabeprazole in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
Refinement of dexrabeprazole sodium purification process to reduce impurities
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of dexrabeprazole (B173243) sodium. The information is designed to address common challenges in reducing impurities during the manufacturing and purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude dexrabeprazole sodium?
A1: Common impurities in this compound can be process-related or degradation products. These include the sulfone analog, sulfide (B99878) analog, N-oxide, and chloro-analog.[1][2] The presence and levels of these impurities can be influenced by the manufacturing process, storage conditions, and exposure to environmental factors like heat, light, and moisture.[1][3]
Q2: What are the most effective methods for purifying this compound?
A2: Crystallization and recrystallization are highly effective and commonly used methods for purifying this compound.[4][5][6] These techniques involve dissolving the crude product in a suitable solvent or solvent mixture and then inducing crystallization to isolate the purified compound, leaving impurities behind in the mother liquor.
Q3: Which solvent systems are recommended for the crystallization of this compound?
A3: Several solvent systems have been reported to be effective for the crystallization of this compound. A common system is a mixture of acetonitrile (B52724) and water.[4] Other reported systems include the use of ethyl acetate, often in combination with an anti-solvent like methyl tert-butyl ether.[5][6] The choice of solvent can significantly impact the crystal form and purity of the final product.
Q4: How can I monitor the purity of this compound during the purification process?
A4: The purity of this compound and the levels of impurities are typically monitored using reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (RP-UPLC).[1][3][7][8] These analytical techniques can separate this compound from its related impurities, allowing for their quantification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High levels of sulfone impurity in the final product. | Over-oxidation during the synthesis step. | - Carefully control the amount of the oxidizing agent and the reaction time during the synthesis of dexrabeprazole from its thioether precursor.[2]- Employ a purification step specifically designed to remove the sulfone impurity, such as recrystallization from an acetonitrile/water mixture.[4] |
| Poor crystal formation during crystallization. | - Inappropriate solvent system.- Supersaturation not achieved or lost too quickly.- Presence of impurities inhibiting crystal growth. | - Experiment with different solvent ratios or alternative solvent systems.- Consider cooling the solution slowly or using an anti-solvent to induce crystallization.- Seeding the solution with a small amount of pure this compound crystals can promote crystallization.[4][6] |
| Final product has a high residual solvent content. | Inadequate drying of the purified crystals. | - Dry the product under vacuum at a suitable temperature (e.g., 40-45°C) for a sufficient period (e.g., 24 hours).[5][6] |
| Inconsistent purity between batches. | Variations in the quality of the crude material or inconsistencies in the purification protocol. | - Ensure the crude this compound has a consistent impurity profile.- Standardize all parameters of the purification process, including solvent volumes, temperatures, and cooling rates. |
| Difficulty in removing the S-enantiomer. | The purification method is not enantioselective. | - The primary control for enantiomeric purity is the asymmetric oxidation step during synthesis.[2][7]- Chiral chromatography can be used for analytical determination and, if necessary, for preparative separation, although this is less common in large-scale production. |
Experimental Protocols
Protocol 1: Recrystallization of this compound using Acetonitrile/Water
This protocol is based on a method for refining this compound with a high initial impurity content.[4]
-
Dissolution: Dissolve the crude this compound in a mixture of acetonitrile and water. The volume ratio of acetonitrile to water can range from 5:1 to 50:1.
-
Heating: Gently heat the mixture to a temperature between 30°C and 80°C to ensure complete dissolution of the solid.
-
Cooling and Crystallization: Slowly cool the solution to induce crystallization. The addition of a seed crystal of pure this compound is optional but can facilitate the process.
-
Isolation: Filter the resulting crystals from the mother liquor.
-
Drying: Dry the isolated crystals under vacuum to obtain the purified this compound.
Protocol 2: Purification of Dexrabeprazole via Salt Formation and Crystallization
This protocol involves the purification of the free base, dexrabeprazole, before converting it to the sodium salt.
-
pH Adjustment and Extraction: Adjust the pH of an aqueous solution containing crude dexrabeprazole to between 9.4 and 9.7 with 50% aqueous acetic acid. Extract the dexrabeprazole into dichloromethane (B109758).
-
Back Extraction: Extract the dexrabeprazole from the combined dichloromethane phases into an aqueous 1N NaOH solution.
-
Decolorization and Precipitation: Treat the aqueous phase with activated carbon for 30 minutes, then filter. Adjust the pH of the filtrate to 10.1-10.3 with 50% aqueous acetic acid.
-
Crystallization of Free Base: Cool the solution to 5°C and stir for 12 hours to crystallize the purified dexrabeprazole.
-
Isolation and Washing: Filter the crystals and wash them with purified water.
-
Salt Formation: Dissolve the purified dexrabeprazole in acetonitrile containing NaOH.
-
Final Isolation: Concentrate the solution to dryness to obtain the purified this compound.
Quantitative Data Summary
| Purification Method | Starting Material Purity | Final Product Purity | Key Impurities Reduced | Reference |
| Recrystallization from Acetonitrile/Water | Sulfone impurity > 0.5% | Not explicitly stated, but described as "highly finished product" | Sulfone | [4] |
| Asymmetric Oxidation and Purification | Not specified | > 99.5% (HPLC) | Not specified | [7][8] |
| Purification via pH adjustment and crystallization | Not specified | 99.7% | Peroxidizing impurity: 0.1%, Isomer impurities: 0.12% | [9] |
Process Workflow
Caption: Workflow for this compound Purification.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [benchchem.com]
- 3. Development and Validation of Rapid, Sensitive Rp-Uplc Method for Determination of Related Impurities in this compound – Oriental Journal of Chemistry [orientjchem.org]
- 4. CN105085486A - Refining method of this compound - Google Patents [patents.google.com]
- 5. This compound monohydrate crystal form and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102924434B - this compound monohydrate crystal form and preparation method thereof - Google Patents [patents.google.com]
- 7. Improved process of this compound [jcpu.cpu.edu.cn]
- 8. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 9. CN105859685A - Method for preparing this compound - Google Patents [patents.google.com]
Enhancing the bioavailability of dexrabeprazole through novel drug delivery systems
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to formulating and troubleshooting novel drug delivery systems for dexrabeprazole (B173243). Our aim is to enhance its bioavailability by overcoming its inherent acid lability.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating oral dosage forms of dexrabeprazole?
A1: The main challenge is the high instability of dexrabeprazole in acidic environments.[1] The gastric fluid's low pH rapidly degrades the drug, significantly reducing the amount of active pharmaceutical ingredient available for absorption in the intestine and thereby lowering its bioavailability.[1]
Q2: How can novel drug delivery systems improve the bioavailability of dexrabeprazole?
A2: Advanced delivery systems protect dexrabeprazole from the acidic stomach environment, ensuring it reaches the small intestine in its active form for absorption.[1] Systems like enteric-coated nanoparticles, floating microspheres, and mucoadhesive nanoparticles can also prolong the drug's residence time at the absorption site, further enhancing its uptake.[2][3]
Q3: What are the key in vitro characterization techniques for dexrabeprazole nanoparticles?
A3: Essential characterization techniques include:
-
Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS) to ensure a uniform size distribution.
-
Surface Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Drug Entrapment Efficiency and Loading Capacity: To quantify the amount of dexrabeprazole successfully incorporated into the nanoparticles.
-
In Vitro Drug Release Studies: Performed using dissolution apparatus to simulate drug release in different pH environments (e.g., simulated gastric and intestinal fluids).[1]
Q4: My enteric-coated dexrabeprazole formulation is showing drug release in the acidic stage of dissolution testing. What could be the cause?
A4: Premature drug release in acidic media can be due to several factors:
-
Inadequate Coating Thickness: The enteric coating may not be thick enough to withstand the acidic environment for the required duration.
-
Cracks or Imperfections in the Coating: Improper coating process parameters can lead to a non-uniform or cracked coating layer.
-
Inappropriate Polymer Selection: The chosen enteric polymer may not be suitable for the specific formulation or dissolution conditions. Optimizing the coating process and ensuring the use of a plasticizer to improve film flexibility can help resolve this issue.[1]
Q5: What causes low entrapment efficiency of a lipophilic drug like dexrabeprazole in PLGA nanoparticles?
A5: Low entrapment efficiency for a lipophilic drug in a hydrophobic polymer like PLGA can be unexpected. Potential reasons include:
-
Rapid Partitioning of the Drug: During solvent evaporation, the drug may partition into the external aqueous phase.
-
Low Polymer Concentration: Insufficient polymer may not effectively encapsulate the drug.
-
Inadequate Emulsification: Poor emulsification can lead to larger particle sizes and lower entrapment. Increasing the concentration of the emulsifier (e.g., PVA to 1%) and using a homogenizer can improve results.[4]
Troubleshooting Guides
Issue 1: Low Yield and Poor Buoyancy of Floating Microspheres
| Symptom | Potential Cause | Suggested Solution |
| Low Percentage Yield (<60%) | 1. Adherence of microspheres to the vessel walls. 2. Incomplete precipitation of the polymer. | 1. Ensure adequate stirring speed to keep particles suspended. 2. Optimize the solvent evaporation time and temperature. |
| Poor Floating Ability (<70% buoyancy after 6 hours) | 1. High particle density due to insufficient internal voids. 2. Inappropriate polymer ratio (e.g., high concentration of a denser polymer). | 1. Increase the concentration of the pore-forming agent or use a more volatile solvent to create a more porous structure. 2. Adjust the ratio of polymers; for instance, a higher concentration of a less dense polymer like ethyl cellulose (B213188) can improve buoyancy.[2] |
| Inconsistent Batch-to-Batch Buoyancy | 1. Variability in stirring rate or temperature during preparation. 2. Inconsistent solvent evaporation rate. | 1. Standardize and precisely control the stirring speed and temperature using calibrated equipment. 2. Ensure a consistent and controlled environment for solvent evaporation. |
Issue 2: Sub-optimal Characteristics of Solid Lipid Nanoparticles (SLNs)
| Symptom | Potential Cause | Suggested Solution |
| Large Particle Size (>500 nm) | 1. Insufficient homogenization energy (speed or duration). 2. Particle aggregation due to low surfactant concentration. | 1. Increase the homogenization speed or the number of homogenization cycles.[5] 2. Optimize the type and concentration of the surfactant to ensure adequate stabilization of the nanoparticles. |
| Low Drug Entrapment Efficiency | 1. Drug partitioning into the aqueous phase during homogenization. 2. Poor solubility of the drug in the molten lipid. | 1. For hydrophilic drugs, consider using a cold homogenization technique to minimize drug loss to the aqueous phase.[5] 2. Select a lipid matrix in which dexrabeprazole has higher solubility. |
| Drug Expulsion During Storage | 1. Lipid crystallization into a more ordered state over time, forcing the drug out. | 1. Use a blend of lipids to create a less-ordered lipid matrix. 2. Store the SLN dispersion at a lower temperature to slow down the crystallization process. |
Data Presentation
Table 1: Formulation and Characterization of Dexrabeprazole Floating Microspheres
| Formulation Code | Drug:Polymer Ratio | Ethyl Cellulose:HPMC Ratio | Percentage Yield (%) | Drug Entrapment Efficiency (%) | Mean Particle Size (µm) | Floating Ability after 6h (%) |
| F1 | 1:7 | 7:0 | 82.87 | 76.19 | 210 | 91.47 |
| F2 | 1:7 | 6:1 | 79.54 | 72.54 | 215 | 85.23 |
| F3 | 1:7 | 5:2 | 75.12 | 68.78 | 224 | 78.65 |
| F4 | 1:7 | 4:3 | 71.89 | 65.12 | 231 | 72.97 |
| F5 | 1:7 | 3:4 | 68.45 | 60.43 | 245 | 66.12 |
| F6 | 1:7 | 2:5 | 63.12 | 55.87 | 252 | 54.34 |
| F7 | 1:7 | 1:6 | 59.34 | 51.21 | 259 | 45.09 |
| F8 | 1:7 | 0:7 | 56.84 | 48.47 | 264 | - |
Data synthesized from Sahu R, Jain S. (2022).[2]
Table 2: Comparative Pharmacokinetic Parameters of Dexrabeprazole Formulations in Beagle Dogs
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Conventional Tablet | 450 ± 85 | 2.5 ± 0.5 | 1250 ± 210 | 100 |
| Enteric-Coated Nanoparticles | 850 ± 150 | 3.0 ± 0.5 | 2800 ± 450 | 224 |
| Floating Microspheres | 650 ± 120 | 4.0 ± 0.8 | 3100 ± 500 | 248 |
| Mucoadhesive Nanoparticles | 950 ± 180 | 3.5 ± 0.6 | 3500 ± 550 | 280 |
Note: The data in this table is representative and synthesized from general knowledge of the expected performance of these delivery systems to illustrate potential improvements in bioavailability.
Experimental Protocols
Protocol 1: Preparation of Dexrabeprazole-Loaded Floating Microspheres by Solvent Diffusion-Evaporation Method
-
Preparation of the Organic Phase: Dissolve a specific ratio of ethyl cellulose and hydroxypropyl methylcellulose (B11928114) (HPMC) along with dexrabeprazole in a mixture of dichloromethane (B109758) and ethanol (B145695) (1:1 v/v).[2]
-
Preparation of the Aqueous Phase: Prepare a 0.75% w/v aqueous solution of polyvinyl alcohol (PVA).
-
Emulsification: Slowly add the organic phase to the aqueous phase while stirring at 300 rpm using a mechanical stirrer at 40°C.
-
Solvent Evaporation: Continue stirring for 1 hour to allow for the diffusion of the organic solvents and the formation of microspheres.
-
Collection and Washing: Collect the formed microspheres by filtration, wash them with distilled water to remove residual PVA, and then dry them in a desiccator.[2]
Protocol 2: Preparation of Dexrabeprazole-Loaded Solid Lipid Nanoparticles (SLNs) by High Shear Homogenization
-
Preparation of the Lipid Phase: Melt a suitable solid lipid (e.g., glyceryl monostearate) at a temperature 5-10°C above its melting point. Disperse dexrabeprazole in the molten lipid.
-
Preparation of the Aqueous Phase: Heat an aqueous solution of a surfactant (e.g., Tween 80) to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.[6]
-
Nanoparticle Formation: Subject the pre-emulsion to high-pressure homogenization for several cycles to reduce the droplet size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.
Protocol 3: Preparation of Mucoadhesive Chitosan (B1678972) Nanoparticles of Dexrabeprazole by Ionic Gelation
-
Preparation of Chitosan Solution: Dissolve chitosan in a 1% v/v acetic acid solution with continuous stirring. Adjust the pH to 5.3 using 5 M NaOH.
-
Preparation of Dexrabeprazole and Cross-linker Solution: Prepare an aqueous solution of sodium tripolyphosphate (TPP). Disperse dexrabeprazole in the TPP solution.
-
Nanoparticle Formation: Add the TPP-dexrabeprazole solution dropwise to the chitosan solution under constant magnetic stirring. The nanoparticles will form spontaneously via electrostatic interaction.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the reaction medium and wash them with distilled water to remove unreacted reagents.
Mandatory Visualizations
Caption: Workflow for preparing floating microspheres.
Caption: Mechanism of H+/K+ ATPase inhibition.
References
- 1. Development and validation of dissolution testings in acidic media for rabeprazole sodium delayed-release capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. jddtonline.info [jddtonline.info]
Managing degradation products in dexrabeprazole sodium stability studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the stability of dexrabeprazole (B173243) sodium.
Frequently Asked Questions (FAQs)
Q1: What is dexrabeprazole sodium and why is its stability a concern?
This compound is the R-(+)-enantiomer of rabeprazole (B1678785), a proton pump inhibitor used to suppress gastric acid secretion.[1][2] Its stability is a critical concern because it is prone to degradation, particularly in acidic environments, which can impact its efficacy and safety.[3][4] The stability of this compound is influenced by factors such as pH, light, heat, and humidity.[5]
Q2: What are the common degradation products of this compound?
During stability studies, several degradation products of this compound have been identified. These include:
-
Sulfone analog [5]
-
Sulfide analog [5]
-
N-oxide [5]
-
Thioether metabolite [2]
-
Benzimidazolone and Benzimidazole (from photodegradation)[6]
Q3: Under which conditions is this compound most unstable?
Forced degradation studies have shown that this compound is particularly sensitive to acidic and oxidative conditions.[1] It is also susceptible to degradation under thermal and photolytic stress.[7][8] Conversely, it demonstrates greater stability in alkaline conditions.[1][4]
Q4: What analytical techniques are recommended for stability studies of this compound?
The most common and recommended analytical techniques are stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC).[1][5][7] These methods are capable of separating this compound from its degradation products, allowing for accurate quantification of the active pharmaceutical ingredient (API) and its impurities.
Troubleshooting Guide
Problem 1: Unexplained peaks are appearing in my chromatogram during a stability study.
-
Possible Cause 1: Degradation of this compound. New peaks are often indicative of degradation products. Dexrabeprazole is known to degrade under various stress conditions.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that samples are stored at the intended temperature and humidity and are protected from light.[9] Short-term excursions from recommended storage conditions can lead to degradation.[10]
-
Perform Forced Degradation: To identify potential degradation products, subject a reference sample of this compound to forced degradation conditions (acid, base, oxidation, heat, and light).[8][11] This can help in tentatively identifying the new peaks.
-
Use a Photodiode Array (PDA) Detector: A PDA detector can help assess peak purity and determine if the new peak is a single component.
-
Problem 2: The peak area of this compound is decreasing in my stability samples.
-
Possible Cause 1: Degradation. A decrease in the main peak area often corresponds to the formation of degradation products.
-
Possible Cause 2: Adsorption to Container. Dexrabeprazole may adsorb to the surface of the container, especially if stored in certain types of plastic.
-
Troubleshooting Steps:
-
Mass Balance Analysis: Quantify the degradation products and add their peak areas to the main peak area. A good mass balance (close to 100% of the initial value) suggests that the loss of the main peak is due to degradation.[12]
-
Evaluate Container Closure System: Conduct studies with different container materials (e.g., glass vs. various polymers) to assess potential adsorption. The stability studies should be conducted with the drug packaged in a container closure system that is the same as the one proposed for storage and distribution.[13]
-
Problem 3: Poor resolution between dexrabeprazole and a known impurity peak.
-
Possible Cause 1: Suboptimal Chromatographic Conditions. The mobile phase composition, pH, column type, or temperature may not be optimal for separating these specific compounds.
-
Troubleshooting Steps:
-
Adjust Mobile Phase: Modify the ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer.[7][14] A gradient elution may be necessary to achieve better separation.[1]
-
Check pH of Mobile Phase: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like dexrabeprazole.
-
Evaluate a Different Column: If adjusting the mobile phase is not effective, consider a column with a different stationary phase or particle size.
-
Optimize Temperature: Adjusting the column temperature can influence selectivity and peak shape.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Details | Observed Degradation | Major Degradation Products |
| Acidic | 0.1 N HCl | Significant Degradation[7][15] | Thioether rabeprazole, others[3][16] |
| Alkaline | 0.1 N NaOH | Stable to moderate degradation[1][8] | Specific products not detailed |
| Oxidative | 3% - 10% H₂O₂ | Significant Degradation[8] | N-oxide (Imp-4)[8] |
| Thermal | 105°C | Significant Degradation[8] | Imp-7 and unknown degradants[8] |
| Photolytic | UV light | Degradation observed[6] | Benzimidazolone, Benzimidazole[6] |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a general framework. Method optimization and validation are essential for specific applications.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a UV or PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Waters Symmetry Shield RP18, 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase A: A mixture of a buffer (e.g., 0.025 M KH₂PO₄, pH adjusted to 6.4) and acetonitrile (e.g., 90:10 v/v).[8]
-
Mobile Phase B: A mixture of acetonitrile and water (e.g., 90:10 v/v).[8]
-
Gradient Elution: A gradient program should be developed to ensure the separation of all degradation products. An example could be starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
-
Detection Wavelength: 280 nm.[8]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 10 µL.[17]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of methanol (B129727) and water) to achieve a known concentration.
-
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Dissolve the sample in diluent and add 0.1 N HCl. Heat gently if necessary. Neutralize with 0.1 N NaOH before injection.
-
Base Hydrolysis: Dissolve the sample in diluent and add 0.1 N NaOH. Heat gently if necessary. Neutralize with 0.1 N HCl before injection.
-
Oxidation: Dissolve the sample in diluent and add a solution of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Store the solid drug substance or drug product in a hot air oven.
-
Photodegradation: Expose the sample to UV light.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Identify and quantify dexrabeprazole and its degradation products by comparing their retention times and peak areas with those of reference standards.
-
Visualizations
Caption: Experimental workflow for this compound stability studies.
Caption: Simplified degradation pathways of this compound.
References
- 1. Development and Validation of Rapid, Sensitive Rp-Uplc Method for Determination of Related Impurities in this compound – Oriental Journal of Chemistry [orientjchem.org]
- 2. This compound [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural elucidation of rabeprazole sodium photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced degradation method for validating dexrabeprazole formulation. [wisdomlib.org]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. longdom.org [longdom.org]
- 12. fda.gov [fda.gov]
- 13. edaegypt.gov.eg [edaegypt.gov.eg]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
Optimization of mobile phase for better resolution in dexrabeprazole HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for enhanced resolution in dexrabeprazole (B173243) High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is a common starting mobile phase for reversed-phase HPLC analysis of dexrabeprazole?
A typical starting point for the RP-HPLC analysis of dexrabeprazole is a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, such as a phosphate (B84403) buffer. A common ratio to begin with is a 50:50 (v/v) mixture of acetonitrile and a phosphate buffer with a pH of around 7.[1]
Q2: How can I improve the resolution between dexrabeprazole and its impurities or related substances?
Improving resolution can be achieved by systematically adjusting several parameters. Key factors include the mobile phase composition (organic-to-aqueous ratio), the pH of the aqueous buffer, the type of organic modifier, and the column temperature.[2][3] Fine-tuning the mobile phase pH can be particularly effective for ionizable compounds like dexrabeprazole.[4]
Q3: What type of column is recommended for dexrabeprazole analysis?
For general analysis and quantification of dexrabeprazole in pharmaceutical formulations, a C18 column is widely used and has demonstrated good performance.[1][5][6] For separating the enantiomers of rabeprazole (B1678785) (of which dexrabeprazole is the R-isomer), a chiral stationary phase, such as a Chiralpak IC or Chiral CD-Ph column, is necessary.[7][8][9]
Q4: My peak shape is poor (e.g., tailing or fronting). What are the likely causes and solutions?
Poor peak shape can stem from several issues including column overload, secondary interactions with the stationary phase, or an inappropriate mobile phase. To address this, you can try reducing the sample injection volume, adjusting the mobile phase pH to suppress any secondary ionic interactions, or ensuring the sample is fully dissolved in the mobile phase.[10]
Q5: How does flow rate affect the resolution of dexrabeprazole peaks?
Lowering the flow rate generally increases the efficiency of the separation, providing more time for the analyte to interact with the stationary phase, which can lead to better resolution.[2] However, this will also increase the analysis time. It is important to find an optimal flow rate that provides adequate resolution within a reasonable timeframe.
Troubleshooting Guide
Issue 1: Poor Resolution Between Dexrabeprazole and an Impurity
Symptoms:
-
Overlapping peaks.
-
Resolution value (Rs) less than 1.5.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Mobile Phase Composition | Modify the organic-to-aqueous ratio. For reversed-phase, decreasing the percentage of the organic solvent will increase retention time and may improve separation.[3] |
| Incorrect Mobile Phase pH | Adjust the pH of the aqueous buffer. For a basic compound like dexrabeprazole, a change in pH can significantly alter its retention and selectivity relative to impurities.[4] |
| Suboptimal Organic Modifier | If using acetonitrile, consider switching to methanol or a combination of both. Different organic solvents can alter the selectivity of the separation. |
| Inadequate Column Efficiency | Ensure the column is not old or contaminated. If necessary, replace the column. Consider using a column with a smaller particle size or a longer length to increase efficiency.[11] |
| Elevated Temperature | Lowering the column temperature can sometimes improve resolution by increasing retention, though it may also increase backpressure.[2] |
Issue 2: Peak Tailing for Dexrabeprazole
Symptoms:
-
Asymmetrical peak with a trailing edge.
-
Tailing factor greater than 2.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Secondary Silanol (B1196071) Interactions | Add a competing base, like triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block active silanol groups on the stationary phase.[6] |
| Column Overload | Reduce the concentration of the sample or the injection volume.[4] |
| Mismatched Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase.[12] |
| Column Contamination | Flush the column with a strong solvent to remove any strongly retained compounds. If the problem persists, the column may need to be replaced. |
Experimental Protocols
Protocol 1: RP-HPLC Method for Dexrabeprazole Quantification
This protocol is a general starting point for the analysis of dexrabeprazole in a pharmaceutical formulation.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase: Acetonitrile and 0.025 M potassium dihydrogen orthophosphate buffer (pH adjusted to 5.1 with triethylamine) in a 30:70 (v/v) ratio.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 284 nm.[6]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
Procedure:
-
Prepare the mobile phase by mixing the acetonitrile and buffer in the specified ratio. Degas the mobile phase using sonication or vacuum filtration.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a standard solution of dexrabeprazole in the mobile phase.
-
Prepare the sample solution by dissolving the pharmaceutical formulation in the mobile phase to a known concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the dexrabeprazole peak based on the retention time and peak area of the standard.
Protocol 2: Chiral HPLC Method for Separation of Rabeprazole Enantiomers
This protocol is designed for the separation of dexrabeprazole (R-enantiomer) and its S-enantiomer.
-
Column: Chiralpak IC (150 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: Hexane:Ethanol:Ethylenediamine (30:70:0.05 v/v/v).[7]
-
Flow Rate: Not specified, a typical starting point would be 1.0 mL/min.
-
Detection Wavelength: 285 nm.[7]
-
Column Temperature: 35 °C.[7]
-
Injection Volume: 10 µL.
Procedure:
-
Prepare the mobile phase by carefully mixing the specified volumes of hexane, ethanol, and ethylenediamine. Degas the mobile phase.
-
Equilibrate the chiral column with the mobile phase at the specified temperature until a stable baseline is achieved.
-
Prepare a solution of racemic rabeprazole in the mobile phase.
-
Inject the solution into the HPLC system.
-
Identify the two enantiomer peaks. A resolution of greater than 1.5 indicates baseline separation.[7]
Visualized Workflows
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Experimental workflow for RP-HPLC analysis.
References
- 1. Sakarya University Journal of Science » Submission » Development and Validation of RP-HPLC Method for the Determination of Dexrabeprazole Sodium [dergipark.org.tr]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uhplcs.com [uhplcs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. chromtech.com [chromtech.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Strategies to prevent racemization of dexrabeprazole during synthesis and storage
Welcome to the Technical Support Center for Dexrabeprazole (B173243). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the racemization of dexrabeprazole during synthesis and storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of dexrabeprazole.
Issue 1: Increased Levels of S-(-)-Rabeprazole Detected After Synthesis
Possible Causes and Solutions:
-
Suboptimal pH during workup: Exposure to acidic or near-neutral pH conditions during the extraction and isolation phases can initiate racemization.
-
Solution: Maintain a basic pH (pH > 8) throughout the workup process. Use alkaline solutions (e.g., dilute sodium hydroxide) for extractions and washes.
-
-
Elevated Temperatures: High temperatures during solvent evaporation or drying can accelerate the rate of racemization.
-
Solution: Perform solvent evaporation under reduced pressure at a low temperature (ideally below 40°C). Dry the final product under vacuum at room temperature.
-
-
Inappropriate Solvent Choice: Certain solvents can promote the degradation of dexrabeprazole to the achiral sulfide (B99878) intermediate, which then re-oxidizes non-stereoselectively.
-
Solution: Use aprotic solvents with low polarity where possible. For purification steps like crystallization, consider solvents such as methyl tertiary butyl ether (MTBE) and dichloromethane (B109758) mixtures. Avoid protic solvents like alcohols for prolonged periods, especially at elevated temperatures.
-
-
Presence of Metal Impurities: Trace metals can catalyze the reduction of the sulfoxide (B87167) to the sulfide, leading to racemization.
-
Solution: Use high-purity reagents and solvents. Ensure all glassware is thoroughly cleaned to remove any metal residues.
-
Issue 2: Loss of Enantiomeric Purity During Storage
Possible Causes and Solutions:
-
Inappropriate Storage Temperature: Storing dexrabeprazole at ambient or elevated temperatures can lead to gradual racemization over time.
-
Solution: For long-term storage, keep dexrabeprazole at refrigerated temperatures (2-8°C).[1]
-
-
Exposure to Light: Some sulfoxide compounds are susceptible to photoracemization.
-
Solution: Store dexrabeprazole in amber-colored vials or containers that protect it from light.
-
-
High Humidity: Moisture can facilitate degradation pathways that lead to racemization, especially in the solid state.
-
Solution: Store dexrabeprazole in a tightly sealed container with a desiccant to maintain a low-humidity environment.
-
-
Interaction with Excipients (in formulations): Acidic excipients in a formulation can create a microenvironment that promotes the degradation and subsequent racemization of dexrabeprazole.
-
Solution: When formulating, use alkaline stabilizers such as magnesium oxide or sodium bicarbonate to maintain a basic micro-pH. Conduct thorough drug-excipient compatibility studies.
-
Frequently Asked Questions (FAQs)
Synthesis and Purification
-
Q1: What is the primary mechanism of dexrabeprazole racemization?
-
A1: The primary mechanism involves the reduction of the chiral sulfoxide group in dexrabeprazole to an achiral sulfide intermediate (rabeprazole thioether). This sulfide can then be non-stereoselectively re-oxidized back to the sulfoxide, yielding a mixture of both the R-(+) and S-(-) enantiomers, resulting in racemization. This process is often facilitated by acidic conditions, elevated temperatures, and certain solvents.
-
-
Q2: During the asymmetric oxidation of rabeprazole (B1678785) thioether to dexrabeprazole, what are the key parameters to control to ensure high enantiomeric excess (e.e.)?
-
A2: Key parameters include the choice of the chiral catalyst system (e.g., titanium(IV) isopropoxide and a chiral ligand like (+)-diethyl-L-tartrate), the oxidant (e.g., cumene (B47948) hydroperoxide), the reaction temperature, and the solvent. Maintaining optimal stoichiometry and reaction conditions as per established protocols is crucial for achieving high enantioselectivity.
-
-
Q3: Which solvents are recommended for the purification of dexrabeprazole to minimize racemization?
-
A3: For crystallization and purification, solvent systems such as methyl tertiary butyl ether (MTBE) in combination with dichloromethane have been used effectively. It is important to use solvents that do not promote the degradation of the sulfoxide.
-
Storage and Stability
-
Q4: What are the ideal storage conditions for solid dexrabeprazole?
-
A4: Solid dexrabeprazole should be stored in a cool, dark, and dry place. Long-term storage at 2-8°C is recommended.[1] The container should be tightly sealed and opaque to protect from moisture and light.
-
-
Q5: How does pH affect the stability of dexrabeprazole in solution?
-
A5: Dexrabeprazole is highly unstable in acidic and neutral aqueous solutions, where it rapidly degrades. It is significantly more stable in alkaline conditions (pH > 8). Therefore, for any solution-based work, it is critical to maintain a basic pH.
-
-
Q6: I am developing a formulation containing dexrabeprazole. What types of excipients should I avoid?
-
A6: Avoid acidic excipients (e.g., some grades of microcrystalline cellulose (B213188), stearic acid) that can lower the micro-pH around the drug particles. Also, be cautious with excipients that have high moisture content. It is advisable to incorporate alkaline stabilizers like magnesium oxide or sodium bicarbonate in the formulation.
-
Analytical Methods
-
Q7: What is the most common method for determining the enantiomeric purity of dexrabeprazole?
-
A7: The most common method is chiral High-Performance Liquid Chromatography (HPLC). Several chiral stationary phases (CSPs) are effective for separating rabeprazole enantiomers.
-
-
Q8: I am having trouble separating the enantiomers of rabeprazole on my chiral HPLC column. What can I do?
-
A8: Troubleshooting steps include:
-
Optimize the mobile phase: Adjust the ratio of the organic modifier (e.g., ethanol, isopropanol, acetonitrile) to the non-polar solvent (e.g., hexane). Small amounts of an amine additive (e.g., diethylamine, ethylenediamine) can improve peak shape and resolution.
-
Adjust the flow rate: A lower flow rate can sometimes improve resolution.
-
Change the column temperature: Temperature can significantly affect chiral recognition. Try running the separation at different temperatures (e.g., 25°C, 35°C, 40°C).
-
Try a different chiral stationary phase: If optimization fails, the selected CSP may not be suitable for this separation. Consider screening other CSPs based on cellulose or amylose (B160209) derivatives.
-
-
Data and Protocols
Data Presentation
Table 1: Influence of pH on Rabeprazole Degradation Rate (Illustrative)
| pH | Relative Degradation Rate | Stability |
| < 4 | Very High | Highly Unstable |
| 4 - 6 | High | Unstable |
| 7 | Moderate | Low Stability |
| > 8 | Low | Stable |
Note: This table provides a qualitative summary. The degradation of rabeprazole is significantly accelerated in acidic to neutral conditions.
Table 2: Recommended Solvents for Handling Dexrabeprazole
| Application | Recommended Solvents | Solvents to Use with Caution or Avoid |
| Synthesis | Toluene, Dichloromethane | Protic solvents (e.g., methanol, ethanol) for prolonged heating |
| Workup/Extraction | Dichloromethane, Ethyl Acetate (with basic washes) | Aqueous solutions with pH < 8 |
| Crystallization | Methyl tertiary butyl ether (MTBE), Dichloromethane | Alcohols, Acetone (can be used but may require careful optimization) |
| Storage (Solution) | Aprotic solvents (short-term), Basic aqueous buffers (pH > 8) | Acidic or neutral aqueous solutions |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity of Dexrabeprazole by Chiral HPLC
Objective: To quantify the amount of the S-(-)-enantiomer impurity in a sample of dexrabeprazole.
Materials:
-
Dexrabeprazole sample
-
Racemic rabeprazole standard
-
HPLC grade hexane, ethanol, and ethylenediamine
-
Chiral HPLC column (e.g., Chiralpak IC, 150 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of hexane:ethanol:ethylenediamine (30:70:0.05 v/v/v). Degas the mobile phase before use.
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic rabeprazole in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of working standards by diluting the stock solution to appropriate concentrations to establish a calibration curve for the S-(-)-enantiomer.
-
-
Sample Preparation: Accurately weigh and dissolve the dexrabeprazole sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL).
-
Chromatographic Conditions:
-
Column: Chiralpak IC (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane:Ethanol:Ethylenediamine (30:70:0.05 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 284 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the sample solution.
-
Identify the peaks for the R-(+) and S-(-) enantiomers based on the retention times obtained from the racemic standard.
-
Calculate the percentage of the S-(-)-enantiomer in the dexrabeprazole sample using the peak areas and the calibration curve.
-
Protocol 2: Forced Degradation Study to Evaluate Racemization
Objective: To assess the stability of dexrabeprazole and its propensity for racemization under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: Dissolve dexrabeprazole in a solution of 0.1 M HCl and keep at 60°C for a specified time (e.g., 2 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve dexrabeprazole in a solution of 0.1 M NaOH and keep at 60°C for a specified time (e.g., 2 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of dexrabeprazole with 3% hydrogen peroxide at room temperature for a specified time (e.g., 24 hours).
-
Thermal Degradation: Expose solid dexrabeprazole to dry heat (e.g., 80°C) for a specified period (e.g., 48 hours).
-
Photostability: Expose a solution of dexrabeprazole to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Analysis:
-
For each stress condition, analyze the sample using the chiral HPLC method described in Protocol 1 to determine the percentage of the S-(-)-enantiomer formed.
-
Also, use a standard achiral HPLC method to determine the total degradation of dexrabeprazole.
Visualizations
Caption: Racemization pathway of dexrabeprazole via an achiral sulfide intermediate.
Caption: Experimental workflow for determining the enantiomeric purity of dexrabeprazole.
Caption: Troubleshooting decision tree for identifying sources of racemization.
References
Validation & Comparative
Comparative Efficacy of Dexrabeprazole 10 mg versus Rabeprazole 20 mg in Gastroesophageal Reflux Disease (GERD)
A comprehensive review of clinical data indicates that dexrabeprazole (B173243), the R-isomer of rabeprazole (B1678785), demonstrates comparable, and in some aspects, superior efficacy to its racemic counterpart, rabeprazole, in the management of Gastroesophageal Reflux Disease (GERD). Studies suggest that dexrabeprazole 10 mg is not only as effective as rabeprazole 20 mg but may offer a faster onset of symptom relief and higher healing rates for endoscopic lesions.[1][2][3]
Efficacy in Symptom Relief
Clinical trials consistently show that both dexrabeprazole 10 mg and rabeprazole 20 mg significantly reduce GERD symptoms, such as heartburn and regurgitation, over a 28-day treatment period.[1][4] However, dexrabeprazole has been associated with a more rapid onset of action.
One randomized, double-blind study involving 50 GERD patients found that the onset of symptom improvement was significantly earlier with dexrabeprazole 10 mg (1.8 ± 0.8 days) compared to rabeprazole 20 mg (2.6 ± 1.4 days).[1][2] Another similar study with 50 patients also reported an earlier onset of symptom improvement with dexrabeprazole (8.4 ± 1.57 days) versus rabeprazole (12.2 ± 2.3 days).[4]
While both treatments achieve substantial symptom reduction by day 28, some studies highlight a notable advantage for dexrabeprazole in relieving regurgitation. In one trial, 96% of patients receiving dexrabeprazole 10 mg reported at least a 50% improvement in regurgitation, compared to 60% of patients in the rabeprazole 20 mg group.[1][2][3]
Healing of Erosive Esophagitis
Dexrabeprazole 10 mg has demonstrated superior efficacy in the healing of erosive esophagitis when compared to rabeprazole 20 mg. In a key clinical study, the incidence of improvement or healing of esophagitis after 28 days was significantly higher in the dexrabeprazole group (95.2%) than in the rabeprazole group (65.2%).[1][2][3][5]
Data Summary
Table 1: Comparative Efficacy in Symptom Relief
| Parameter | Dexrabeprazole 10 mg | Rabeprazole 20 mg | P-value | Reference |
| Baseline Heartburn VAS Score (mean ± SD) | 64.8 ± 5.1 | 64.4 ± 8.7 | NS | [1] |
| Day 28 Heartburn VAS Score (mean ± SD) | 30.0 ± 11.5 | 32.0 ± 9.5 | NS | [1] |
| Baseline Regurgitation VAS Score (mean ± SD) | 64.0 ± 8.1 | 57.6 ± 9.7 | NS | [1] |
| Day 28 Regurgitation VAS Score (mean ± SD) | 24.0 ± 10.0 | 29.2 ± 11.9 | NS | [1] |
| ≥50% Improvement in Regurgitation | 96% of patients | 60% of patients | 0.002 | [1] |
| Onset of Symptom Improvement (days, mean ± SD) | 1.8 ± 0.8 | 2.6 ± 1.4 | <0.05 | [1] |
VAS: Visual Analog Scale; NS: Not Significant
Table 2: Healing Rates of Erosive Esophagitis
| Parameter | Dexrabeprazole 10 mg | Rabeprazole 20 mg | P-value | Reference |
| Baseline Incidence of Esophagitis | 84% | 92% | 0.38 | [1] |
| Improvement/Healing of Esophagitis (at 28 days) | 95.2% | 65.2% | 0.036 | [1] |
Experimental Protocols
The data presented is primarily derived from randomized, double-blind, comparative clinical studies. A representative study protocol is detailed below:
-
Study Design: A 28-day, randomized, double-blind, parallel-group clinical trial.[1][2][3]
-
Patient Population: Male and non-pregnant, non-lactating female patients aged 18-65 years, clinically diagnosed with GERD.[6][7] Exclusion criteria included refractory cases, recent use of other proton pump inhibitors (PPIs) or H2-blockers, and significant comorbidities.[6][7]
-
Intervention: Patients were randomly assigned to receive either dexrabeprazole 10 mg or rabeprazole 20 mg once daily.[1][2][3]
-
Efficacy Assessment:
-
Symptom severity (heartburn and regurgitation) was assessed using a Visual Analog Scale (VAS) at baseline and at specified intervals during the 28-day treatment period.[1][3][7]
-
Upper gastrointestinal endoscopy was performed at baseline and at the end of the study to evaluate the presence and healing of erosive esophagitis.[1][2][3]
-
-
Safety Assessment: The incidence of any adverse drug reactions was recorded throughout the study.[1][2][3] No significant adverse reactions were reported in the key studies for either treatment group.[1][2]
Mechanism of Action and Experimental Workflow
Proton pump inhibitors, including rabeprazole and its enantiomer dexrabeprazole, exert their acid-suppressing effects by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells. This is the final step in gastric acid secretion. The use of a single enantiomer, dexrabeprazole, is intended to reduce the metabolic load on the body and simplify pharmacokinetics, potentially leading to improved efficacy and safety.[1]
References
- 1. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. Ten mg dexrabeprazole daily is as effective as 20 mg rabeprazole daily - PMC [pmc.ncbi.nlm.nih.gov]
- 7. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
Head-to-Head Clinical Trial Analysis: Dexrabeprazole vs. Esomeprazole in the Treatment of Gastroesophageal Reflux Disease
A comparative analysis of dexrabeprazole (B173243) and esomeprazole (B1671258), two prominent proton pump inhibitors (PPIs), reveals comparable efficacy and safety profiles in the management of gastroesophageal reflux disease (GERD). This guide synthesizes findings from a key head-to-head clinical trial to provide researchers, scientists, and drug development professionals with a concise overview of their performance, supported by experimental data and detailed methodologies.
Efficacy in Non-Erosive GERD
A randomized, multicenter, prospective, double-blind, phase III clinical trial involving 230 patients with non-erosive GERD demonstrated that dexrabeprazole (10 mg/day) is as effective as esomeprazole (20 mg/day) over a four-week treatment period.[1][2][3][4][5] Both treatments led to a statistically significant reduction in the severity of GERD symptoms, including heartburn, regurgitation, epigastric pain, and dysphagia, as measured by a visual analogue scale.[1][2][4][5]
Notably, there was no statistically significant difference in the effectiveness of the two drugs.[1][2][4][5] The mean score on the Carlsson-Dent questionnaire at 28 days was 2.12 for dexrabeprazole and 3.02 for esomeprazole.[1][2][4][5] Furthermore, both drugs were shown to improve the quality of life of patients, with no significant difference observed in the SF-36 health questionnaire scores.[1][2][4][5]
Table 1: Efficacy Outcomes in Non-Erosive GERD (4-Week Treatment)
| Outcome Measure | Dexrabeprazole (10 mg/day) | Esomeprazole (20 mg/day) | Statistical Significance |
| Carlsson-Dent Questionnaire Score (Mean) | 2.12[1][2][4][5] | 3.02[1][2][4][5] | No significant difference (p < 0.05)[1][2][4][5] |
| SF-36 Health Questionnaire | Improved quality of life[1][2][4][5] | Improved quality of life[1][2][4][5] | No significant difference[1][2][4][5] |
| GERD Symptom Severity (Visual Analogue Scale) | Statistically significant decrease[1][2][4][5] | Statistically significant decrease[1][2][4][5] | Not applicable |
Safety and Tolerability
Both dexrabeprazole and esomeprazole were well-tolerated by the study participants. The incidence of adverse events was low for both treatment groups, indicating a favorable safety profile for both drugs in the short-term treatment of non-erosive GERD.[1][2][4][5]
Experimental Protocols
The primary clinical trial cited was a randomized, multicenter, prospective, double-blind, phase III study.[1][2][3][4][5]
-
Study Design: The trial employed a double-blind methodology, where neither the patients nor the investigators knew which treatment was being administered. This design minimizes bias in the assessment of outcomes.
-
Patient Population: The study enrolled 230 patients diagnosed with non-erosive GERD.
-
Intervention: Patients were randomly assigned to one of two treatment groups:
-
Group 1: Dexrabeprazole (10 mg) administered daily.
-
Group 2: Esomeprazole (20 mg) administered daily.
-
-
Duration: The treatment period was four weeks.[1][2][3][4][5]
-
Outcome Measures:
-
Primary: Efficacy in reducing GERD symptoms, assessed using the Carlsson-Dent questionnaire and a visual analogue scale for symptom severity (heartburn, regurgitation, epigastric pain, dysphagia).
-
Secondary: Impact on quality of life, measured by the SF-36 health questionnaire, and assessment of safety and tolerability through the monitoring of adverse events.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow of the head-to-head clinical trial.
Signaling Pathway of Proton Pump Inhibitors
Caption: General mechanism of action for proton pump inhibitors.
References
- 1. Efficacy and safety comparative study of dexrabeprazole vs. esomeprazole for the treatment of gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gacetamedicademexico.com [gacetamedicademexico.com]
- 4. Efficacy and safety comparative study of dexrabeprazole vs. esomeprazole for the treatment of gastroesophageal reflux disease [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Dexrabeprazole Sodium
For researchers, scientists, and drug development professionals, the accurate quantification of dexrabeprazole (B173243) sodium is paramount for ensuring product quality and therapeutic efficacy. This guide provides a comprehensive cross-validation of various analytical methods, offering a comparative analysis of their performance based on published experimental data.
This publication details and contrasts High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Spectrophotometric methods for the determination of dexrabeprazole sodium in pharmaceutical formulations. The objective is to equip researchers with the necessary data to select the most suitable analytical technique for their specific needs, considering factors such as sensitivity, accuracy, and efficiency.
Comparative Analysis of Analytical Methods
The performance of an analytical method is determined by its validation parameters. The following tables summarize the key performance indicators for HPLC, UPLC, and Spectrophotometric methods for this compound, collated from various validated studies.
High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1[1][2] | Method 2[3] | Method 3 (for Dexrabeprazole with Domperidone)[4][5] |
| Linearity Range | 77-143 µg/mL | - | 10-50 µg/mL |
| Correlation Coefficient (r²) | 0.9989 | 0.999 | - |
| Limit of Detection (LOD) | 0.010 µg/mL | - | - |
| Limit of Quantitation (LOQ) | 0.034 µg/mL | - | - |
| Retention Time (min) | 4.33 ± 0.02 | ~4.02 | 9.28 |
| Accuracy (% Recovery) | - | - | - |
| Precision (%RSD) | - | < 2% | - |
Ultra-Performance Liquid Chromatography (UPLC) Method for Related Impurities
| Parameter | Method 1[6][7] |
| Linearity Range | LOQ to 150% of specification limit |
| Correlation Coefficient (r²) | > 0.9997 |
| Limit of Detection (LOD) | - |
| Limit of Quantitation (LOQ) | - |
| Run Time (min) | 10 |
| Accuracy | Accurate |
| Precision | Precise |
UV-Spectrophotometric Method (First Order Derivative) for Dexrabeprazole with Domperidone
| Parameter | Method 1[8][9] |
| Linearity Range | 2-36 µg/mL |
| Correlation Coefficient (r²) | - |
| Wavelength for Determination | 266 nm |
| Accuracy (% Recovery) | 99.94 – 102.5% |
| Precision | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of analytical results. The following are protocols for the key experiments cited in this guide.
RP-HPLC Method for this compound[1][2]
-
Instrumentation: A reverse-phase high-performance liquid chromatography system.
-
Column: C-18 column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 7) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 272 nm.
-
Quantification: Based on the peak areas.
RP-UPLC Method for Related Impurities in this compound[6][7]
-
Instrumentation: A reverse-phase ultra-performance liquid chromatography system.
-
Column: BEH C18 (2.1 X 50 mm), 1.7 µm.
-
Mobile Phase A: 99% phosphate buffer (pH ~7.0) and 1% acetonitrile.
-
Mobile Phase B: Methanol and acetonitrile in a 95:5 ratio.
-
Gradient Program: A gradient program is used, starting with a 77:23 ratio of mobile phase A to B and changing over the course of the run.
-
Flow Rate: 0.45 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 3.0 µl.
-
Detection: UV detection at 284 nm.
First Order Derivative UV-Spectrophotometric Method for this compound in Combination with Domperidone[8][9]
-
Instrumentation: UV-Visible Spectrophotometer.
-
Method: First order derivative spectroscopy.
-
Wavelength Selection: The derivative amplitudes were measured at 266 nm for the determination of Dexrabeprazole.
-
Linearity: The method demonstrated linearity in the concentration range of 2-36 µg/ml for Dexrabeprazole.
Visualizing the Cross-Validation Workflow
A systematic approach is essential when cross-validating different analytical methods. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for cross-validation of analytical methods.
References
- 1. Sakarya University Journal of Science » Submission » Development and Validation of RP-HPLC Method for the Determination of this compound [dergipark.org.tr]
- 2. Sakarya University Journal of Science » Submission » Development and Validation of RP-HPLC Method for the Determination of this compound [dergipark.org.tr]
- 3. Forced degradation method for validating dexrabeprazole formulation. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of Rapid, Sensitive Rp-Uplc Method for Determination of Related Impurities in this compound – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
Dexrabeprazole vs. Racemic Rabeprazole: A Comparative Pharmacokinetic Analysis
A detailed examination of the pharmacokinetic profiles of dexrabeprazole (B173243), the R-enantiomer of rabeprazole (B1678785), and its racemic counterpart reveals key differences that may influence clinical efficacy and dosing strategies. This guide provides a comprehensive comparison based on available experimental data, intended for researchers, scientists, and drug development professionals.
Rabeprazole, a widely used proton pump inhibitor (PPI), is a racemic mixture of two enantiomers: dexrabeprazole (R-rabeprazole) and S-rabeprazole. The development of the single-enantiomer formulation, dexrabeprazole, was driven by the potential for a more favorable pharmacokinetic profile, potentially leading to improved clinical outcomes at a lower dose. Experimental and clinical studies have suggested the superiority of dexrabeprazole at half the recommended rabeprazole dose, citing advantages in pharmacokinetics, efficacy, and healing activity.[1]
Quantitative Pharmacokinetic Data
A bioequivalence study in healthy male subjects provides a direct comparison of the pharmacokinetic parameters of a 10 mg enteric-coated dexrabeprazole tablet and a 20 mg enteric-coated racemic rabeprazole tablet under fasting and fed conditions. The study measured the plasma concentrations of dexrabeprazole following the administration of both formulations.[2][3]
The key pharmacokinetic parameters from this study are summarized in the tables below.
Table 1: Comparative Pharmacokinetic Parameters under Fasting Conditions (n=36) [2]
| Parameter | Dexrabeprazole 10 mg (Test) | Rabeprazole 20 mg (Reference) |
| Cmax (ng/mL) | 288.374 ± 79.3044 | 288.255 ± 89.8262 |
| AUC(0-tlast) (hr.ng/mL) | 504.308 ± 211.2707 | 572.973 ± 246.9999 |
| Tmax (hr) | 4.000 (median) | 4.000 (median) |
| t1/2 (hr) | 1.907 ± 0.962 | 2.120 ± 1.125 |
Table 2: Comparative Pharmacokinetic Parameters under Fed Conditions (n=36) [3]
| Parameter | Dexrabeprazole 10 mg (Test) | Rabeprazole 20 mg (Reference) |
| Cmax (ng/mL) | 301.094 ± 136.685 | 304.202 ± 134.168 |
| AUC(0-tlast) (hr.ng/mL) | 576.533 ± 269.297 | 660.652 ± 298.974 |
| Tmax (hr) | 4.000 (median) | 4.000 (median) |
| t1/2 (hr) | 1.907 ± 0.962 | 2.120 ± 1.125 |
The results of the bioequivalence study demonstrated that the 90% confidence intervals for the ratio of Cmax and AUC(0-tlast) for dexrabeprazole between the 10 mg dexrabeprazole tablet and the 20 mg rabeprazole tablet fell within the standard acceptance range of 80.00% to 125.00% under both fasting and fed conditions.[3] This indicates that the systemic exposure to the active R-enantiomer is comparable between the two formulations at these respective doses.
Experimental Protocols
The data presented above was obtained from a single-center, open-label, randomized, two-period, two-sequence, crossover bioequivalence study.[2][3]
Study Design:
-
Subjects: 36 healthy male subjects were enrolled in each study (fasting and fed).[3]
-
Drug Administration: In each period, subjects received a single oral dose of either the test product (10 mg dexrabeprazole) or the reference product (20 mg rabeprazole).[2][3]
-
Washout Period: A washout period of at least 7 days separated the two treatment periods.
-
Blood Sampling: Blood samples were collected at pre-dose and at multiple time points post-dose to characterize the pharmacokinetic profile.
-
Bioanalytical Method: Plasma concentrations of dexrabeprazole were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification for dexrabeprazole was 1 ng/mL.[3]
Metabolic Pathway
Rabeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzymes CYP2C19 and CYP3A4. It also undergoes non-enzymatic reduction. The major plasma metabolites are a thioether and a carboxylic acid derivative. The development of dexrabeprazole, the R-enantiomer, is based on the principle of stereoselective metabolism, which can lead to differences in the rate of elimination between the two enantiomers.
References
Enantioselective Protein Binding: A Comparative Analysis of Dexrabeprazole and Levorabeprazole
A deep dive into the stereospecific interactions of rabeprazole (B1678785) enantiomers with plasma proteins reveals significant differences, particularly in their affinity for α1-acid glycoprotein (B1211001). This guide provides a comprehensive comparison of the protein binding characteristics of dexrabeprazole (B173243) and levorabeprazole, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The differential binding of drug enantiomers to plasma proteins can significantly influence their pharmacokinetic and pharmacodynamic profiles. In the case of the proton pump inhibitor rabeprazole, which is a racemic mixture of dexrabeprazole (R-enantiomer) and levorabeprazole (S-enantiomer), studies have demonstrated a notable enantioselectivity in their interactions with specific plasma proteins. This guide synthesizes the available data to provide a clear comparison of their protein binding behaviors.
Quantitative Comparison of Protein Binding Affinity
Experimental evidence indicates that while the overall plasma protein binding of rabeprazole is high, there are distinct differences in the binding affinity of its enantiomers to α1-acid glycoprotein (AGP), a major binding protein for basic drugs. In contrast, their binding to human serum albumin (HSA), the most abundant plasma protein, does not exhibit significant enantioselectivity.[1][2]
| Enantiomer | Target Protein | Binding Affinity (logK) | Key Findings |
| Dexrabeprazole (R-rabeprazole) | α1-Acid Glycoprotein (AGP) | 4.47 - 4.83 | Lower binding affinity to AGP compared to levorabeprazole. |
| Levrabeprazole (S-rabeprazole) | α1-Acid Glycoprotein (AGP) | 4.47 - 4.83 | Higher binding affinity to AGP. [1][2] |
| Dexrabeprazole & Levorabeprazole | Human Serum Albumin (HSA) | 4.02 - 4.66 | No significant enantioselective binding observed.[1][2] |
Note: The logK values represent the logarithm of the binding constant, where a higher value indicates a stronger binding affinity. The overall plasma protein binding for dexrabeprazole is reported to be approximately 97%.[2][3]
Experimental Protocols
The determination of enantioselective protein binding involves sophisticated analytical techniques to separate the enantiomers and quantify their bound and unbound fractions in the presence of plasma proteins. The key experimental methodologies employed in the cited studies are detailed below.
Determination of Protein Binding by Equilibrium Dialysis
Equilibrium dialysis is a standard method used to determine the extent of drug binding to plasma proteins.
Caption: Workflow for Equilibrium Dialysis.
Protocol Details:
-
Preparation of Dialysis Unit: A semi-permeable membrane, which allows the passage of small molecules (unbound drug) but retains large molecules (proteins and protein-bound drug), is placed between two chambers.
-
Sample Loading: One chamber is filled with plasma containing the drug (dexrabeprazole or levorabeprazole), and the other chamber is filled with a protein-free buffer.
-
Equilibration: The unit is incubated at a physiological temperature (37°C) with gentle agitation to allow the unbound drug to diffuse across the membrane until the concentration of the unbound drug is equal in both chambers.
-
Quantification: After reaching equilibrium, the concentration of the drug in the buffer chamber (representing the unbound fraction) and the plasma chamber (representing the total concentration) is measured using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Calculation: The percentage of protein binding is calculated from the difference between the total and unbound drug concentrations.
High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation
To specifically assess the binding of each enantiomer, a chiral HPLC method is essential to separate dexrabeprazole and levorabeprazole.
Caption: HPLC for Enantiomer Separation.
Protocol Details:
-
Chiral Stationary Phase: A column with a chiral stationary phase (CSP) is used. The CSP is designed to have different affinities for the two enantiomers.
-
Mobile Phase: A suitable mobile phase is pumped through the column to carry the sample.
-
Injection: A sample containing the mixture of dexrabeprazole and levorabeprazole is injected into the HPLC system.
-
Separation: As the enantiomers pass through the chiral column, they interact differently with the CSP, leading to different retention times.
-
Detection: A detector measures the concentration of each enantiomer as it elutes from the column, allowing for their individual quantification.
Signaling Pathways and Logical Relationships
The clinical significance of the observed enantioselective protein binding lies in its potential impact on the pharmacokinetic profile of the individual enantiomers. A higher degree of protein binding can lead to a lower volume of distribution and a longer elimination half-life.
Caption: Protein Binding and Pharmacokinetic Relationship.
The higher affinity of levorabeprazole for AGP suggests that a smaller fraction of this enantiomer may be free in the plasma compared to dexrabeprazole. This difference in the unbound concentration can, in turn, affect the distribution of the drug to its site of action and its rate of metabolism, potentially leading to different efficacy and safety profiles between the two enantiomers.
References
- 1. Enantioselective Binding of Proton Pump Inhibitors to Alpha1-Acid Glycoprotein and Human Serum Albumin-A Chromatographic, Spectroscopic, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to TLC-Densitometric and HPLC Methods for Dexrabeprazole Estimation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thin-Layer Chromatography-Densitometry (TLC-Densitometry) and High-Performance Liquid Chromatography (HPLC) for the Quantification of Dexrabeprazole (B173243), Supported by Experimental Data.
Dexrabeprazole, the R-isomer of rabeprazole, is a widely used proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations to ensure quality and efficacy. This guide provides a detailed comparison of two common chromatographic techniques, TLC-Densitometry and HPLC, for the estimation of dexrabeprazole. The information presented is based on validated methodologies and aims to assist researchers in selecting the most appropriate technique for their specific analytical needs.
Method Comparison: TLC-Densitometry vs. HPLC
Both TLC-Densitometry and HPLC are powerful techniques for the quantitative analysis of pharmaceuticals. The choice between them often depends on factors such as the required sensitivity, sample throughput, cost, and the complexity of the sample matrix.
| Feature | TLC-Densitometric Method | HPLC Method |
| Principle | Separation is based on the differential adsorption of the analyte onto a stationary phase, followed by quantification of the separated spots by measuring the reflected or transmitted light. | Separation is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase packed in a column, with detection as the analyte elutes. |
| Speed | Faster for multiple samples as several samples can be run simultaneously on a single plate. | Generally slower for multiple samples as they are analyzed sequentially. |
| Cost | Lower initial instrument cost and lower solvent consumption per sample. | Higher initial instrument cost and higher solvent consumption per sample. |
| Resolution | Generally lower resolving power compared to HPLC. | High resolving power, ideal for complex mixtures. |
| Sensitivity | Typically in the nanogram (ng) range. | Can achieve higher sensitivity, often in the picogram (pg) range. |
| Flexibility | Different mobile phases can be tested quickly on the same plate. | Method development can be more time-consuming. |
Quantitative Data Summary
The following tables summarize the key validation parameters for a validated TLC-densitometric method and a representative HPLC method for the quantification of dexrabeprazole.
Table 1: TLC-Densitometric Method Validation Data
| Parameter | Result |
| Linearity Range | 50 - 350 ng/band[1][2] |
| Correlation Coefficient (r²) | 0.9960[1][2] |
| Limit of Detection (LOD) | 21.22 ng/band[3] |
| Limit of Quantification (LOQ) | 70.73 ng/band[3] |
| Accuracy (Recovery) | 99.55% - 101.8%[3] |
| Precision (%RSD) | < 2% |
Table 2: HPLC Method Validation Data
| Parameter | Result |
| Linearity Range | 10 - 50 µg/mL[4] |
| Correlation Coefficient (r²) | 0.999[5] |
| Limit of Detection (LOD) | 0.010 mg/L[3] |
| Limit of Quantification (LOQ) | 0.034 mg/L[3] |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2% |
Experimental Protocols
Detailed methodologies for both the TLC-densitometric and HPLC methods are provided below for reproducibility.
TLC-Densitometric Method
1. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of dexrabeprazole reference standard in 10 mL of methanol (B129727) to obtain a concentration of 1000 µg/mL.
-
Working Standard Solution: Dilute 1 mL of the stock solution to 10 mL with methanol to get a concentration of 100 µg/mL.
-
Sample Solution: Extract the drug from the pharmaceutical dosage form using methanol to obtain a final concentration within the linearity range.
2. Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of acetone, toluene, and methanol in the ratio of 4.5:4.5:0.5 (v/v/v).[1][2]
-
Chamber Saturation: Saturate the TLC chamber with the mobile phase for at least 20 minutes before plate development.
-
Application: Apply the standard and sample solutions as bands of appropriate volume (e.g., 1-10 µL) onto the TLC plate using a suitable applicator.
-
Development: Develop the plate in the saturated chamber until the mobile phase front travels a sufficient distance (e.g., 8 cm).
-
Drying: Dry the plate in a current of air.
3. Densitometric Analysis:
-
Detection Wavelength: Scan the dried plate at 285 nm using a TLC scanner in absorbance-reflectance mode.[1][2]
-
Quantification: Correlate the peak areas of the sample spots with the corresponding concentrations from the calibration curve of the standard.
HPLC Method
1. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of dexrabeprazole reference standard in 10 mL of methanol to obtain a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 10-50 µg/mL).[4]
-
Sample Solution: Extract the drug from the pharmaceutical dosage form using a suitable solvent and dilute with the mobile phase to a concentration within the calibration range.
2. Chromatographic Conditions:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.025 M potassium dihydrogen orthophosphate buffer (pH adjusted to 5.1 with triethylamine) in the ratio of 30:70 (v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 284 nm.[4]
3. Data Analysis:
-
Quantification: Determine the concentration of dexrabeprazole in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
Mandatory Visualizations
Experimental Workflow
References
- 1. Development and Validation of Rapid, Sensitive Rp-Uplc Method for Determination of Related Impurities in Dexrabeprazole Sodium – Oriental Journal of Chemistry [orientjchem.org]
- 2. drkumardiscovery.com [drkumardiscovery.com]
- 3. Sakarya University Journal of Science » Submission » Development and Validation of RP-HPLC Method for the Determination of this compound [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Forced degradation method for validating dexrabeprazole formulation. [wisdomlib.org]
A Comparative Analysis of Dexrabeprazole and Dexlansoprazole: Mechanisms and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent proton pump inhibitors (PPIs), dexrabeprazole (B173243) and dexlansoprazole (B1670344). Both drugs are single enantiomers of their respective parent compounds, rabeprazole (B1678785) and lansoprazole, and are designed to offer improved pharmacokinetic and pharmacodynamic profiles. This document delves into their mechanisms of action, presents available comparative experimental data, and outlines the detailed methodologies for key evaluative experiments.
Introduction to Chiral Proton Pump Inhibitors
Proton pump inhibitors are a class of drugs that profoundly suppress gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] Many first-generation PPIs were marketed as racemic mixtures, containing a 1:1 ratio of two enantiomers (mirror-image isomers). The development of single-enantiomer drugs, such as dexrabeprazole and dexlansoprazole, represents a "racemic switch" aimed at providing therapeutic advantages. These advantages can include a more predictable metabolism, reduced metabolic load, and potentially greater efficacy at lower doses.[3]
Dexrabeprazole is the (R)-(+)-enantiomer of rabeprazole.[1][4] It is purported to be more effective than the racemic mixture and the (S)-enantiomer in inhibiting acid-related gastric lesions.[3]
Dexlansoprazole is the (R)-(+)-enantiomer of lansoprazole.[5][6] It is distinguished by its unique dual delayed-release (DDR) formulation, designed to prolong the plasma concentration of the drug and extend the duration of acid suppression.[7][8]
Mechanism of Action: Targeting the Gastric Proton Pump
Both dexrabeprazole and dexlansoprazole share the same fundamental mechanism of action, which is characteristic of all PPIs. They are prodrugs that require activation in an acidic environment.[2]
-
Absorption and Accumulation : After oral administration, these lipophilic weak bases are absorbed into the systemic circulation and preferentially accumulate in the acidic secretory canaliculi of the gastric parietal cells.[9]
-
Acid-Catalyzed Activation : The acidic environment protonates the drug, leading to a conformational change and the formation of a reactive tetracyclic sulfenamide.[2]
-
Irreversible Inhibition : This activated form then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase alpha-subunit.[9] This binding is irreversible, thus inactivating the proton pump.[2]
-
Suppression of Acid Secretion : By blocking the final step in the acid production pathway, these drugs inhibit both basal and stimulated gastric acid secretion.[10]
The primary difference in their mechanistic pathways lies not in the molecular target but in their formulation and resulting pharmacokinetics, which influences the duration and consistency of proton pump inhibition.
Signaling Pathway for Proton Pump Inhibition
Caption: Mechanism of proton pump inhibition by dexrabeprazole and dexlansoprazole.
Comparative Experimental Data
Pharmacodynamic Comparison: Intragastric pH Control
The primary measure of a PPI's efficacy is its ability to control intragastric pH, specifically the percentage of time the pH remains above 4, which is considered the threshold for effective acid suppression and healing of acid-related disorders.
| Parameter | Dexlansoprazole (60 mg) | Rabeprazole (20 mg) | Esomeprazole (40 mg) | Pantoprazole (40 mg) |
| Mean % time intragastric pH > 4 (24h) | 53.7%[11] | 41.4% (inferred from study)[11] | 48%[12] | 41.4% (inferred from study)[11] |
| Mean 24-hour intragastric pH | 3.98[11] | 3.66[11] | 3.7[12] | 3.48[11] |
| Time to reach mean pH ≥4 | ~7 hours[10][13] | Not specified | Not specified | Not specified |
Note: The data for rabeprazole is for the racemic mixture, not specifically dexrabeprazole. A study comparing dexlansoprazole to several PPIs, including rabeprazole, showed dexlansoprazole maintained a higher intragastric pH for a longer duration.[11]
Clinical Efficacy: Healing and Symptom Relief
| Study Comparison | Drug & Dosage | Primary Outcome | Result |
| Dexrabeprazole vs. Rabeprazole | Dexrabeprazole 10 mg vs. Rabeprazole 20 mg | Healing of esophagitis (28 days) | 95.2% for dexrabeprazole vs. 65.2% for rabeprazole (P=0.036)[14][15] |
| Onset of symptom improvement | 1.8 ± 0.8 days for dexrabeprazole vs. 2.6 ± 1.4 days for rabeprazole (P < 0.05)[14][15] | ||
| Dexlansoprazole vs. Lansoprazole | Dexlansoprazole 60 mg vs. Lansoprazole 30 mg | Healing of erosive esophagitis (8 weeks) | 92.3-93.1% for dexlansoprazole vs. 86.1-91.5% for lansoprazole[15] |
| Maintenance of healed EE (6 months) | 83% for dexlansoprazole 60 mg vs. 27% for placebo[16] |
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
This assay determines the direct inhibitory potential of a compound on the proton pump enzyme.
Caption: Workflow for the in vitro H+/K+-ATPase inhibition assay.
-
Preparation of H+/K+-ATPase-Enriched Microsomes :
-
Gastric mucosa is scraped from the fundic region of a freshly obtained animal stomach (e.g., pig or rabbit).[5][7]
-
The scrapings are homogenized in an ice-cold buffer (e.g., 250 mM sucrose, 0.2 mM EDTA, 5 mM Tris-HCl, pH 7.4).[7]
-
The homogenate undergoes differential centrifugation to isolate the microsomal fraction containing the H+/K+-ATPase.[5] This often involves a low-speed spin to remove larger debris, followed by a high-speed ultracentrifugation to pellet the microsomes.
-
The resulting pellet is resuspended in a suitable buffer, and the protein concentration is determined (e.g., by the Bradford method).
-
-
Inhibition Assay :
-
A reaction mixture is prepared containing a buffer (e.g., 40 mM Tris-HCl, pH 7.4), MgCl2 (e.g., 2 mM), KCl (e.g., 10 mM), and the enzyme preparation.[17][18]
-
Varying concentrations of the test compound (dexrabeprazole or dexlansoprazole) or a standard inhibitor (e.g., omeprazole) are added to the reaction mixture and pre-incubated for a specific time (e.g., 30-60 minutes) at 37°C.[17]
-
The enzymatic reaction is initiated by the addition of ATP (e.g., 2 mM).[18]
-
The reaction is allowed to proceed for a defined period (e.g., 20-30 minutes) at 37°C.
-
The reaction is terminated by adding an ice-cold solution of trichloroacetic acid.[18]
-
The mixture is centrifuged, and the amount of inorganic phosphate released in the supernatant is quantified using a colorimetric method (e.g., Fiske-Subbarow method), with absorbance measured spectrophotometrically.[17]
-
-
Data Analysis :
-
The percentage of inhibition is calculated for each drug concentration relative to a control (without inhibitor).
-
The IC50 value (the concentration of the drug that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the drug concentration.
-
In Vivo Gastric Acid Secretion Study (24-Hour Ambulatory pH Monitoring)
This study measures the effect of a PPI on intragastric pH in human subjects over a 24-hour period, providing a real-world assessment of its acid-suppressing ability.
Caption: Workflow for a 24-hour ambulatory intragastric pH monitoring study.
-
Subject Preparation :
-
Healthy volunteers or patients with GERD are enrolled in the study.
-
A washout period is required, during which subjects must abstain from any medications that could affect gastric acid secretion (e.g., other PPIs for 7-10 days, H2-receptor antagonists for 3 days).[6]
-
Subjects are typically required to fast overnight before the procedure.[8]
-
-
pH Probe Placement :
-
A thin, flexible catheter with a pH sensor at its tip is passed through the subject's nose, down the esophagus, and into the stomach. The position is confirmed, often by radiographic imaging or manometry.
-
Alternatively, a wireless pH-monitoring capsule can be attached to the esophageal or gastric mucosa via endoscopy.
-
The external end of the catheter is connected to a portable data logger worn by the subject.
-
-
Monitoring Period :
-
The subject is sent home with the apparatus and instructed to go about their normal daily activities.
-
The data logger records the intragastric pH at regular intervals (e.g., every 4 seconds) for 24 hours.
-
The subject maintains a detailed diary, noting the times of meals, snacks, periods of lying down, and any symptoms experienced (e.g., heartburn, regurgitation).[6] This is crucial for correlating pH changes with specific events.
-
-
Data Analysis :
-
After 24 hours, the subject returns to the clinic, and the catheter is removed.
-
The data from the logger is downloaded to a computer for analysis.
-
Key parameters are calculated, including:
-
The percentage of the 24-hour period that the intragastric pH is above 4.0.
-
The mean 24-hour intragastric pH.[11]
-
The percentage of time pH is above 4.0 during the day and night.
-
Symptom association analysis to correlate reported symptoms with episodes of acid reflux.
-
-
Conclusion
Dexrabeprazole and dexlansoprazole represent advancements in PPI therapy through the use of single, active enantiomers. Both effectively inhibit the gastric H+/K+-ATPase, leading to profound acid suppression. While direct comparative efficacy data is limited, available evidence suggests potential advantages for these chiral drugs over their racemic predecessors. Dexrabeprazole has shown superior healing of esophagitis at a lower dose compared to rabeprazole.[14][15] Dexlansoprazole, with its unique dual delayed-release formulation, provides prolonged and sustained control over intragastric pH compared to several other PPIs.[11][12] The choice between these agents in a clinical or research setting may depend on the specific desired pharmacokinetic profile and the clinical endpoint of interest. Further head-to-head trials are warranted to definitively establish their comparative efficacy and place in therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 3. drugs.com [drugs.com]
- 4. Preparation of gastric H+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nth.nhs.uk [nth.nhs.uk]
- 6. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]
- 7. uclahealth.org [uclahealth.org]
- 8. gutnliver.org [gutnliver.org]
- 9. Pharmacological and Safety Profile of Dexlansoprazole: A New Proton Pump Inhibitor – Implications for Treatment of Gastroesophageal Reflux Disease in the Asia Pacific Region - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Pharmacodynamics between Tegoprazan and Dexlansoprazole Regarding Nocturnal Acid Breakthrough: A Randomized Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dexlansoprazole – a new-generation proton pump inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Portico [access.portico.org]
- 14. msjonline.org [msjonline.org]
- 15. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digestivehealthcare.net [digestivehealthcare.net]
- 17. 24-Hour Esophageal pH Study & Instructions - Eugene Gastroenterology Consultants, P.C. [eugenegi.com]
- 18. How to Interpret Ambulatory 24 hr Esophageal pH Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Dexrabeprazole Clinical Trials: A Statistical Validation and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical trial data for dexrabeprazole (B173243), a proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders. Through a detailed comparison with other leading PPIs, this document aims to offer an objective evaluation of dexrabeprazole's performance, supported by experimental data and detailed methodologies.
Comparative Efficacy of Dexrabeprazole
Clinical trials have demonstrated the efficacy of dexrabeprazole in the treatment of gastroesophageal reflux disease (GERD), offering comparable and, in some aspects, superior outcomes to other commonly prescribed PPIs.
Dexrabeprazole vs. Esomeprazole (B1671258)
A randomized, multicenter, prospective, double-blind phase III clinical trial involving 230 patients with non-erosive GERD found that 10 mg/day of dexrabeprazole is as effective as 20 mg/day of esomeprazole.[1][2] Both treatments resulted in a statistically significant decrease in the severity of GERD symptoms, including heartburn, regurgitation, epigastric pain, and dysphagia, as measured by a visual analogue scale.[1][2] Notably, the mean score on the Carlsson-Dent questionnaire at 28 days was 2.12 for the dexrabeprazole group and 3.02 for the esomeprazole group, with no statistically significant difference (p < 0.05).[1][2] Furthermore, both drugs were well-tolerated, with a low incidence of adverse events.[1][2]
| Parameter | Dexrabeprazole (10 mg/day) | Esomeprazole (20 mg/day) | p-value |
| Carlsson-Dent Questionnaire Score (28 days) | 2.12 | 3.02 | < 0.05 |
| Improvement in Quality of Life (SF-36) | Significant Improvement | Significant Improvement | No significant difference |
| Adverse Event Profile | Low | Low | No significant difference |
Table 1: Comparison of Dexrabeprazole and Esomeprazole in Non-Erosive GERD [1][2]
Dexrabeprazole vs. Rabeprazole (B1678785)
In a randomized, double-blind study of 50 GERD patients, 10 mg of dexrabeprazole was compared with 20 mg of its racemate, rabeprazole.[3][4] Both treatments significantly reduced heartburn and regurgitation scores.[3][4] However, dexrabeprazole demonstrated a significantly faster onset of symptom improvement (1.8 ± 0.8 days vs. 2.6 ± 1.4 days; P < 0.05).[3][4]
A key finding was the superior healing of esophagitis in the dexrabeprazole group (95.2%) compared to the rabeprazole group (65.2%) after 28 days (P = 0.036).[3][4] Additionally, a significantly higher proportion of patients taking dexrabeprazole experienced at least a 50% improvement in regurgitation symptoms (96% vs. 60%; P = 0.002).[3][4] No adverse drug reactions were reported in either group.[3][4]
| Parameter | Dexrabeprazole (10 mg/day) | Rabeprazole (20 mg/day) | p-value |
| Onset of Symptom Improvement (days) | 1.8 ± 0.8 | 2.6 ± 1.4 | < 0.05 |
| Improvement/Healing of Esophagitis (%) | 95.2 | 65.2 | 0.036 |
| ≥ 50% Improvement in Regurgitation (%) | 96 | 60 | 0.002 |
Table 2: Comparison of Dexrabeprazole and Rabeprazole in GERD [3][4]
Another comparative study with a similar design also found a significantly earlier onset of symptom improvement with dexrabeprazole (8.4 ± 1.57 days) compared to rabeprazole (12.2 ± 2.3 days) (P < 0.0001).[5]
Post-Marketing Surveillance
A post-marketing surveillance study involving a large population of 4931 patients with acid peptic disorders reaffirmed the safety and efficacy of dexrabeprazole 10 mg once daily for the treatment of GERD and also indicated its effectiveness for peptic ulcers (gastric/duodenal).[6]
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. Below are summaries of the key experimental protocols.
Dexrabeprazole vs. Esomeprazole (Phase III Trial)
-
Study Design: A 4-week, randomized, multicenter, prospective, double-blind clinical trial.[1][2]
-
Participants: 230 patients diagnosed with non-erosive GERD.[1][2]
-
Intervention: Patients were randomly assigned to receive either dexrabeprazole (10 mg/day) or esomeprazole (20 mg/day).[1][2]
-
Primary Endpoints:
-
Secondary Endpoint: Improvement in quality of life measured by the SF-36 health questionnaire.[1][2]
-
Safety Assessment: Monitoring and recording of all adverse events.[1][2]
Dexrabeprazole vs. Rabeprazole
-
Study Design: A 28-day, randomized, double-blind, comparative clinical study.[3][4]
-
Inclusion Criteria: Male or female patients aged 18-65 years with a clinical diagnosis of GERD.[3]
-
Exclusion Criteria: Known hypersensitivity to PPIs, history of inflammatory bowel disease, malabsorption syndromes, gastrointestinal malignancy, previous gastric surgery, Barrett's esophagus, esophageal stricture, pyloric stenosis, scleroderma, pregnant or lactating females, abnormal baseline laboratory tests, and recent use of other acid-suppressing medications.[3]
-
Intervention: Patients were randomly assigned to receive either dexrabeprazole (10 mg/day) or rabeprazole (20 mg/day).[3][4]
-
Primary Endpoints:
-
Safety Assessment: Recording of any adverse drug reactions and monitoring of laboratory parameters.[3][4]
Visualizing the Process: Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized, double-blind clinical trial, as described in the methodologies of the dexrabeprazole studies.
Mechanism of Action: H+/K+ ATPase Inhibition
Dexrabeprazole, like other proton pump inhibitors, exerts its acid-suppressing effects by irreversibly inhibiting the H+/K+ ATPase (proton pump) in the gastric parietal cells. This is the final step in the pathway of gastric acid secretion.
The following diagram illustrates this signaling pathway:
References
- 1. Comparison of the Carlsson-Dent and GERD-Q questionnaires for gastroesophageal reflux disease symptom detection in a general population | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]
- 2. rand.org [rand.org]
- 3. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]
- 5. The Value of Carlsson-Dent Questionnaire in Diagnosis of Gastroesophageal Reflux Disease in Area With Low Prevalence of Gastroesophageal Reflux Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. heartbeat-med.com [heartbeat-med.com]
A Comparative Guide to Dexrabeprazole Synthesis: An Evaluation of Established and Novel Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of established and emerging synthetic routes to dexrabeprazole (B173243), the dextrorotatory (R)-(+)-enantiomer of rabeprazole. As a leading proton pump inhibitor, the efficient and stereoselective synthesis of dexrabeprazole is of significant interest in pharmaceutical development. This document outlines the performance of various synthetic strategies, supported by experimental data, to inform process optimization and the selection of future manufacturing routes.
Comparative Performance of Dexrabeprazole Synthesis Methods
The selection of a synthetic route for an active pharmaceutical ingredient (API) like dexrabeprazole is a multifactorial decision, balancing yield, purity, cost, and environmental impact. Below is a summary of quantitative data for key methods.
| Method | Key Reagents/Catalysts | Typical Yield (%) | Purity/Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Existing Method: Chiral Resolution | Racemic rabeprazole, Chiral resolving agent (e.g., dibenzoyl-L-tartaric acid) | < 50% (theoretical max) | High ee achievable with multiple recrystallizations | Technically straightforward | Low theoretical yield, loss of 50% of material (undesired enantiomer), solvent intensive |
| New Method: Asymmetric Oxidation | Rabeprazole thioether, Chiral Titanium Catalyst (e.g., Ti(OiPr)₄/DET), Oxidant (e.g., Cumene Hydroperoxide) | 79 - 94%[1][2] | > 99.5% HPLC Purity, >99% ee[2] | High yield and enantioselectivity, atom-economical | Requires specialized chiral catalysts, potential for over-oxidation to sulfone impurity |
| Emerging Method: Biocatalytic Oxidation | Rabeprazole thioether, Engineered Baeyer-Villiger monooxygenase (BVMO), Cofactor (NADPH) | High (demonstrated for esomeprazole) | > 99% ee, < 0.1% sulfone impurity (demonstrated for esomeprazole)[3] | High selectivity, mild reaction conditions, environmentally friendly ("green chemistry") | Requires development of specific enzymes, potential for mass transfer limitations on scale-up[3] |
Experimental Protocols
Asymmetric Oxidation of Rabeprazole Thioether
This method represents the current industry standard for producing enantiomerically pure proton pump inhibitors.
Materials:
-
2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]methyl]thio]-1H-benzimidazole (rabeprazole thioether)
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
L-(+)-diethyl tartrate (L-(+)-DET)
-
Cumene hydroperoxide (CHP)
-
Sodium hydroxide (B78521) (NaOH)
-
Toluene (B28343), Dichloromethane, Acetonitrile, Water
Procedure:
-
Catalyst Formation: In a reaction vessel under an inert atmosphere, toluene is charged, followed by L-(+)-diethyl tartrate. The mixture is cooled, and titanium (IV) isopropoxide is added, maintaining the low temperature. The mixture is stirred to form the chiral titanium complex.
-
Oxidation: Rabeprazole thioether, dissolved in toluene, is added to the catalyst mixture. Cumene hydroperoxide is then added dropwise over a period of 1-2 hours, maintaining a temperature of -5 to 5°C. The reaction is monitored by HPLC for the consumption of the thioether.
-
Work-up and Isolation: Upon completion, the reaction is quenched with water. The layers are separated, and the organic layer is washed with brine. The solvent is removed under reduced pressure to yield crude dexrabeprazole.
-
Salt Formation and Purification: The crude dexrabeprazole is dissolved in a suitable solvent such as acetonitrile. An aqueous solution of sodium hydroxide is added to form the sodium salt. The mixture is stirred, and crystallization is induced by cooling. The resulting solid is filtered, washed with cold solvent, and dried under vacuum to yield dexrabeprazole sodium with high purity and enantiomeric excess.[1][2]
Biocatalytic Oxidation of Rabeprazole Thioether (Based on Esomeprazole Synthesis)
This emerging method utilizes an engineered enzyme to achieve high stereoselectivity under mild, aqueous conditions.
Materials:
-
Rabeprazole thioether
-
Engineered Baeyer-Villiger monooxygenase (BVMO)
-
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)
-
Cofactor recycling system (e.g., ketoreductase and isopropanol)
-
Catalase
-
Aqueous buffer solution (e.g., phosphate buffer)
Procedure:
-
Reaction Setup: In a temperature-controlled bioreactor, an aqueous buffer solution is charged with the engineered BVMO, NADPH, the cofactor recycling system components, and catalase.
-
Substrate Addition: Rabeprazole thioether is added to the reactor. The reaction mixture is stirred at a controlled temperature (e.g., 25-30°C) and pH.
-
Oxidation: The enzymatic oxidation proceeds, with the BVMO selectively oxidizing the sulfide (B99878) to the (R)-sulfoxide. The catalase is added to decompose hydrogen peroxide, a byproduct that can deactivate the enzyme.[3]
-
Monitoring and Extraction: The reaction is monitored by chiral HPLC. Once the desired conversion is reached, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Purification: The organic extracts are combined, dried, and the solvent is evaporated. The resulting dexrabeprazole can be further purified by crystallization or salt formation as described in the asymmetric oxidation protocol.
Visualizing Key Processes and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the dexrabeprazole mechanism of action and a logical workflow for selecting a synthesis method.
Caption: Dexrabeprazole's mechanism of action as a proton pump inhibitor.
Caption: Decision workflow for selecting a dexrabeprazole synthesis method.
References
A Comparative Analysis of the Anti-Ulcer Activity of Rabeprazole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-ulcer activity of the R-(+)- and S-(-)-isomers of rabeprazole (B1678785), a proton pump inhibitor (PPI) widely used in the treatment of acid-related gastrointestinal disorders. The analysis is supported by preclinical experimental data and an examination of the underlying mechanism of action.
Executive Summary
Rabeprazole is a chiral drug, marketed as a racemic mixture of its R-(+)-isomer (dexrabeprazole) and S-(-)-isomer. Preclinical and clinical evidence suggests that the pharmacological activity of rabeprazole is stereoselective, with dexrabeprazole (B173243) exhibiting greater potency in the inhibition of gastric acid secretion and healing of gastric ulcers compared to the S-(-)-isomer and the racemic mixture. This enhanced efficacy of dexrabeprazole may allow for therapeutic benefits at lower doses, potentially reducing the metabolic load on the body and simplifying pharmacokinetics.
Data Presentation
The following tables summarize the quantitative data from preclinical studies comparing the anti-ulcer activity of rabeprazole isomers in various rat models.
Table 1: Effect of Rabeprazole Isomers on Aspirin-Induced Gastric Ulcers in Rats
| Treatment (Dose) | Ulcer Index (Mean ± SEM) | Percentage of Ulcer Inhibition (%) |
| Control (Aspirin 900 mg/kg) | Data not available | - |
| Racemic Rabeprazole (10 mg/kg) | Data not available | Data not available |
| R-(+)-Rabeprazole (10 mg/kg) | Data not available | Data not available |
| S-(-)-Rabeprazole (10 mg/kg) | Data not available | Data not available |
Quantitative data from the primary preclinical study by Bodhankar et al. (2006) was not accessible in the full-text literature. However, the study concluded that the R-(+)-isomer was more effective than the S-(-)-isomer in aspirin-induced ulcer models[1].
Table 2: Effect of Rabeprazole Isomers on Histamine-Induced Gastric Ulcers in Rats
| Treatment (Dose) | Ulcer Index (Mean ± SEM) | Percentage of Ulcer Inhibition (%) |
| Control (Histamine 7.5 mg/kg) | Data not available | - |
| Racemic Rabeprazole (10 mg/kg) | Data not available | Data not available |
| R-(+)-Rabeprazole (10 mg/kg) | Data not available | Data not available |
| S-(-)-Rabeprazole (10 mg/kg) | Data not available | Data not available |
Similar to the aspirin-induced ulcer model, the specific quantitative data from the Bodhankar et al. (2006) study on histamine-induced ulcers was not available. The study reported the superior efficacy of the R-(+)-isomer[1].
Table 3: Comparative Efficacy of Rabeprazole Isomers in Various Ulcer Models
| Ulcer Model | Finding | Reference |
| Pyloric Ligation | Dexrabeprazole was more potent than S-(-)-isomer and racemic rabeprazole in inhibiting gastric ulcer development. | [2] |
| Indomethacin-Induced Ulcer | Dexrabeprazole showed a more potent anti-ulcer effect compared to the S-(-)-isomer and the racemic mixture. | [2] |
| Water-Immersion Stress-Induced Ulcer | Dexrabeprazole demonstrated superior inhibition of gastric ulcer formation compared to the other forms. | [2] |
A 2015 study highlighted that while both isomers and the racemate had similar in-vitro inhibitory effects on H+, K+-ATPase activity, dexrabeprazole was significantly more potent in-vivo[2].
Mechanism of Action: Proton Pump Inhibition
Rabeprazole and its isomers exert their anti-ulcer effect by irreversibly inhibiting the gastric H+/K+ ATPase (proton pump) in parietal cells. This enzyme is responsible for the final step in gastric acid secretion. The process is initiated by the accumulation of the rabeprazole prodrug in the acidic environment of the parietal cell's secretory canaliculi. Here, it undergoes an acid-catalyzed conversion to its active form, a sulfenamide (B3320178) derivative. This activated form then forms a covalent disulfide bond with cysteine residues on the proton pump, leading to its inactivation and a profound and long-lasting reduction in gastric acid production.
Experimental Protocols
The anti-ulcer activity of rabeprazole isomers has been evaluated using various established in-vivo models. Below are the detailed methodologies for the key experiments cited.
1. Aspirin-Induced Ulcer Model
-
Objective: To assess the protective effect of rabeprazole isomers against ulcers induced by a non-steroidal anti-inflammatory drug (NSAID).
-
Animals: Wistar albino rats (180±10 g).
-
Procedure:
-
Animals are fasted for 36 hours prior to the experiment, with free access to water.
-
The test compounds (R-(+)-rabeprazole, S-(-)-rabeprazole, or racemic rabeprazole) are administered intraperitoneally at doses of 1.25, 2.5, 5, and 10 mg/kg body weight[3]. The control group receives the vehicle (normal saline).
-
Sixty minutes after drug administration, aspirin (B1665792) (900 mg/kg, suspended in 0.5% w/v sodium carboxymethyl cellulose) is administered orally to induce ulcers[3].
-
Six hours after aspirin administration, the animals are sacrificed by cervical dislocation.
-
The stomachs are removed, opened along the greater curvature, and washed with saline.
-
The gastric mucosa is examined for ulcers, and the ulcer index is calculated based on the number and severity of lesions. The percentage of ulcer inhibition is calculated relative to the control group.
-
2. Histamine-Induced Ulcer Model
-
Objective: To evaluate the efficacy of rabeprazole isomers in a hypersecretory model of gastric ulcers.
-
Animals: Wistar albino rats (180±10 g).
-
Procedure:
-
Animals are fasted for 36 hours with free access to water.
-
The test compounds or vehicle are administered intraperitoneally at the specified doses[3].
-
Thirty minutes after drug administration, histamine (B1213489) (7.5 mg/kg, dissolved in distilled water) is administered intraperitoneally[3].
-
Four hours after histamine injection, the animals are sacrificed.
-
The stomachs are excised and examined for ulcers as described in the aspirin-induced ulcer model.
-
3. Pyloric Ligation-Induced Ulcer Model
-
Objective: To assess the anti-secretory and anti-ulcer effects of the isomers.
-
Animals: Wistar albino rats.
-
Procedure:
-
Animals are fasted for 24-36 hours before the experiment.
-
Under light ether anesthesia, a midline abdominal incision is made.
-
The pyloric end of the stomach is ligated with a silk suture.
-
The test compounds are administered intraduodenally.
-
The abdominal incision is closed.
-
After a set period (typically 4-6 hours), the animals are sacrificed.
-
The stomach is removed, and the gastric contents are collected to measure volume, pH, and total acidity.
-
The stomach is then opened and scored for ulcer formation.
-
Discussion
The available evidence strongly suggests a stereoselective anti-ulcer activity of rabeprazole, with the R-(+)-isomer, dexrabeprazole, being the more potent enantiomer. Preclinical studies have consistently shown that dexrabeprazole provides superior protection against gastric lesions in various animal models compared to both the S-(-)-isomer and the racemic mixture[1][2]. This is further supported by clinical data in patients with gastroesophageal reflux disease (GERD), where 10 mg of dexrabeprazole was found to be more effective than 20 mg of racemic rabeprazole in healing endoscopic lesions and providing symptom relief[4].
The reason for the superior in-vivo activity of dexrabeprazole, despite similar in-vitro H+/K+ ATPase inhibition, may be attributed to stereoselective pharmacokinetics[1][2]. Differences in absorption, distribution, metabolism, and excretion between the two isomers can lead to higher bioavailability and sustained plasma concentrations of the more active R-(+)-isomer at the site of action.
Conclusion
The comparative analysis of rabeprazole isomers indicates that dexrabeprazole (R-(+)-rabeprazole) is the more pharmacologically active enantiomer for the treatment of gastric ulcers. Its enhanced potency allows for effective acid suppression and ulcer healing at lower doses compared to the racemic mixture. This "racemic switch" offers potential therapeutic advantages, including a reduced metabolic load and a more favorable pharmacokinetic profile, making dexrabeprazole a compelling candidate for further development and clinical application in acid-related disorders. Further research to obtain and analyze the full quantitative data from preclinical studies would be beneficial to precisely quantify the difference in potency between the isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Study of Proton Pump Inhibitors on Dexamethasone Plus Pylorus Ligation Induced Ulcer Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastric mucosal damage in water immersion stress: Mechanism and prevention with GHRP-6 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Dexrabeprazole Sodium in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents like dexrabeprazole (B173243) sodium are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of dexrabeprazole sodium, aligning with industry best practices and regulatory standards.
I. Understanding this compound: Safety and Regulatory Profile
This compound is a proton pump inhibitor, and while specific disposal guidelines are not extensively documented, information derived from its close analogue, rabeprazole (B1678785) sodium, and general principles of pharmaceutical waste management provide a strong basis for safe disposal. It is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE) at all times.
Key Safety and Handling Information:
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1] | Rabeprazole Sodium SDS |
| Handling | Avoid inhalation of dust and contact with skin and eyes.[1][2] Handle in a well-ventilated area or a chemical fume hood.[2] | Rabeprazole Sodium SDS |
| Storage | Store in a tightly closed container in a dry and well-ventilated place.[2][3] For long-term storage, refrigeration (2-8°C) is recommended.[3] | Clearsynth Product Information |
| Spill Cleanup | For spills, sweep up the solid material, avoiding dust generation, and collect it in a suitable, labeled container for disposal.[1][2] | Rabeprazole Sodium SDS |
| Incompatible Materials | Avoid contact with strong oxidizing agents.[2] | Rabeprazole Sodium SDS |
II. Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States. It is the responsibility of the waste generator to determine if a chemical waste is hazardous.
Step 1: Waste Characterization
Before disposal, you must determine if the this compound waste is considered hazardous under RCRA. This involves assessing if the waste exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity. Pure, unused this compound is not typically listed as a P- or U-listed hazardous waste. However, any solutions or mixtures containing this compound must be evaluated.
Step 2: Segregation and Collection
-
Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility.
-
Collect all solid this compound waste, including contaminated PPE and spill cleanup materials, in a dedicated, properly labeled hazardous waste container.
-
Aqueous solutions containing this compound should also be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not dispose of solutions down the drain.
Step 3: Labeling and Storage of Waste
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials.
-
Liquid waste containers must be stored in secondary containment to prevent spills.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the this compound waste.
-
Provide the disposal company with all necessary information about the waste stream, including its composition and any known hazards.
-
Disposal will likely involve incineration at a permitted hazardous waste facility.
III. Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Decontamination Procedures
Equipment Decontamination:
-
Gross Contamination Removal: Wipe all visible contamination from equipment surfaces using a cloth dampened with a suitable laboratory detergent solution.
-
Disinfection: Wipe all surfaces with a 70% ethanol (B145695) or isopropanol (B130326) solution.[4] Allow for adequate contact time.
-
Rinsing: If a corrosive disinfectant like bleach is used (not generally recommended for this compound), surfaces should be wiped down with water afterward to prevent corrosion.[4][5]
-
Drying: Allow surfaces to air dry completely.
Surface Decontamination (Benchtops, Fume Hoods):
-
Initial Cleaning: Clean the surface with soap and water to remove any visible soil.[4]
-
Disinfection: Wipe the surface with a 10% fresh bleach solution, followed by a water wipe-down to remove bleach residue, or use a 70% ethanol solution.[4]
-
Final Rinse (if necessary): If bleach was used, rinse the area with water.
-
Drying: Allow the surface to air dry.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety and waste disposal protocols.
References
Essential Safety and Logistical Information for Handling Dexrabeprazole Sodium
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Dexrabeprazole sodium, a proton pump inhibitor that requires careful management to mitigate risks and ensure proper disposal. Adherence to these procedural steps will foster a secure and efficient workflow.
This compound is classified as harmful if swallowed, a skin irritant, and a cause of serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, the utilization of appropriate personal protective equipment (PPE) is mandatory to prevent exposure.
Personal Protective Equipment (PPE) Requirements
A systematic approach to personal safety begins with the correct selection and use of PPE. The following table summarizes the necessary protective gear for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side shields or tightly fitting safety goggles. | Should conform to EN 166 (EU) or NIOSH (US) standards.[1][2] If splashes are likely, a face shield is recommended. |
| Hands | Impervious, chemically resistant gloves. | Must be inspected prior to use.[2] The selected gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2] |
| Body | Long-sleeved clothing, lab coat, or fire/flame resistant and impervious clothing. | Wear appropriate protective clothing to prevent skin contact.[2][3] |
| Respiratory | Appropriate respiratory protection (e.g., dust mask, suitable respirator). | To be used in case of insufficient ventilation or when dust or aerosols are generated.[4][5] |
Experimental Protocols: Safe Handling, Spill Management, and Disposal
This protocol outlines the step-by-step process for safely managing this compound from receipt to disposal.
1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area.[4][5] Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood, especially when handling powders to avoid dust formation.[4][5]
-
Preventing Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[4][5] Wash hands thoroughly after handling.[3][4]
-
Electrostatic Charge: Prevent the build-up of electrostatic charge, as fine dust particles may form explosive mixtures with air.[5]
2. Spill Management:
-
Evacuate: Evacuate unnecessary personnel from the spill area.[2]
-
Ventilate: Ensure adequate ventilation of the spillage area.[5]
-
Personal Protection: Wear appropriate PPE, including respiratory protection, to avoid inhalation of dust.[2] Do not touch damaged containers or spilled material unless wearing appropriate protective clothing.[2]
-
Containment and Cleanup:
-
Avoid the generation of dusts during clean-up.[2]
-
For solid spills, sweep or shovel the material into a suitable, labeled container for disposal.[5]
-
For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[4]
-
Clean the spill surface thoroughly to remove residual contamination.[2] Decontaminate surfaces and equipment by scrubbing with alcohol.[4]
-
-
Environmental Precautions: Prevent the spilled material from entering drains, water courses, or the ground.[2][4]
3. Disposal Plan:
-
Unused Material: Dispose of unused this compound at an authorized site.[5] Community-based drug "take-back" programs are the preferred option for disposal.[6][7]
-
Contaminated PPE: Contaminated gloves, clothing, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.[8]
-
Empty Containers: Before disposing of empty containers, scratch out all identifying information on the label.[6]
-
Household Trash Disposal (if no take-back program is available):
-
Flushing: Do not flush this compound down the toilet unless specifically instructed to do so by local regulations or the manufacturer's guidelines.[6]
Workflow for PPE Selection and Use
The following diagram illustrates the logical workflow for selecting and using the appropriate personal protective equipment when handling this compound.
Caption: Workflow for PPE selection and use when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
